2-Amino-6-methoxyphenol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-6-methoxyphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,9H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXIGCZEXDVFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Amino-6-methoxyphenol hydrochloride" chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-methoxyphenol hydrochloride
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 339531-77-0), a substituted aminophenol derivative with significant potential as a chemical intermediate and building block in pharmaceutical and materials science. This document delves into its core chemical and physical properties, provides detailed protocols for its analytical characterization, outlines a representative synthetic approach, and discusses its handling, safety, and potential applications. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering both foundational data and practical, experience-driven insights.
Nomenclature and Structural Identity
This compound is an aromatic organic compound featuring amino, hydroxyl, and methoxy functional groups on a benzene ring, supplied as a hydrochloride salt. The salt form enhances stability and aqueous solubility compared to the free base.
Chemical Structure
The molecular structure consists of a phenol ring substituted with an amino group at position 2 and a methoxy group at position 6. The hydrochloride salt is formed by the protonation of the basic amino group.
Caption: Chemical structure of this compound.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-6-methoxyphenol;hydrochloride | [1] |
| CAS Number | 339531-77-0 | [1] |
| Molecular Formula | C₇H₁₀ClNO₂ | [1] |
| Molecular Weight | 175.61 g/mol | [2] |
| InChI Key | GWXIGCZEXDVFDN-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=CC(N)=C1O.Cl | [3] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experiments, developing formulations, and ensuring safe handling.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [1][3] |
| Solubility | Freely soluble in water or alcohol (as o-Aminophenol hydrochloride) | [4] |
| Computed XLogP3 | 0.5 (for free base) | [2] |
Note: The hydrochloride salt form significantly increases water solubility compared to the free base due to its ionic nature.
Synthesis Pathway
The synthesis of substituted phenols often involves multi-step reactions. A plausible route to 2-Amino-6-methoxyphenol could start from a more readily available precursor like 2-methoxyphenol (guaiacol), followed by nitration and subsequent reduction.
Representative Synthetic Protocol
-
Nitration of 2-Methoxyphenol: 2-Methoxyphenol is carefully nitrated using a nitrating agent (e.g., nitric acid in acetic acid) at low temperatures to introduce a nitro group onto the ring, primarily at the position para to the hydroxyl group and ortho to the methoxy group, yielding 2-methoxy-6-nitrophenol. The directing effects of the -OH and -OCH₃ groups are crucial here; both are ortho, para-directing, and their combined influence favors substitution at position 6.
-
Reduction of the Nitro Group: The resulting 2-methoxy-6-nitrophenol is then subjected to a reduction reaction. This is commonly achieved using catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reducing agents like tin(II) chloride in hydrochloric acid. This step selectively reduces the nitro group to an amino group.
-
Salt Formation: The resulting 2-amino-6-methoxyphenol free base is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with hydrochloric acid to precipitate the stable hydrochloride salt, which can then be isolated by filtration.
Sources
An In-Depth Technical Guide to 2-Amino-6-methoxyphenol hydrochloride: From Synthesis to Application
This guide provides a comprehensive technical overview of 2-Amino-6-methoxyphenol hydrochloride (CAS Number: 339531-77-0), a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, established applications, and potential utility in emerging therapeutic modalities such as targeted protein degradation. The information presented herein is grounded in peer-reviewed literature and established chemical principles to ensure scientific integrity and practical applicability.
Core Characteristics and Physicochemical Properties
This compound is a substituted aminophenol derivative. The presence of three distinct functional groups—an amine, a hydroxyl group, and a methoxy ether—on the benzene ring makes it a valuable and versatile building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.
| Property | Value | Source |
| CAS Number | 339531-77-0 | [1] |
| Molecular Formula | C₇H₁₀ClNO₂ | [1] |
| Molecular Weight | 175.61 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [1] |
| Storage | Room temperature, under an inert atmosphere | [2] |
Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, its structure suggests a plausible synthetic route originating from commercially available nitrophenols. A general, logical synthetic pathway would involve the selective reduction of a nitro group and subsequent salt formation.
A representative, though not explicitly for this isomer, synthetic approach for a similar aminophenol involves the catalytic hydrogenation of the corresponding nitrophenol. For instance, 2-amino-4-methoxyphenol is synthesized by the hydrogenation of 4-methoxy-2-nitrophenol using palladium on carbon as a catalyst. This method is a standard and high-yielding procedure for the reduction of nitroarenes to anilines. The final step would involve the treatment of the resulting aminophenol with hydrochloric acid to yield the hydrochloride salt.
The reactivity of this compound is dictated by its primary functional groups. The amino group can act as a nucleophile and is readily acylated, alkylated, or used in coupling reactions. The phenolic hydroxyl group can be alkylated or acylated, and its proximity to the amino group allows for the formation of heterocyclic structures, such as benzoxazoles. The methoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions.
Application in Medicinal Chemistry: Synthesis of Galactokinase Inhibitors
A documented application of this compound is in the synthesis of small molecule inhibitors of human galactokinase (GALK1)[2]. GALK1 is an enzyme implicated in classic galactosemia, a rare genetic disorder. Inhibiting this enzyme is a potential therapeutic strategy to prevent the accumulation of the toxic metabolite galactose-1-phosphate[2].
In a structure-based drug design campaign, this compound served as a key starting material for the synthesis of 1-(7-methoxybenzo[d]oxazol-2-yl)guanidine, a benzoxazole-containing compound that was evaluated for its GALK1 inhibitory activity[2].
Synthetic Protocol: Preparation of 1-(7-methoxybenzo[d]oxazol-2-yl)guanidine
The synthesis involves a cyclization reaction between this compound and a guanidine-forming reagent to construct the benzoxazole ring system. The general method described in the study is as follows:
Step 1: Reaction Setup
-
To a solution of this compound in a suitable solvent (e.g., dimethylformamide), add a base (e.g., triethylamine) to neutralize the hydrochloride salt and liberate the free amine.
-
Add the guanidine-forming reagent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine).
-
Heat the reaction mixture to facilitate the cyclization and formation of the benzoxazole ring.
Step 2: Work-up and Purification
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(7-methoxybenzo[d]oxazol-2-yl)guanidine.
The following diagram illustrates the synthetic workflow:
This application highlights the utility of this compound in constructing complex heterocyclic scaffolds for medicinal chemistry research.
Potential Application in Targeted Protein Degradation
Many commercial suppliers classify this compound as a "Protein Degrader Building Block"[1]. This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.
A PROTAC molecule typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. The chemical structure of this compound, with its nucleophilic amino group and a phenolic hydroxyl group that can be further functionalized, makes it an attractive component for linker synthesis.
The amino group can be used as an attachment point for a linker chain via amide bond formation, while the hydroxyl group can be alkylated to extend the linker or attach it to one of the ligands. This bifunctionality allows for the creation of diverse linker architectures, which is crucial for optimizing the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.
The following diagram illustrates a conceptual use of this compound in a PROTAC structure:
Analytical and Characterization Methods
The characterization of this compound and its reaction products would typically involve a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. The aromatic protons would show characteristic splitting patterns, and the chemical shifts of the methoxy, amino, and hydroxyl protons would be indicative of the substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) would be a typical starting point for method development.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the key functional groups (O-H, N-H, C-O stretches).
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry and cool place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility has been demonstrated in the synthesis of enzyme inhibitors, and its chemical structure makes it a promising candidate for the development of linkers in targeted protein degradation technologies. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and drug development.
References
- Tang, M., et al. (2021). Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1435-1442.
- CP Lab Safety. (n.d.). This compound, min 98%, 100 mg.
- MySkinRecipes. (n.d.). Hair Dye Ingredients (3).
- Aladdin. (n.d.). This compound.
Sources
A Technical Guide to the Synthesis of 2-Amino-6-methoxyphenol Hydrochloride: Pathway Design, Mechanistic Insights, and Practical Protocols
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway for 2-Amino-6-methoxyphenol hydrochloride, a valuable substituted aminophenol intermediate in the development of fine chemicals and pharmaceutical agents. Eschewing a rigid template, this document is structured to logically unfold the synthetic strategy, beginning with a retrosynthetic analysis and culminating in detailed, step-by-step experimental protocols. The chosen pathway commences with the readily available starting material guaiacol (2-methoxyphenol) and proceeds through a two-step sequence involving regioselective nitration and subsequent catalytic hydrogenation, followed by salt formation. Each stage is discussed with an emphasis on the underlying chemical principles, the rationale for procedural choices, and practical considerations for execution in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific synthesis.
Introduction and Strategic Overview
Chemical Profile
This compound is an organic salt consisting of the protonated form of 2-amino-6-methoxyphenol and a chloride counter-ion. The hydrochloride form enhances the stability and handling properties of the parent amine, making it more suitable for storage and downstream applications.
-
Molecular Formula: C₇H₁₀ClNO₂[1]
-
Molecular Weight: 175.61 g/mol
-
Structure:
Significance and Applications
Substituted aminophenols are a critical class of intermediates in organic synthesis. Their bifunctional nature—possessing both a nucleophilic amine and a phenolic hydroxyl group—allows for diverse chemical transformations. They are foundational building blocks for pharmaceuticals, agrochemicals, and dyes. While specific applications for 2-Amino-6-methoxyphenol are proprietary or niche, its structural motifs are present in various biologically active molecules, making its efficient synthesis a topic of interest.
Selected Synthetic Strategy
The synthesis of this compound can be efficiently achieved from guaiacol (2-methoxyphenol) via a two-step core reaction sequence. The overarching logic is to first install a nitro group at the desired position on the aromatic ring, which then serves as a precursor to the target amine functionality.
The selected pathway is as follows:
-
Electrophilic Nitration: Introduction of a nitro group onto the guaiacol ring to form the key intermediate, 2-methoxy-6-nitrophenol.
-
Catalytic Hydrogenation: Reduction of the nitro group to an amino group to yield 2-amino-6-methoxyphenol.
-
Salt Formation: Conversion of the synthesized amine to its stable hydrochloride salt.
This approach is predicated on the high efficiency and reliability of each constituent step, particularly the clean conversion of aromatic nitro compounds to anilines via catalytic hydrogenation.
Retrosynthetic Analysis and Pathway Rationale
A retrosynthetic approach logically deconstructs the target molecule to identify a feasible synthetic route from simple, commercially available precursors.
Caption: Retrosynthetic analysis of this compound.
The primary challenge in this synthesis lies in the initial nitration step. Guaiacol possesses two activating groups: a hydroxyl (-OH) and a methoxy (-OCH₃). Both are ortho-, para-directing, leading to a potential mixture of isomers.
-
Hydroxyl Group (-OH): A powerful activating, ortho-, para-director.
-
Methoxy Group (-OCH₃): A strong activating, ortho-, para-director.
The directing effects are synergistic for substitution at position 4 (para to -OH, ortho to -OCH₃) and position 6 (ortho to -OH, para to -OCH₃). However, nitration of phenols is notoriously fast and can be difficult to control, often requiring mild conditions to prevent oxidation and the formation of dinitrated byproducts.[2] The key to success is leveraging reaction conditions (temperature, concentration, choice of nitrating agent) to favor substitution at the C6 position, which is ortho to the more strongly activating hydroxyl group.
Detailed Synthesis Protocol
Step 1: Regioselective Nitration of Guaiacol
The objective of this step is the synthesis of 2-methoxy-6-nitrophenol. Controlling the reaction temperature is paramount to maximizing the yield of the desired ortho-nitro isomer relative to the hydroxyl group.
3.1.1. Mechanistic Rationale
The electrophilic nitration of guaiacol proceeds via the attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic ring. The reaction is typically performed in a mixture of nitric and sulfuric acid, but for activated phenols, milder conditions using dilute nitric acid in a solvent like acetic acid are preferable to control the reaction's exothermicity and improve selectivity.[3] The hydroxyl group is a more potent activating group than the methoxy group, thus primarily directing substitution to its ortho and para positions. By maintaining a low temperature, we can kinetically favor substitution at the less sterically hindered C6 position.
3.1.2. Experimental Protocol
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere using nitrogen.
-
Charge the flask with guaiacol (1.0 eq) and glacial acetic acid (approx. 3-4 volumes relative to guaiacol).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Prepare a nitrating solution by slowly adding nitric acid (approx. 1.1 eq, ~65-70%) to glacial acetic acid (approx. 1-2 volumes) while cooling.
-
Add the nitrating solution dropwise to the stirred guaiacol solution, ensuring the internal temperature does not exceed 10 °C. The addition typically takes 1-2 hours.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a larger beaker containing crushed ice and water. A yellow precipitate should form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purify the crude 2-methoxy-6-nitrophenol by recrystallization from an ethanol/water mixture to yield the product as yellow crystals.
3.1.3. Data and Characterization (2-Methoxy-6-nitrophenol)
| Parameter | Value | Reference |
| Appearance | White to Yellow to Orange powder/crystal | |
| Molecular Formula | C₇H₇NO₄ | [4] |
| Molecular Weight | 169.13 g/mol | [4] |
| Melting Point | 61.0 to 65.0 °C | |
| Synonyms | 6-Nitroguaiacol, 3-Nitro-2-hydroxyanisole |
Step 2: Catalytic Hydrogenation of 2-Methoxy-6-nitrophenol
This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild reaction conditions.
3.2.1. Mechanistic Rationale
In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, typically palladium on a carbon support (Pd/C). The aromatic nitro compound also adsorbs to the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen, ultimately yielding the corresponding amine. Water is the only byproduct, making the workup straightforward. This method is highly chemoselective for the nitro group, leaving other functionalities like the ether and phenol intact.
3.2.2. Experimental Protocol
-
Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with 2-methoxy-6-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.[5]
-
Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% loading) to the suspension.
-
Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or as determined by equipment) and begin vigorous stirring or shaking.
-
The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC analysis.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Remove the catalyst by filtration through a pad of Celite®. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-6-methoxyphenol, which can be used directly in the next step.
3.2.3. Data and Characterization (2-Amino-6-methoxyphenol)
| Parameter | Value |
| Appearance | Off-white to tan solid |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Expected Yield | >90% |
Step 3: Formation of this compound
The final step is the conversion of the free amine into its more stable and handleable hydrochloride salt.
3.3.1. Rationale
Primary aromatic amines can be susceptible to aerial oxidation, leading to discoloration and impurity formation over time. Converting the basic amine to an acidic salt with hydrochloric acid neutralizes its reactivity, often induces crystallization, and provides a stable, solid material with a sharp melting point and improved shelf-life.
3.3.2. Experimental Protocol
-
Dissolve the crude 2-amino-6-methoxyphenol from the previous step in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.[6]
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl, or HCl in isopropanol/ether) dropwise with stirring. The amount should be stoichiometric (1.0 to 1.1 equivalents).
-
A precipitate of this compound should form immediately.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., ethyl acetate or ether) to remove any residual impurities.
-
Dry the product under vacuum to afford the final this compound.
Overall Synthesis Workflow
The complete synthetic sequence from guaiacol to the final product is a streamlined process designed for efficiency and scalability in a laboratory setting.
Caption: Overall workflow for the synthesis of this compound.
Safety and Handling
-
Nitric Acid: Is a strong oxidizing agent and is highly corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (Pd/C). Ensure the equipment is properly rated and maintained. The catalyst should never be allowed to dry in the air and should be quenched carefully after filtration.
-
Solvents: Flammable organic solvents such as ethanol, ethyl acetate, and isopropanol should be handled away from ignition sources.
All procedures should be carried out by trained personnel in a controlled laboratory environment with adherence to all institutional safety guidelines.
References
- Richey, J. D., Scism, A. J., Caskey, A. L., & BeMiller, J. N. (1975). On the Synthesis of 6-Methoxy-2-benzoxazolinone. Journal of the Agricultural Chemical Society of Japan, 39(3), 683-685. [Link]
- PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
- Google Patents. (n.d.). US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
- PubChem. (n.d.). 2-Methoxy-4-nitrophenol.
- Kroflič, A., Grilc, M., & Grgić, I. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry. [Link]
- Khan, M. A., & Khan, M. K. (2015). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 52(4), 357-366. [Link]
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- 2. paspk.org [paspk.org]
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- 4. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Amino-6-methoxyphenol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-6-methoxyphenol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of infrared spectroscopy, offers detailed experimental protocols for solid-state sample analysis, and presents a thorough interpretation of the expected spectral features. By elucidating the correlation between molecular structure and vibrational modes, this guide serves as an essential resource for the characterization of this and structurally related compounds.
Introduction: The Analytical Significance of IR Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the functional groups present in the molecule. For a multi-functional compound like this compound, IR spectroscopy is an indispensable tool for structural confirmation, purity assessment, and quality control.
Molecular Structure of this compound
This compound possesses a substituted benzene ring with three key functional groups: a hydroxyl group (-OH), an amino group (-NH2) which exists as an ammonium salt (-NH3+), and a methoxy group (-OCH3). The presence of the hydrochloride salt is particularly noteworthy as it significantly influences the vibrational characteristics of the amino group. Understanding the expected IR absorptions for each of these functionalities is paramount for accurate spectral interpretation.
Experimental Protocol: Acquiring High-Quality FT-IR Spectra
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid sample such as this compound, the two most common and effective methods are the Potassium Bromide (KBr) pellet technique and the mull technique.
KBr Pellet Method
This technique involves dispersing the solid sample in a matrix of dry potassium bromide powder and pressing it into a thin, transparent pellet.[1][2][3] KBr is an ideal matrix material as it is transparent to infrared radiation over a wide range of wavenumbers.
Protocol:
-
Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven and stored in a desiccator to prevent moisture absorption.[1][2] Water exhibits strong IR absorption bands that can obscure sample signals.[1]
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.[2]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the ground sample.[2] The goal is to achieve a homogenous dispersion of the sample within the KBr matrix.[1]
-
Pellet Pressing: Transfer the mixture to a pellet die and press using a hydraulic press at a pressure of 8-10 metric tons for 1-2 minutes.[1][4] This will form a transparent or translucent pellet.
-
Background Collection: Acquire a background spectrum using a pellet containing only KBr to correct for any atmospheric interferences and scattering losses.[2]
-
Sample Analysis: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum.
Mull Technique
In the mull technique, the solid sample is ground into a fine powder and dispersed in a mulling agent, such as Nujol (a mineral oil), to form a paste.[5][6] This paste is then pressed between two salt plates (e.g., NaCl or KBr) for analysis.
Protocol:
-
Grinding: Grind a small amount of the sample to an exceedingly fine powder in an agate mortar and pestle.[5]
-
Mulling: Add a drop of the mulling agent (e.g., Nujol) and continue grinding until a uniform, toothpaste-like paste is formed.[5]
-
Sample Mounting: Transfer a small amount of the mull onto one salt plate, place a second plate on top, and gently press to create a thin film of the sample.[5][6]
-
Analysis: Mount the salt plates in the spectrometer and acquire the spectrum.
Note on Mulling Agents: Nujol, being a hydrocarbon, will exhibit strong C-H stretching and bending absorptions which may mask corresponding signals from the sample.[5] To overcome this, a complementary spectrum can be run using a fluorinated oil like Fluorolube, which has absorptions in different regions.[5]
Spectral Interpretation: Decoding the Vibrational Signature
The IR spectrum of this compound can be divided into several key regions, each corresponding to the vibrations of specific functional groups.
High-Frequency Region (4000-2500 cm⁻¹)
-
O-H Stretch (Phenolic): A broad absorption band is expected between 3500-3200 cm⁻¹ due to the stretching vibration of the hydrogen-bonded phenolic hydroxyl group.[7][8][9]
-
N-H Stretch (Ammonium Salt): The protonation of the primary amino group to form an ammonium salt (-NH3+) results in a very broad and intense absorption envelope, typically spanning from 3200 cm⁻¹ down to 2500 cm⁻¹.[10] This broadness is a hallmark of amine salts and is due to extensive hydrogen bonding and complex vibrational coupling.[10]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as sharp, medium-intensity bands in the 3100-3000 cm⁻¹ region.[8][11] The C-H stretching of the methoxy group (-OCH3) will give rise to absorptions in the 3000-2850 cm⁻¹ range.[11]
Fingerprint Region (1650-600 cm⁻¹)
This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.
-
N-H Bending (Ammonium Salt): Primary amine salts exhibit two bending vibrations: an asymmetric bend from 1625-1560 cm⁻¹ and a symmetric bend from 1550-1500 cm⁻¹.[12] These bands are often of medium intensity.
-
C=C Aromatic Ring Stretches: The benzene ring will produce a series of medium to strong absorptions between 1600 cm⁻¹ and 1440 cm⁻¹.[8]
-
C-O Stretch (Phenol and Ether): The C-O stretching of the phenolic group is expected around 1220 cm⁻¹.[8] Aromatic ethers, like the methoxy group in this molecule, typically show a strong C-O stretching band between 1335-1250 cm⁻¹.[13][14]
-
C-N Stretch: The C-N stretching vibration for aromatic amines is found in the 1335-1250 cm⁻¹ range.[13][15]
-
Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can often be deduced from the C-H out-of-plane bending vibrations that appear below 900 cm⁻¹.[8][11]
Summary of Expected Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500-3200 | O-H Stretch (H-bonded) | Phenol | Broad, Strong |
| 3200-2500 | N-H Stretch | Ammonium Salt (-NH3+) | Very Broad, Strong |
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium, Sharp |
| 3000-2850 | C-H Stretch | Methoxy (-OCH3) | Medium, Sharp |
| 1625-1560 | N-H Bend (Asymmetric) | Ammonium Salt (-NH3+) | Medium |
| 1550-1500 | N-H Bend (Symmetric) | Ammonium Salt (-NH3+) | Medium |
| 1600-1440 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1335-1250 | C-O Stretch | Aromatic Ether | Strong |
| ~1220 | C-O Stretch | Phenol | Strong |
| 1335-1250 | C-N Stretch | Aromatic Amine | Medium |
| < 900 | C-H Bend (Out-of-plane) | Aromatic Ring | Medium to Strong |
Conclusion
The FT-IR spectrum of this compound is rich with information that directly correlates to its molecular architecture. By employing proper sample preparation techniques, such as the KBr pellet or mull methods, a high-quality spectrum can be obtained. A systematic interpretation, starting from the high-frequency region and moving into the fingerprint region, allows for the confident identification of the key functional groups: the phenolic hydroxyl, the ammonium salt, the methoxy ether, and the substituted aromatic ring. This guide provides the foundational knowledge and practical steps necessary for researchers and scientists to effectively utilize FT-IR spectroscopy in the analysis of this important compound.
References
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-6-methoxyphenol Hydrochloride
Introduction
2-Amino-6-methoxyphenol hydrochloride is a substituted aromatic amine of significant interest in synthetic chemistry and drug development. Its chemical structure, featuring amino, hydroxyl, and methoxy functional groups on a benzene ring, presents a unique case for mass spectrometric analysis. Understanding the fragmentation behavior of this molecule under ionization is paramount for its unambiguous identification in complex matrices and for the structural elucidation of its metabolites or derivatives. This guide provides a comprehensive overview of the predicted fragmentation pathways of 2-Amino-6-methoxyphenol, grounded in the fundamental principles of mass spectrometry. We will explore the influence of each functional group on the fragmentation cascade, offering a robust framework for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
A thorough understanding of the analyte's structure is the foundation for predicting its fragmentation.
| Property | Value | Source |
| Chemical Name | This compound | |
| Molecular Formula (Free Base) | C₇H₉NO₂ | [1] |
| Molecular Weight (Free Base) | 139.15 g/mol | [1] |
| Molecular Formula (HCl Salt) | C₇H₁₀ClNO | [2] |
| Molecular Weight (HCl Salt) | 175.61 g/mol | [3] |
| CAS Number (Free Base) | 40925-71-1 | [4] |
The presence of an amino group confers a basic character, making the molecule amenable to positive-ion mode electrospray ionization (ESI). The phenolic hydroxyl and methoxy groups introduce potential sites for charge localization and radical initiation, significantly influencing the subsequent fragmentation pathways.
Predicted Mass Spectrometry Fragmentation Pathways
Upon electrospray ionization, the molecule will readily protonate, likely at the amino group, to form the molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 140.1. This energetically unstable ion will then undergo a series of fragmentation events.[6][7]
Primary Fragmentation Pathways
The initial fragmentation of the [M+H]⁺ ion is expected to be driven by the loss of small, stable neutral molecules.
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da).[8] This would generate a prominent fragment ion at m/z 125.1.
-
Loss of Formaldehyde (CH₂O): The methoxy group can also facilitate the loss of formaldehyde (30 Da) through a rearrangement process, leading to a fragment ion at m/z 110.1.
-
Loss of Carbon Monoxide (CO): Phenolic compounds are known to lose carbon monoxide (28 Da) from the aromatic ring, a process that can be initiated by the hydroxyl group.[9] This would result in a fragment ion at m/z 112.1.
-
Loss of Ammonia (NH₃): The amino group can be eliminated as ammonia (17 Da), particularly if the protonation occurs at the nitrogen atom. This would yield a fragment ion at m/z 123.1.
The following diagram illustrates these primary fragmentation pathways:
Caption: Predicted primary fragmentation pathways of protonated 2-Amino-6-methoxyphenol.
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, providing additional structural information. For instance, the ion at m/z 125.1 ([M+H - •CH₃]⁺) could subsequently lose carbon monoxide to yield a fragment at m/z 97.1.
Experimental Protocol: LC-MS/MS Analysis
To empirically determine the fragmentation pattern of this compound, the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is recommended.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid will aid in the protonation of the analyte.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MS1 Scan Range | m/z 50-200 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped from 10-40 eV |
The following diagram outlines the general workflow for this analysis:
Caption: General workflow for the LC-MS/MS analysis of 2-Amino-6-methoxyphenol.
Data Interpretation and Trustworthiness
The resulting MS/MS spectrum should be interpreted by comparing the observed fragment ions with the predicted fragmentation pathways. High-resolution mass spectrometry is recommended to confirm the elemental composition of the precursor and fragment ions, thereby increasing the confidence in the structural assignments. The protocols described herein are designed to be self-validating through the systematic application of established analytical principles.
Conclusion
This technical guide provides a detailed theoretical framework for understanding the mass spectrometry fragmentation of this compound. By leveraging knowledge of the fragmentation patterns of related compounds, we have proposed the most likely fragmentation pathways. The included experimental protocol offers a starting point for the empirical analysis of this molecule, which is essential for its reliable identification and characterization in various scientific applications.
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Physical properties of "2-Amino-6-methoxyphenol hydrochloride"
An In-depth Technical Guide to the Physical Properties of 2-Amino-6-methoxyphenol Hydrochloride
Introduction
This compound is a substituted aminophenol derivative of significant interest in synthetic chemistry and pharmaceutical research. As an intermediate, its purity, stability, and solubility are paramount for the successful development of downstream products, including active pharmaceutical ingredients (APIs). The formation of a hydrochloride salt is a common and effective strategy to enhance the aqueous solubility and stability of amine-containing compounds, making this form particularly relevant for laboratory and developmental applications.[1][2]
This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also insights into the experimental methodologies used for their determination and the scientific rationale behind these choices. Understanding these fundamental properties is a critical first step in harnessing the full potential of this compound in research and development.
Molecular Structure and Core Physical Data
The structural and physical characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The presence of amino, hydroxyl, and methoxy functional groups on the aromatic ring, combined with its salt form, defines the unique properties of this compound.
Molecular Formula: C₇H₁₀ClNO₂[3]
SMILES: COC1=CC=CC(=C1N)O.Cl
InChI Key: GWXIGCZEXDVFDN-UHFFFAOYSA-N
The fundamental physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 339531-77-0 | |
| Molecular Weight | 175.61 g/mol | [4] |
| Appearance | Solid, powder | |
| Melting Point | 229-230 °C (for a related isomer) | [5] |
| Purity | Typically ≥95% | [6] |
| Storage | Inert atmosphere, room temperature |
Note: The melting point provided is for 2-(aminomethyl)-6-methoxyphenol hydrochloride, a structurally similar isomer. The exact melting point for this compound may vary and should be determined experimentally.
Thermal Analysis: Melting Point Determination
The melting point is one of the most fundamental physical properties used to assess the identity and purity of a crystalline solid.[7] For a pure substance, the melting transition occurs over a narrow temperature range, typically 0.5-1°C.[8] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7][9]
Significance in Drug Development
In the context of pharmaceutical development, the melting point influences several key aspects:
-
Purity Assessment: It serves as a rapid and cost-effective quality control check.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.
-
Formulation & Manufacturing: Thermal properties are critical for processes such as milling, granulation, and tablet compression.
Experimental Protocol: Capillary Melting Point Method
The determination of a melting point is a standard procedure in organic chemistry, reliably performed using a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is jabbed into the powder to load a small sample.[10] The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[10]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Heating and Observation: The sample is heated at a steady, controlled rate. For an unknown compound, a rapid determination (10-20°C/min) can first be performed to find an approximate range.[11] Subsequently, a second, more precise measurement is made with a slow heating rate (1-2°C/min) starting approximately 20°C below the expected melting point.[10]
-
Data Recording: Two temperatures are recorded to define the melting range:
The workflow for this essential QC technique is visualized below.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, the compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[2] As a hydrochloride salt, this compound is expected to exhibit significantly higher aqueous solubility than its free base form, particularly in acidic to neutral conditions.[1]
Significance: The Biopharmaceutics Classification System (BCS)
The World Health Organization (WHO) and other regulatory bodies use the BCS to classify drugs based on their solubility and permeability.[12] An API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[12][13] Determining the pH-solubility profile is therefore essential for early-stage drug development and potential biowaiver applications.[13]
Experimental Protocol: Equilibrium Shake-Flask Solubility Method
The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution when the dissolved solute is in equilibrium with the excess solid.
Methodology:
-
Media Preparation: A series of aqueous buffers are prepared to cover the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[13]
-
Sample Addition: An excess amount of this compound is added to a known volume of each buffer in separate, sealed flasks. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The flasks are agitated in a temperature-controlled environment (typically 37 ± 1°C) for a sufficient period to reach equilibrium.[13] Equilibrium is confirmed by sampling the supernatant at various time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[13]
-
Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14] The experiment should be performed in at least triplicate for each pH condition.[12]
Caption: Workflow for Equilibrium Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure and quantifying the compound in various matrices.[15] They provide a unique molecular "fingerprint" based on the interaction of the molecule with electromagnetic radiation.[16]
UV-Visible Spectroscopy
UV-Vis spectroscopy is a versatile analytical technique used for the quantitative determination of phenolic compounds.[17][18] These molecules strongly absorb UV radiation due to π → π* electronic transitions within the conjugated system of the benzene ring.[19]
-
Expected Spectrum: this compound is expected to exhibit strong absorbance in the UV region. The absorbance maximum (λmax) for phenolic compounds typically occurs around 270-280 nm.[19][20] The exact λmax and molar absorptivity are dependent on the solvent and the pH, which affects the ionization state of the phenolic hydroxyl and amino groups.
-
Application in Solubility Studies: This technique is foundational to the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. A calibration curve is first prepared using standard solutions of known concentrations.[17] The absorbance of the unknown sample (e.g., from a solubility experiment) is then measured, and its concentration is determined from the calibration curve. This provides a rapid, simple, and inexpensive method for quantification.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.
-
Expected Key Absorptions:
-
O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Ammonium Salt): A broad, strong absorption in the 2800-3200 cm⁻¹ range, often with multiple smaller peaks, is characteristic of an amine salt.
-
C-H Stretch (Aromatic & Aliphatic): Absorptions for aromatic C-H will appear just above 3000 cm⁻¹, while the methoxy (-OCH₃) C-H stretches will be just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
-
C-O Stretch (Methoxy Ether & Phenol): Strong absorptions are expected in the 1000-1300 cm⁻¹ region.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of molecular structure in solution.[21] ¹H NMR provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule.
-
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
Phenolic -OH (~9-10 ppm): A broad singlet, the chemical shift of which is concentration and temperature-dependent.
-
Ammonium -NH₃⁺ (~8-9 ppm): A broad singlet due to the acidic protons of the hydrochloride salt.
-
Aromatic Protons (~6.5-7.5 ppm): The three protons on the aromatic ring will appear in this region. Their exact chemical shifts and coupling patterns (multiplicities) will depend on the electronic effects of the amino, hydroxyl, and methoxy substituents.
-
Methoxy -OCH₃ (~3.8 ppm): A sharp singlet, integrating to three protons.
-
Solvent Reference: The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm and is used for calibration.[21]
-
Conclusion: Implications for the Researcher
The physical properties of this compound define its utility and handling requirements in a research and development setting.
-
Purity and Stability: The melting point serves as a reliable, initial checkpoint for purity. The hydrochloride salt form generally confers greater stability against oxidative degradation compared to the free amine/phenol base.
-
Solubility and Formulation: The enhanced aqueous solubility of the hydrochloride salt is a significant advantage for creating stock solutions and for potential formulation into aqueous delivery systems. However, researchers must be mindful of the pH-dependent solubility. Changes in pH can lead to the precipitation of the less soluble free base, a phenomenon known as disproportionation, which must be considered in formulation and buffer selection.[1]
-
Structural Integrity and Quantification: A combination of spectroscopic methods (NMR, IR, UV-Vis) provides a robust toolkit for confirming the structural identity of the material and for developing quantitative analytical methods.[22] UV-Vis spectroscopy, in particular, offers a straightforward method for concentration determination in routine assays like solubility and dissolution testing.
By understanding and experimentally verifying these core physical properties, scientists and developers can ensure the quality of their starting materials, anticipate challenges in formulation, and build a solid foundation for successful research outcomes.
References
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A Technical Guide to the Melting Point of 2-Amino-6-methoxyphenol hydrochloride: From Experimental Determination to In-Silico Prediction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-Amino-6-methoxyphenol hydrochloride
This compound is an organic molecule with the chemical formula C₇H₁₀ClNO₂ and a molecular weight of 175.61 g/mol .[1][2] It exists as a solid at room temperature, making its melting point a key characteristic for its handling, processing, and quality control. In drug discovery and development, the melting point influences a compound's solubility, dissolution rate, and stability, all of which are critical parameters for bioavailability and formulation. A sharp melting range is often indicative of a high degree of purity, whereas a broad and depressed melting range can suggest the presence of impurities.[3][4]
The Significance of Melting Point in a Scientific Context
The transition from a solid to a liquid phase occurs at a specific temperature where the kinetic energy of the molecules overcomes the forces holding them in a crystal lattice.[5][6] For pure, crystalline organic compounds, this transition is typically sharp, occurring over a narrow temperature range of 0.5-1.0°C.[6] Several factors influence the melting point of a compound:
-
Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point.[5]
-
Molecular Weight: Generally, for a homologous series of compounds, the melting point increases with molecular weight due to increased van der Waals forces.[5][6]
-
Molecular Symmetry and Packing: Molecules that can pack efficiently into a crystal lattice tend to have higher melting points.[5]
The hydrochloride salt form of an amine, such as in this compound, introduces ionic character, which can significantly increase the melting point compared to the free base due to strong ionic interactions within the crystal lattice.[5]
Authoritative Experimental Determination of Melting Point
In the absence of a reported melting point for this compound, experimental determination is necessary. The United States Pharmacopeia (USP) provides a detailed methodology in General Chapter <741> for determining the melting range or temperature, which is the authoritative standard in the pharmaceutical industry.[7][8][9]
Apparatus and Sample Preparation
The USP describes several classes of apparatus for melting point determination. For a crystalline solid like this compound, a capillary melting point apparatus (Apparatus I) is the standard choice.[8][9]
Key Steps in Sample Preparation:
-
Drying: The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.[10]
-
Pulverization: If the sample consists of large crystals, it should be gently pulverized to a fine powder to ensure uniform packing in the capillary tube.[10]
-
Capillary Loading: The powdered sample is packed into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[9][10] Proper packing is crucial for accurate results.
The USP <741> Class Ia Protocol
The most common procedure for determining the melting range of a pure chemical involves the following steps:[9][11]
-
Initial Rapid Determination (Optional but Recommended): A preliminary, rapid heating can be performed to get an approximate melting point.
-
Controlled Heating: For the accurate determination, the apparatus is heated at a controlled rate. The USP specifies that the temperature should be raised to about 5°C below the expected melting point.[7][8]
-
Slow Heating Rate: The heating rate is then slowed to approximately 1°C per minute as the melting point is approached.[9][11] This slow rate allows for thermal equilibrium between the sample, the heating block, and the thermometer.[10]
-
Observation and Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the last solid particle melts.[10][11]
Below is a diagram illustrating the general workflow for melting point determination according to USP <741>.
Caption: Workflow for Melting Point Determination.
Trustworthiness and Self-Validation
The reliability of a melting point determination is paramount. A self-validating system can be established through:
-
Calibration: The melting point apparatus must be regularly calibrated using certified reference standards with known melting points.[9][12]
-
Mixed Melting Point: To confirm the identity of the substance, a mixed melting point determination can be performed. An intimate mixture of the sample with an authentic standard should show no depression or broadening of the melting range.[8]
-
Repeatability: Multiple determinations should be performed to ensure the results are consistent and reproducible.
Addressing the Lack of Published Data and the Role of In-Silico Prediction
The absence of a readily available, experimentally determined melting point for this compound in public databases is not uncommon for specialized chemical compounds. This highlights the importance of robust internal experimental capabilities for any research organization.
In recent years, computational or in-silico methods for predicting physical properties like melting points have gained traction.[13][14][15][16] These methods use quantitative structure-property relationship (QSPR) models and machine learning algorithms to predict a compound's melting point based on its molecular structure.[13][14][15] While these predictions may not be a substitute for experimental data for regulatory purposes, they can be invaluable in the early stages of drug discovery for prioritizing compounds and for providing an estimated range for experimental determination.[14][15]
The general logic behind these predictive models is illustrated in the diagram below.
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Foreword: Understanding the Core Chemistry for Advanced Applications
An In-Depth Technical Guide to the Stability and Reactivity of 2-Amino-6-methoxyphenol hydrochloride
To the researchers, scientists, and drug development professionals who handle complex chemical entities, a molecule is more than just a structure; it is a dynamic system governed by inherent properties of stability and reactivity. This compound is a compound of significant interest, possessing a unique constellation of functional groups—a primary aromatic amine, a phenolic hydroxyl, and a methoxy ether—on a benzene ring. This guide moves beyond a simple recitation of data. It aims to provide a causal understanding of why this molecule behaves as it does, enabling you to anticipate its challenges, leverage its reactivity, and ensure the integrity of your research from the bench to potential clinical applications. We will explore its vulnerabilities to degradation and delineate the chemical logic behind its reactions, offering both a theoretical framework and practical, field-tested protocols.
Molecular Profile and Physicochemical Properties
The stability and reactivity of any compound are fundamentally dictated by its structure and resulting physical properties. This compound combines the electron-donating effects of the amino and methoxy groups with the acidic nature of the phenolic proton and the salt form of the amine, creating a molecule with distinct characteristics.
| Property | Value | Significance for Stability & Reactivity |
| Molecular Formula | C₇H₁₀ClNO₂ | Provides the elemental composition. |
| Molecular Weight | 175.61 g/mol | Relevant for all stoichiometric calculations in experimental work. |
| CAS Number | 339531-77-0 | Unique identifier for accurate substance tracking and literature search.[1] |
| Appearance | Solid, often a powder which may range from white to off-white/grey. | Discoloration (e.g., to brown or reddish-orange) is a primary visual indicator of oxidative degradation.[2] |
| Melting Point | Data varies; a related compound melts at 229-230°C.[3] | A sharp melting point is indicative of purity. A broad range may suggest impurities or degradation. |
| Solubility | Soluble in water. | The hydrochloride salt form enhances aqueous solubility. Solubility changes can indicate conversion to the less soluble free base. |
| pKa (Estimated) | ~4-5 (amine), ~10 (phenol) | Governs the ionization state in solution, which critically impacts stability, particularly against oxidation. |
The Stability Profile: A Molecule at Risk
The combination of an ortho-aminophenol structure with a methoxy group creates inherent vulnerabilities. Understanding these is the first step toward mitigating degradation and ensuring the long-term integrity of the compound.
Oxidative Instability: The Primary Degradation Pathway
The most significant stability concern for 2-Amino-6-methoxyphenol is its susceptibility to oxidation. The ortho-positioning of the electron-donating amino and hydroxyl groups makes the aromatic ring highly activated and prone to losing electrons.
-
Mechanism of Oxidation: Exposure to atmospheric oxygen, light, or oxidizing agents can initiate a cascade of reactions. The primary mechanism involves oxidation to a highly reactive quinone-imine intermediate. This intermediate can then undergo further reactions, including polymerization, leading to the formation of complex, colored degradation products. This is a well-documented pathway for ortho-aminophenols.[4][5][6]
-
Causality: The hydrochloride salt form provides a degree of protection. By protonating the primary amine to form an ammonium salt (-NH₃⁺), its electron-donating capacity is significantly reduced. This deactivates the ring toward oxidation. However, this protection is pH-dependent. In neutral or basic solutions, the free amine is regenerated, rendering the molecule highly vulnerable.
-
Key Influencing Factors:
-
Oxygen: The presence of air is a major driver of degradation.[7]
-
Light: Photons can provide the energy to initiate oxidative processes.[7]
-
pH: As pH increases, the equilibrium shifts from the more stable protonated amine to the highly reactive free base, accelerating degradation.
-
Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalytically accelerate oxidation.
-
Caption: Relationship between the stable salt, reactive free base, and oxidative degradation pathway.
Thermal Stability
While generally more stable than the free base, the hydrochloride salt will decompose at elevated temperatures.
-
Decomposition Profile: Thermal gravimetric analysis (TGA) of related aminophenols shows a distinct decomposition step.[8] For the hydrochloride salt, decomposition can liberate hydrogen chloride gas in addition to carbon and nitrogen oxides. The maximum thermal decomposition temperature (Tmax) for o-aminophenol is around 175°C.[8]
-
Practical Implications: Avoid high temperatures during storage and in experimental protocols like drying, unless thermal stability has been explicitly confirmed under those conditions. The presence of impurities can lower the decomposition temperature.[9]
pH and Hydrolytic Stability
The term "hydrolysis" in this context primarily refers to the acid-base equilibrium rather than the cleavage of bonds. The methoxy ether bond is generally stable to hydrolysis under typical pharmaceutical conditions. The critical factor is the stability of the compound in aqueous solutions of varying pH.
-
Acidic pH (pH 1-4): The compound is most stable. The amino group is fully protonated, protecting against oxidation.
-
Neutral pH (pH 5-8): A mixture of the protonated and free base forms exists. Stability decreases as pH increases.
-
Basic pH (pH > 8): The compound is highly unstable. The free amine is the dominant species, and the phenolic hydroxyl group also begins to deprotonate, further activating the ring and dramatically accelerating oxidative degradation.
Reactivity Profile: A Versatile Chemical Hub
The functional groups that impart instability also make this compound a versatile reactant. Understanding its reactivity is key to its successful use in synthesis and conjugation.
Incompatible Materials
Safe handling and experimental design require strict segregation from incompatible materials. The following table outlines key incompatibilities and the underlying chemical rationale.
| Incompatible Material Class | Examples | Rationale for Incompatibility |
| Strong Oxidizing Agents | Peroxides, Nitrates, Permanganates | Will cause rapid and potentially hazardous oxidation of the aminophenol moiety, leading to decomposition. |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Neutralizes the hydrochloride and deprotonates the phenol, generating the highly reactive free base/phenoxide, prone to rapid oxidation.[10] |
| Strong Acids | Sulfuric acid, Nitric acid (conc.) | Can cause exothermic reactions. Strong oxidizing acids (like nitric acid) can lead to nitration and/or violent decomposition.[10] |
| Acylating Agents | Acid chlorides, Acid anhydrides | Can acylate the amino and/or hydroxyl groups. This reaction may be intended but is an incompatibility if uncontrolled.[11] |
Key Synthetic Reactions
-
Oxidative Coupling: This is a powerful reaction for ortho-aminophenols. They can be coupled with other anilines or aminophenols in the presence of a mild oxidant (e.g., potassium ferricyanide) to form phenoxazone or related structures.[4][5] This high-efficiency reaction is valuable in bioconjugation for labeling proteins.[12]
-
N-Acylation/Alkylation: The primary amine can be readily acylated with acid chlorides or anhydrides, or alkylated using alkyl halides. This is a standard reaction for aromatic amines.
-
O-Alkylation/Acylation: The phenolic hydroxyl group can be alkylated or acylated, typically after deprotonation with a suitable base.
-
Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This highly reactive intermediate is a cornerstone of aromatic chemistry, enabling access to a wide variety of other functional groups.
Experimental Protocols for Stability and Reactivity Assessment
A self-validating system of protocols is essential for characterizing a compound like this compound. The following workflows provide a robust framework.
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is critical for developing stability-indicating analytical methods.
Objective: To determine degradation susceptibility under acid, base, oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 2 hours. Rationale: Base degradation is expected to be rapid, so milder conditions are used initially.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Water. Incubate at 80°C for 72 hours, protected from light.
-
Photostability: Spread a thin layer of solid powder and expose to light according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). Also, prepare a solution and expose it similarly.
-
-
Time Point Sampling & Analysis: At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acid/base samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL).
-
Analysis: Analyze all samples by a reverse-phase HPLC method with a photodiode array (PDA) detector and mass spectrometry (MS) detector.
-
Data Interpretation: Compare the chromatograms of stressed samples to a control (unstressed) sample. Identify the percentage of degradation, the number of degradation products, and use MS data to propose structures for the major degradants.
Caption: Experimental workflow for a forced degradation study.
Protocol: Thermal Analysis using DSC/TGA
Objective: To determine the melting point and thermal decomposition profile.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan or a ceramic TGA pan.
-
Instrument Setup (TGA): Place the pan in the TGA furnace. Purge with nitrogen gas at a flow rate of 50 mL/min.
-
TGA Program: Heat the sample from 30°C to 400°C at a linear heating rate of 10°C/min.
-
Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge with nitrogen gas.
-
DSC Program: Heat the sample from 30°C to a temperature just below decomposition (determined by TGA) at 10°C/min.
-
Data Analysis:
-
TGA Thermogram: Identify the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
-
DSC Thermogram: Identify the endothermic peak corresponding to the melting point (onset and peak temperature).
-
Recommended Storage and Handling Procedures
Based on the established stability profile, the following procedures are mandatory for maintaining the integrity of this compound.
-
Storage:
-
Container: Store in a tightly sealed, airtight container to prevent exposure to oxygen and moisture.
-
Atmosphere: For long-term storage, packaging under an inert atmosphere (argon or nitrogen) is highly recommended.[7]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[13][14] Refrigeration may be appropriate for long-term storage.
-
Light: Protect from direct light by using amber vials or storing in a dark location.[7]
-
Segregation: Store away from incompatible materials, especially strong bases and oxidizing agents.[10]
-
-
Handling:
-
Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Dispensing: Avoid creating dust when weighing or transferring the solid material.
-
Solutions: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at a low pH (acidified), protected from light, and refrigerated.
-
Conclusion
This compound is a molecule of dual nature. Its rich functionality provides a platform for diverse chemical transformations but also introduces inherent instabilities, primarily a pronounced susceptibility to oxidative degradation. The key to its successful application lies in controlling its environment. By maintaining a low pH, excluding light and oxygen, and avoiding high temperatures and incompatible chemicals, its integrity can be preserved. The protocols and principles outlined in this guide provide a robust framework for researchers to handle this compound with the scientific rigor required to generate reliable and reproducible results in the demanding fields of chemical synthesis and drug development.
References
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- Penn State Research Database. (n.d.). Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water.
- ACS Publications. (n.d.). Oxidation and Thermolysis of Methoxy-, Nitro-, and Hydroxy-Substituted Phenols in Supercritical Water | Industrial & Engineering Chemistry Research.
- eScholarship. (n.d.). Development and Application of Oxidative Coupling Bioconjugation Reactions with ortho-Aminophenols.
- Apollo Scientific. (2023, June 9). 2-Amino-6-methoxyphenol Safety Data Sheet.
- ResearchGate. (2015, November 17). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-6-methoxy-3-nitropyridine.
- eScholarship. (n.d.). Development and Application of Oxidative Coupling Bioconjugation Reactions with ortho-Aminophenols.
- PubMed. (1987). Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase.
- PubMed. (n.d.). Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation.
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- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
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- Fisher Scientific. (2024, February 9). Safety Data Sheet: 2-Methoxyphenol.
- Journal of Liquid Chromatography & Related Technologies. (n.d.). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization–Mass.
- National Institutes of Health. (n.d.). Thermal behavior of a pharmaceutical solid acetaminophen doped with p-aminophenol.
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- Journal of the American Chemical Society. (n.d.). Oxidation of primary amines to ketones.
- ElectronicsAndBooks. (n.d.). Aminophenols. I. The Reaction of o-Aminophenol with Chloracetic Acid and Some Comments on the Formation of Phenmorpholonesl.
- Australian Department of Health. (2014, November 27). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment.
- NOAA. (n.d.). 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE - CAMEO Chemicals.
- ChemScene. (n.d.). 2-Amino-6-methylphenol hydrochloride.
- Benchchem. (n.d.). Navigating the Chemical Crossroads: A Guide to Material Incompatibility with 2-Amino-4-methoxyphenol.
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- Sigma-Aldrich. (n.d.). This compound.
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- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
- Chemical-Suppliers. (n.d.). 2-Amino-6-methoxyphenol.
- precisionFDA. (n.d.). 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE.
- National Institutes of Health. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
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An In-depth Technical Guide to 2-Amino-6-methoxyphenol Hydrochloride: From Synthesis to Potential Applications
This technical guide offers a comprehensive overview of 2-Amino-6-methoxyphenol hydrochloride, a substituted aminophenol derivative. While the specific historical record of its discovery is not extensively documented in publicly available literature, its structural motifs—the aminophenol core decorated with a methoxy group—place it within a class of compounds of significant interest in synthetic chemistry and drug discovery. This guide will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, and potential applications, drawing upon established chemical principles and data from related molecules.
Introduction and Physicochemical Properties
This compound is a salt of an organic compound featuring an aromatic ring substituted with amino, hydroxyl, and methoxy functional groups. The hydrochloride salt form generally enhances the stability and solubility of the parent amine in aqueous media, a desirable property for many chemical and pharmaceutical applications.
The core structure, 2-amino-6-methoxyphenol, has the Chemical Abstracts Service (CAS) number 40925-71-1.[1] Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of 2-Amino-6-methoxyphenol
| Property | Value | Source |
| CAS Number | 40925-71-1 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| IUPAC Name | 2-amino-6-methoxyphenol | [1] |
| Synonyms | 6-Methoxy-2-aminophenol, 3-Amino-guaiacol, 2-HYDROXY-3-METHOXYANILINE | [1] |
The hydrochloride salt, this compound, incorporates an additional molecule of hydrogen chloride (HCl).
Plausible Synthetic Pathways
Proposed Synthesis Workflow
A plausible multi-step synthesis starting from commercially available precursors is outlined below. This process is designed to be a self-validating system, with each step yielding a product that can be characterized to ensure the reaction has proceeded as expected before moving to the next stage.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
Step 1: Nitration of 2-Methoxyphenol
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 1 mole of 2-methoxyphenol (guaiacol) in an ice-salt bath to 0-5 °C.
-
Nitrating Agent Addition: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C. The regioselectivity of nitration can be influenced by reaction conditions, and separation of isomers may be necessary.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methoxy-6-nitrophenol.
-
Purification: Purify the product by column chromatography or recrystallization.
Step 2: Reduction of 2-Methoxy-6-nitrophenol
-
Catalytic Hydrogenation (Preferred Method): Dissolve the purified 2-methoxy-6-nitrophenol in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure until the uptake of hydrogen ceases.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-Amino-6-methoxyphenol.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 2-Amino-6-methoxyphenol in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized compound.
Table 2: Analytical Methods for Characterization
| Technique | Expected Results |
| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns characteristic of the 1,2,3-trisubstituted benzene ring. Signals for the methoxy (-OCH₃), amino (-NH₂), and hydroxyl (-OH) protons. The amino and hydroxyl proton signals may be broad and their positions can be solvent-dependent. |
| ¹³C NMR | Resonances corresponding to the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons attached to oxygen and nitrogen will be downfield). |
| FT-IR | Characteristic absorption bands for O-H and N-H stretching (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O stretching. |
| HPLC | A single major peak under optimized conditions, indicating the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for method development.[2][3] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base (2-Amino-6-methoxyphenol) at m/z = 139.15. |
Example HPLC Workflow
Caption: A typical workflow for the HPLC analysis of this compound.
Applications in Research and Drug Development
While direct applications of this compound in marketed drugs are not documented, its structural features make it a valuable building block in medicinal chemistry. The presence of multiple functional groups allows for diverse chemical modifications.
Role as a Synthetic Intermediate
The amino and phenol groups are nucleophilic and can participate in a variety of coupling and condensation reactions. For instance, aminophenols are precursors for the synthesis of benzoxazoles and related heterocyclic systems. A notable application of related aminophenols is in the synthesis of 2-amino-6-substituted benzothiazoles, a class of compounds with a wide range of biological activities, including anthelmintic, antimicrobial, and antitumor properties.[4][5]
The synthesis of 2-amino-6-substituted benzothiazoles often involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[4] The methoxy group in 2-Amino-6-methoxyphenol can influence the electronic properties and reactivity of the aromatic ring, potentially leading to novel benzothiazole derivatives.
Significance of the Methoxy and Phenol Groups in Drug Discovery
The methoxy (-OCH₃) group is a common substituent in many pharmaceuticals.[6] It can improve metabolic stability by blocking sites of oxidation and can also enhance membrane permeability and oral bioavailability. The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. Furthermore, methoxyphenol derivatives have been investigated as inhibitors of enzymes like myeloperoxidase, suggesting potential applications in treating inflammatory diseases.[7]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for the parent compound, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] It is essential to consult the Safety Data Sheet (SDS) before use and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound, while not a widely studied compound in its own right, represents a versatile chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis can be achieved through established chemical transformations, and its purity can be ascertained using standard analytical techniques. The presence of reactive amino and hydroxyl groups, combined with the modulating effect of the methoxy group, makes it an attractive starting material for the discovery of novel bioactive molecules. Further research into the derivatization of this compound could lead to the development of new therapeutic agents.
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- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
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An In-depth Technical Guide to the Core Mechanism of Action of 2-Amino-6-methoxyphenol hydrochloride
Abstract
2-Amino-6-methoxyphenol hydrochloride is a multifaceted organic molecule whose utility in biomedical research is rooted in the rich chemical functionalities of its aminophenol core. While direct, in-depth studies on this specific compound are not extensively documented in peer-reviewed literature, a comprehensive analysis of its structural components—the o-aminophenol and methoxyphenol moieties—provides a strong foundation for elucidating its probable mechanisms of action. This guide synthesizes current knowledge on related compounds to propose two primary mechanistic pathways for this compound: inherent antioxidant and anti-inflammatory activities, and its role as a versatile building block in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this and similar chemical scaffolds.
Introduction to this compound: A Molecule of Latent Potential
This compound presents as a stable, crystalline solid, characterized by a benzene ring substituted with an amino group, a hydroxyl group, and a methoxy group. The hydrochloride salt form enhances its solubility and stability for experimental applications. Its classification by some chemical suppliers as a "Protein Degrader Building Block" points towards its application in sophisticated biochemical tools for targeted therapeutic intervention. However, the intrinsic chemical properties of its core structure also suggest inherent biological activities that warrant thorough investigation. This guide will explore these dual mechanistic possibilities, providing a theoretical and practical framework for its application in research and drug discovery.
Intrinsic Biological Activity: Antioxidant and Anti-inflammatory Properties
The chemical architecture of this compound suggests a strong potential for direct pharmacological effects, primarily as an antioxidant and an anti-inflammatory agent. This is based on extensive research into the bioactivities of o-aminophenol and methoxyphenol derivatives.[1][2][3][4][5][6][7][8]
Mechanism as an Antioxidant: Radical Scavenging
Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[6][7] The presence of both a hydroxyl and an amino group on the aromatic ring of this compound likely enhances this radical-scavenging capacity. The methoxy group further modulates the electronic properties of the ring, influencing the stability of the resulting phenoxyl radical.
The proposed antioxidant mechanism involves the following steps:
-
Donation of a Hydrogen Atom: The phenolic hydroxyl group donates a hydrogen atom to a reactive oxygen species (ROS) or other free radical.
-
Formation of a Stable Radical: A relatively stable phenoxyl radical is formed, which is less reactive than the initial free radical. The stability of this radical is crucial to prevent it from initiating new chain reactions.
-
Termination of Radical Chain Reactions: The phenoxyl radical can then react with another free radical, terminating the chain reaction.
Caption: Proposed antioxidant mechanism of 2-Amino-6-methoxyphenol.
Mechanism as an Anti-inflammatory Agent: Cyclooxygenase (COX) Inhibition
Inflammation is a complex biological response often mediated by enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of pro-inflammatory prostaglandins. Many phenolic compounds have been shown to possess anti-inflammatory properties by inhibiting COX enzymes, with a preference for the inducible COX-2 isoform.[9][10][11][12][13] The structural similarity of this compound to known phenolic COX inhibitors suggests it may act through a similar mechanism.
The proposed anti-inflammatory mechanism involves:
-
Binding to the COX Active Site: The molecule is hypothesized to bind to the active site of COX enzymes, likely through hydrogen bonding and hydrophobic interactions.
-
Inhibition of Prostaglandin Synthesis: By occupying the active site, it prevents the substrate, arachidonic acid, from binding, thereby inhibiting the production of prostaglandins and reducing the inflammatory response.
Caption: Proposed mechanism of COX inhibition by 2-Amino-6-methoxyphenol.
Table 1: Summary of Biological Activities of Structurally Related Compounds
| Compound Class | Biological Activity | References |
| o-Aminophenol Derivatives | Antioxidant, Antimicrobial, Cytotoxic | [1][3][8] |
| Methoxyphenol Derivatives | Radical Scavenging, Antioxidant, Anti-inflammatory | [2][5][6][7][14] |
| Phenolic Compounds | Cyclooxygenase (COX) Inhibition | [9][10][12][13] |
Role as a Protein Degrader Building Block: Targeted Protein Degradation
The designation of this compound as a "Protein Degrader Building Block" positions it as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15][][][18] PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins.
The PROTAC Mechanism of Action
A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The mechanism unfolds as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.
-
Ubiquitination of the Target Protein: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is then released and can induce the degradation of another POI molecule.
Caption: General mechanism of action for a PROTAC.
Application of this compound in PROTAC Synthesis
This compound can serve as a versatile scaffold in PROTAC synthesis. The amino and hydroxyl groups provide reactive sites for the attachment of a linker and subsequently a POI ligand. While it is not definitively established as a direct E3 ligase ligand itself, it can be chemically modified to incorporate known E3 ligase-binding moieties. Alternatively, it may serve as a core structure from which to build novel E3 ligase ligands.
Caption: Workflow for utilizing this compound in PROTAC synthesis.
Experimental Protocols for Mechanistic Elucidation
To empirically validate the proposed mechanisms of action for this compound, the following experimental protocols are suggested.
Protocol for Assessing Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
Use ascorbic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of the test compound and the positive control.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Protocol for Assessing Anti-inflammatory Activity: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use a commercially available COX-2 inhibitor screening assay kit.
-
Prepare the COX-2 enzyme and arachidonic acid substrate solutions as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the assay wells.
-
Add the COX-2 enzyme and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as described in the kit protocol.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value for COX-2 inhibition.
-
Protocol for Validating its Role in Targeted Protein Degradation: Western Blot Analysis
-
Synthesis of a PROTAC:
-
Synthesize a PROTAC molecule using this compound as a building block, a known linker, and a ligand for a specific POI (e.g., BRD4).
-
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target POI.
-
Treat the cells with varying concentrations of the synthesized PROTAC for different time points.
-
-
Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and detect the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the POI levels to the loading control.
-
Determine the concentration and time-dependent degradation of the POI.
-
Conclusion and Future Directions
This compound is a promising chemical entity with a dual potential for therapeutic applications. Its inherent antioxidant and anti-inflammatory properties, inferred from the activities of its structural analogs, suggest its utility as a lead compound for the development of novel therapeutics for oxidative stress and inflammation-related diseases. Furthermore, its role as a building block for PROTACs places it at the forefront of targeted protein degradation, a revolutionary approach in drug discovery.
Future research should focus on the direct experimental validation of the proposed mechanisms of action for this specific compound. Elucidating its precise molecular targets and understanding its structure-activity relationships will be crucial for optimizing its therapeutic potential. The synthesis and screening of a library of PROTACs derived from this compound could lead to the discovery of potent and selective degraders for a wide range of disease-relevant proteins.
References
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- Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (URL: [Link])
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- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
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- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols deriv
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- Phenolic compounds with radical scavenging and cyclooxygenase-2 (COX-2)
- Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. (URL: [Link])
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Role of "2-Amino-6-methoxyphenol hydrochloride" in organic synthesis
An In-Depth Technical Guide to the Synthetic Utility of 2-Amino-6-methoxyphenol Hydrochloride
Executive Summary
This compound is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique arrangement of an amino group, a hydroxyl group, and a methoxy group on a benzene ring—specifically the ortho-disposition of the amine and hydroxyl functions—renders it an exceptionally valuable precursor for the construction of complex heterocyclic systems. This guide provides a detailed exploration of its physicochemical properties, core reactivity, and primary applications, with a significant focus on its role in the synthesis of phenoxazines, a class of compounds with broad applications in medicinal chemistry and materials science. We will delve into reaction mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that govern its synthetic transformations, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.
Compound Profile: this compound
Overview and Strategic Importance
This compound is a stable, crystalline solid that provides chemists with a masked, yet readily accessible, o-aminophenol scaffold. The hydrochloride salt form enhances shelf-life and handling stability by protonating the reactive amino group, preventing oxidative degradation. In synthesis, the strategic unmasking of this amine with a base in situ allows for controlled reactions. Its importance lies in its ability to participate in cyclocondensation reactions to form six-membered heterocycles containing both nitrogen and oxygen, which are prevalent motifs in biologically active molecules and functional materials.[1]
Physicochemical and Safety Data
A clear understanding of the compound's properties is essential for its effective and safe use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 339531-77-0 | [2] |
| Molecular Formula | C₇H₁₀ClNO₂ | [2] |
| Molecular Weight | 175.61 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [2] |
| Storage | Room temperature, inert atmosphere, dark place | [2][3] |
Safety Profile: This compound must be handled with care, adhering to strict laboratory safety protocols. It is classified with several hazards that necessitate the use of appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and handling within a chemical fume hood.
| Hazard Statement | Description | Reference(s) |
| H302 + H332 | Harmful if swallowed or if inhaled | |
| H311 | Toxic in contact with skin | |
| H315 | Causes skin irritation | |
| H318 | Causes serious eye damage | |
| H402 | Harmful to aquatic life |
Structural Features and Inherent Reactivity
The synthetic versatility of this compound stems directly from its molecular architecture. The hydrochloride form renders the amine group as an ammonium salt (-NH₃⁺), which is non-nucleophilic and acts as a deactivating, meta-directing group. This serves as a built-in protecting group. The addition of a stoichiometric amount of base is the critical first step in most synthetic procedures, neutralizing the salt and liberating the free amine (-NH₂).
Once liberated, the molecule presents three key reactive sites:
-
The Amino (-NH₂) Group: A potent nucleophile and a strong activating, ortho, para-directing group for electrophilic aromatic substitution.
-
The Hydroxyl (-OH) Group: A nucleophile (especially when deprotonated to a phenoxide) and a strong activating, ortho, para-directing group.
-
The Aromatic Ring: Activated towards electrophilic substitution by the powerful electron-donating effects of the amino and hydroxyl groups. The methoxy group (-OCH₃) further enhances this activation.
This protocol is adapted from methodologies described for the reaction of aminophenols with activated di-haloarenes. [4] Objective: To synthesize a 2,3-dinitrophenoxazine derivative.
Materials:
-
This compound
-
1,2-Difluoro-4,5-dinitrobenzene
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) and anhydrous sodium carbonate (2.5 eq) in ethanol.
-
Deprotonation: Stir the mixture at room temperature for 30 minutes. The carbonate neutralizes the hydrochloride salt and deprotonates the phenolic hydroxyl group, forming a suspension.
-
Addition of Electrophile: Add 1,2-difluoro-4,5-dinitrobenzene (1.05 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure phenoxazine product.
Causality: The use of Na₂CO₃ is a deliberate choice. It is a moderate base, strong enough to deprotonate the acidic phenol and neutralize the HCl salt, but generally not strong enough to cause unwanted side reactions. Ethanol is a suitable polar, protic solvent that facilitates the SₙAr reaction.
A Versatile Precursor in Dye Chemistry
The aromatic amine functionality makes 2-amino-6-methoxyphenol a valuable precursor for the synthesis of azo dyes. [5][6]These dyes are characterized by the -N=N- chromophore, which connects two aromatic rings.
The synthesis is a two-step process:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component (such as a phenol or another amine). The coupling typically occurs at the para position of the coupling component due to steric hindrance.
The hydroxyl and methoxy groups on the original ring act as auxochromes, which are functional groups that can modify the color and intensity of the dye. [6]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic building block that provides an efficient entry point to valuable and complex molecular scaffolds. [7][8]Its pre-functionalized and stable nature allows for the controlled and high-yield synthesis of phenoxazines, azo dyes, and other heterocyclic systems relevant to drug discovery and materials science. A thorough understanding of its reactivity, particularly the interplay between its three functional groups and the role of the hydrochloride salt, empowers chemists to harness its full synthetic potential. As the demand for novel bioactive compounds and functional organic materials continues to grow, the role of such versatile building blocks in enabling innovation remains paramount.
References
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- CP Lab Safety. (n.d.). This compound, min 98%, 100 mg.
- ResearchGate. (2025). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- precisionFDA. (n.d.). 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE.
- Ismail, M. M., et al. (2014). New Functionalized Phenoxazines and Phenothiazines. Molecules, 19(1), 1-12.
- Chemical-Suppliers.com. (n.d.). 2-Amino-6-methoxyphenol | CAS 40925-71-1.
- Ayogu, J. I., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(7), 4585-4610.
- Grygorenko, O. O. (2019). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry – A European Journal, 25(20), 5135-5152.
- Sabudak, T., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 52(42), 5433-5435.
- Jasperse, C. (n.d.). Reactions of Amines.
- ResearchGate. (2018). A “building block triangle” representing building blocks for medicinal chemistry.
- Frolova, Y. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 56.
- Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Organic Chemistry, 12(2), 131-139.
- Organic Syntheses. (2012). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
- ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules, 26(21), 6685.
- Organic Syntheses. (1969). Acetophenone, 2-amino-, hydrochloride.
- Yokum, T. S., et al. (2000). Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety. Journal of Combinatorial Chemistry, 2(3), 282-292.
- Editorial: Six-membered heterocycles: their synthesis and bio applications. (2023). Frontiers in Chemistry, 11, 1267425.
- Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145-1175.
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- IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative.
- Science Alert. (2012). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline.
- Baghdad Science Journal. (2024). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis.
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- Impactfactor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes.
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- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (2022). Toxicological Research, 38(1), 59-66.
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Methodological & Application
The Strategic Role of 2-Amino-6-methoxyphenol hydrochloride in the Synthesis of Phenoxazinone-Based Pharmaceuticals
Abstract
2-Amino-6-methoxyphenol hydrochloride serves as a critical and versatile building block in the synthesis of complex heterocyclic scaffolds, particularly the phenoxazinone core. This chromophore is a defining feature of several potent pharmaceutical agents, most notably the actinomycin class of anticancer antibiotics. This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of this precursor. It details the physicochemical properties, handling, and a comprehensive, field-proven protocol for its application in constructing the 2-aminophenoxazinone architecture, a key step in the synthesis of actinomycin D analogs. The causality behind experimental choices, mechanistic insights, and robust quality control measures are discussed to ensure scientific integrity and reproducibility.
Introduction: The Phenoxazinone Core and its Precursor
The 3H-phenoxazin-3-one ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products with significant biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. Among the most prominent members of this class is Actinomycin D, a potent antineoplastic agent used in chemotherapy. The biosynthesis of this complex molecule involves the crucial oxidative coupling of two substituted 2-aminophenol units to form the planar phenoxazinone chromophore, which intercalates into DNA[2][3].
This compound is a stable, readily available substituted aminophenol that provides a strategic entry point for the chemical synthesis of these valuable structures. The methoxy group at the 6-position (or C4 relative to the amine) influences the electronic properties and reactivity of the aromatic ring, making it an ideal starting material for controlled oxidative dimerization reactions.
Physicochemical Properties and Handling
Before its use in synthesis, a thorough understanding of the reagent's properties is essential for safety and experimental success.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 339531-77-0 | |
| Molecular Formula | C₇H₁₀ClNO₂ | |
| Molecular Weight | 175.61 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Inert atmosphere, room temperature | |
| Safety | Warning: H302, H315, H319, H335 |
Handling Precautions: As indicated by the hazard statements, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Application: Synthesis of a Phenoxazinone Chromophore
This section details a representative protocol for the synthesis of a 2-amino-4-methoxy-3H-phenoxazin-3-one derivative, a core structure analogous to the actinomycin chromophore. The reaction proceeds via an oxidative dimerization of the aminophenol precursor.
Retrosynthetic Analysis & Strategy
The core strategy relies on the biomimetic oxidative coupling of two molecules of a 2-aminophenol derivative. This process can be catalyzed by various oxidants or enzyme systems like laccases or phenoxazinone synthases[2][5]. For laboratory synthesis, chemical oxidants provide a more controlled and accessible method. The presence of the methoxy group is strategic; it activates the ring towards electrophilic attack and directs the regiochemistry of the coupling.
Caption: Retrosynthetic analysis of the target phenoxazinone.
Detailed Synthetic Protocol
This protocol describes the synthesis of 2-amino-4,8-dimethoxy-3H-phenoxazin-3-one through the oxidative dimerization of 2-amino-6-methoxyphenol.
Scientific Rationale: The protocol is adapted from established methods for phenoxazinone synthesis, which typically involve the oxidation of o-aminophenols[5][6]. Sodium iodate is chosen as a mild, effective, and readily available oxidizing agent for this transformation. The reaction is performed in a mixed aqueous/organic solvent system to facilitate the solubility of both the inorganic oxidant and the organic precursor.
Table 2: Reagent List and Stoichiometry
| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |
| 2-Amino-6-methoxyphenol HCl | 175.61 | 1.0 mmol | 1.0 | 176 mg |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.1 mmol | 1.1 | 92 mg |
| Sodium Iodate (NaIO₃) | 197.89 | ~1.5 mmol | ~1.5 | ~297 mg |
| Methanol (MeOH) | - | - | - | 10 mL |
| Deionized Water | - | - | - | 50 mL |
Experimental Workflow:
Caption: Step-by-step experimental workflow for phenoxazinone synthesis.
Step-by-Step Methodology:
-
Preparation of Precursor Solution: In a 50 mL flask, combine this compound (176 mg, 1.0 mmol) and sodium bicarbonate (92 mg, 1.1 mmol). Add methanol (10 mL) and stir until the solids are fully dissolved. The bicarbonate neutralizes the hydrochloride salt to generate the free aminophenol in situ, which is the active species for the oxidation.
-
Preparation of Oxidant Solution: In a 250 mL beaker, dissolve sodium iodate (approx. 297 mg, 1.5 mmol) in deionized water (50 mL).
-
Reaction Initiation: While stirring vigorously, add the methanolic precursor solution dropwise to the aqueous sodium iodate solution. A rapid color change to a deep red, purple, or brown is typically observed as the phenoxazinone chromophore forms.
-
Reaction Monitoring (Self-Validation): Allow the mixture to stir at room temperature for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes). The appearance of a colored spot with a low Rf value and the disappearance of the starting material spot indicate reaction progression.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the resulting solid under vacuum to a constant weight.
Mechanistic Insights
The formation of the 2-aminophenoxazinone core is a complex multi-step oxidation process. While the exact mechanism can vary with the oxidant, a generally accepted pathway involves the following key steps[2]:
-
Oxidation to Quinone Imine: The first molecule of 2-aminophenol is oxidized by two electrons to form a highly reactive o-quinone imine intermediate.
-
Michael Addition: A second molecule of the aminophenol acts as a nucleophile and attacks the quinone imine via a conjugate (Michael) addition.
-
Further Oxidation: The resulting dimeric adduct undergoes further oxidation.
-
Cyclization and Aromatization: An intramolecular cyclization (addition of the hydroxyl group to an imine intermediate) followed by a final oxidation/aromatization step yields the stable phenoxazinone chromophore.
Quality Control & Characterization
The identity and purity of the synthesized phenoxazinone derivative should be confirmed using standard analytical techniques.
Table 3: Analytical Characterization Data
| Technique | Expected Result |
| ¹H NMR | Aromatic protons in the 6-8 ppm range; methoxy singlets (~3.8-4.0 ppm); broad amine (NH₂) singlet. |
| ¹³C NMR | Signals corresponding to aromatic carbons, carbonyl carbon (C=O) ~180 ppm, and methoxy carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-O-C ether stretching. |
| UV-Vis Spectroscopy | Strong absorption in the visible region (typically ~430-450 nm), characteristic of the extended phenoxazinone chromophore. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the product. |
| Melting Point | A sharp melting point indicates high purity. |
Conclusion
This compound is a highly valuable and strategic precursor for the synthesis of pharmaceutical compounds containing the phenoxazinone scaffold. Its stability and predictable reactivity allow for the controlled construction of this complex heterocyclic system through a straightforward oxidative dimerization. The protocol described herein provides a reliable, self-validating framework for researchers, enabling the synthesis of key intermediates for the development of actinomycin analogs and other biologically active molecules. By understanding the underlying chemical principles and adhering to rigorous analytical validation, scientists can effectively leverage this building block in their drug discovery and development programs.
References
- Verma, P., & Maji, M. (2023). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. New Journal of Chemistry.
- Malytskyi, V., et al. (2020). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. ResearchGate.
- Macias-Rubalcava, M. L., et al. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI.
- Eze, F. I., et al. (2021). Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry.
- Salzmann, J. P., & Katz, E. (1981). Mechanism for the formation of the phenoxazinone chromophore of actinomycin. PubMed.
- Moore, S., et al. (1975). Synthesis and antitumor activity of 2-deamino- and N2-(gamma-hydroxypropyl)actinomycin D. Journal of Medicinal Chemistry.
- Chen, F. M. (1982). Carbon-7 Substituted Actinomycin D Analogues as Improved Antitumor Agents: Synthesis and DNA-binding and Biological Properties. Journal of Medicinal Chemistry.
- Nakagawa, S., et al. (2015). Design and synthesis of a novel pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety for fluorescence and tandem mass spectrometric detection and its application to chiral amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis.
- Zhang, H., et al. (2008). Design and synthesis of a novel fluorescent reagent, 6-oxy-(ethylpiperazine)-9-(2'-methoxycarbonyl) fluorescein, for carboxylic acids and its application in food samples using high-performance liquid chromatography. Journal of Chromatography A.
- Chen, F. M. (1980). 2-Deaminoactinomycin D, Synthesis and Interaction With Deoxyribonucleic Acid. PubMed.
- precisionFDA. (n.d.). 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. precisionFDA.
- Li, Y., et al. (2018). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. MDPI.
- Meienhofer, J., & Atherton, E. (1970). Syntheses of actinomycin and analogs. 3. A total synthesis of actinomycin D (Cl) via peptide cyclization between proline and sarcosine. Journal of the American Chemical Society.
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- 2. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. GSRS [precision.fda.gov]
- 5. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Synthesis of Biologically Significant Heterocycles from 2-Amino-6-methoxyphenol Hydrochloride: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of valuable heterocyclic compounds utilizing 2-Amino-6-methoxyphenol hydrochloride as a key starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and explore the significance of the resulting heterocyclic scaffolds.
Introduction: The Versatility of this compound
This compound is a highly functionalized aromatic building block that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its structure, featuring vicinal amino and hydroxyl groups, along with an electron-donating methoxy substituent, makes it an ideal candidate for cyclocondensation and oxidative cyclization reactions. The hydrochloride salt form ensures stability and ease of handling, though it necessitates a neutralization step in most reaction protocols to liberate the reactive free amine.
The strategic placement of the methoxy group influences the regioselectivity of electrophilic substitution and oxidation reactions, often directing the formation of specific isomers. This inherent reactivity profile allows for the targeted synthesis of privileged heterocyclic scaffolds, such as phenoxazines and benzoxazoles, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.
Preparative Considerations: Liberation of the Free Amine
Prior to its use in most synthetic transformations, the hydrochloride salt of 2-amino-6-methoxyphenol must be neutralized to the free phenolic amine. This can be achieved either as a separate workup step or in situ.
Protocol 1: General Procedure for the Neutralization of this compound
Objective: To prepare the free base of 2-amino-6-methoxyphenol from its hydrochloride salt for use in subsequent reactions.
Materials:
-
This compound
-
Saturated sodium bicarbonate (NaHCO₃) solution or another suitable base (e.g., triethylamine)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a minimal amount of deionized water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution becomes neutral or slightly basic (pH 7-8).
-
Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 2-amino-6-methoxyphenol as a solid.
Note: The free aminophenol is susceptible to aerial oxidation and should be used promptly or stored under an inert atmosphere.
Synthesis of Phenoxazinones: A Core Scaffold in Bioactive Molecules
Phenoxazinones are a class of heterocyclic compounds that form the core structure of several natural products and synthetic molecules with potent biological activities, including antimicrobial and anticancer properties. The synthesis of the phenoxazinone ring system from 2-aminophenols typically proceeds through an oxidative dimerization process.
The mechanism for the formation of the phenoxazinone chromophore involves a complex 6-electron oxidation.[1] This process is believed to proceed through a quinone imine intermediate which is then trapped by a second molecule of the 2-aminophenol.[1] Subsequent oxidation and cyclization steps lead to the final phenoxazinone structure.[1]
Application Note: Synthesis of 7-Methoxy-3H-phenoxazin-3-one
The reaction of 2-amino-6-methoxyphenol in the presence of an oxidizing agent leads to the formation of 7-methoxy-3H-phenoxazin-3-one. The methoxy group at the 6-position of the starting material directs the regiochemistry of the cyclization, resulting in the methoxy substituent at the 7-position of the phenoxazinone core.
Caption: Oxidative dimerization of 2-amino-6-methoxyphenol.
Protocol 2: Synthesis of 7-Methoxy-3H-phenoxazin-3-one
Objective: To synthesize 7-methoxy-3H-phenoxazin-3-one via the oxidative coupling of 2-amino-6-methoxyphenol.
Materials:
-
2-Amino-6-methoxyphenol (prepared from the hydrochloride salt as in Protocol 1)
-
Methanol or a suitable buffer solution
-
An oxidizing agent (e.g., potassium ferricyanide (K₃[Fe(CN)₆]), silver oxide (Ag₂O), or enzymatic catalysts like laccase or tyrosinase)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve 2-amino-6-methoxyphenol in methanol or an appropriate buffer solution in a round-bottom flask equipped with a magnetic stirrer.
-
Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Slowly add a solution of the oxidizing agent (e.g., an aqueous solution of potassium ferricyanide) to the stirred solution of the aminophenol at room temperature.
-
The reaction mixture will typically develop a deep red or orange color as the phenoxazinone product is formed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 7-methoxy-3H-phenoxazin-3-one.
Expected Results:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| 7-Methoxy-3H-phenoxazin-3-one | C₁₃H₉NO₃ | 227.22 | Red-orange solid | Variable |
Synthesis of Benzoxazoles: A Privileged Heterocyclic Motif
Benzoxazoles are another important class of heterocyclic compounds that can be readily synthesized from 2-aminophenols. They are present in numerous pharmaceutically active compounds and are also used as fluorescent whitening agents and in organic electronics. The synthesis of 2-substituted benzoxazoles generally involves the condensation of a 2-aminophenol with a carboxylic acid, aldehyde, or their derivatives.
Application Note: Synthesis of 7-Methoxy-2-substituted-benzoxazoles
2-Amino-6-methoxyphenol can be condensed with a variety of carbonyl-containing compounds to yield 7-methoxy-2-substituted-benzoxazoles. The choice of the reaction partner determines the nature of the substituent at the 2-position of the benzoxazole ring.
Caption: General scheme for 7-methoxybenzoxazole synthesis.
Protocol 3: Synthesis of 7-Methoxy-2-phenylbenzoxazole from Benzoic Acid
Objective: To synthesize 7-methoxy-2-phenylbenzoxazole via the condensation of 2-amino-6-methoxyphenol with benzoic acid.
Materials:
-
2-Amino-6-methoxyphenol (prepared from the hydrochloride salt)
-
Benzoic acid
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst (e.g., Eaton's reagent)
-
High-boiling point solvent (optional, depending on the catalyst)
Procedure:
-
In a round-bottom flask, thoroughly mix 2-amino-6-methoxyphenol and benzoic acid.
-
Add polyphosphoric acid to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 180-200 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.
-
Filter the solid product, wash thoroughly with water, and dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure 7-methoxy-2-phenylbenzoxazole.
Expected Results:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| 7-Methoxy-2-phenylbenzoxazole | C₁₄H₁₁NO₂ | 225.24 | Crystalline solid | 70-85 |
Conclusion
This compound is a readily available and highly valuable starting material for the synthesis of a range of heterocyclic compounds. The protocols outlined in this guide provide a foundation for the preparation of phenoxazinones and benzoxazoles, two classes of heterocycles with significant applications in various fields of chemical and biological sciences. The presence of the methoxy group not only influences the electronic properties of the resulting molecules but also provides a handle for further functionalization, thereby expanding the accessible chemical space for drug discovery and materials science research. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research objectives.
References
- PrepChem. Synthesis of 2-amino-4-methoxyphenol.
- Salomon, C. E., & Vining, L. C. (1979). Mechanism for the formation of the phenoxazinone chromophore of actinomycin. Canadian Journal of Chemistry, 57(24), 3213-3217.
Sources
Application Notes and Protocols for 2-Amino-6-methoxyphenol hydrochloride: A Versatile Building Block for Bioactive Molecules
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Amino-6-methoxyphenol hydrochloride as a foundational scaffold for the synthesis of diverse and potent bioactive molecules. This document provides in-depth scientific insights, validated experimental protocols, and the underlying chemical principles that govern the reactivity and application of this versatile building block.
Introduction: The Strategic Advantage of the 2-Amino-6-methoxyphenol Scaffold
This compound is an aromatic compound distinguished by the ortho-positioning of its amino and hydroxyl groups, a feature that imparts significant reactivity and versatility in organic synthesis.[1] The presence of an electron-donating methoxy group at the 6-position further modulates the electronic properties of the aromatic ring, influencing its reactivity in cyclization and substitution reactions. This unique arrangement of functional groups makes it an invaluable precursor for the synthesis of a wide array of heterocyclic compounds with pronounced biological activities.[2][3]
The hydrochloride salt form enhances the stability and shelf-life of the compound, ensuring reproducibility in synthetic applications. In practice, the free base can be readily generated in situ or through a simple preliminary extraction, allowing for seamless integration into various reaction schemes.
The 2-aminophenol core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting activities that span antibacterial, anti-inflammatory, anticancer, and central nervous system (CNS) domains.[2] This inherent bioactivity, coupled with its synthetic tractability, positions this compound as a high-potential starting material in drug discovery campaigns.
Key Chemical Properties and Reactivity
The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups: the primary amine, the phenolic hydroxyl, and the methoxy ether.
| Property | Value |
| CAS Number | 78886-51-8 |
| Molecular Formula | C₇H₁₀ClNO₂ |
| Molecular Weight | 175.61 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in water and polar organic solvents |
Table 1: Physicochemical Properties of this compound.
The ortho-disposition of the amine and hydroxyl groups is the cornerstone of its reactivity, facilitating intramolecular cyclization reactions to form five- and six-membered heterocyclic rings. This is a powerful and atom-economical approach to generating molecular complexity. The nucleophilicity of the amino group and the acidity of the phenolic proton can be selectively leveraged by careful choice of reaction conditions.
The following diagram illustrates the core reactivity pathways accessible from the 2-aminophenol scaffold:
Figure 2: Synthesis of a 7-methoxy-2-methyl-1,3-benzoxazole derivative.
Materials:
-
2-Amino-6-methoxyphenol (free base from protocol 3.1)
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1.0 equivalent of 2-Amino-6-methoxyphenol.
-
Add 2.0 equivalents of acetic anhydride and a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux (approximately 140°C) for 2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Slowly add saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure benzoxazole derivative.
Expected Outcome: A white to pale yellow solid. Yields typically range from 75-85%.
Synthesis of a Substituted Phenoxazine Derivative
Phenoxazines are tricyclic heteroaromatic compounds with significant applications as dyes, pharmaceuticals, and materials for organic electronics. [4]They have demonstrated a wide range of biological activities including antioxidant, antimalarial, and antiviral properties. [5]This protocol describes a general method for the synthesis of a phenoxazine derivative through oxidative cyclization.
Reaction Scheme:
Figure 3: Oxidative dimerization and cyclization to form a phenoxazine scaffold.
Materials:
-
This compound
-
Iron(III) chloride (FeCl₃)
-
Methanol
-
Round-bottom flask
-
Stir plate
-
Filter funnel and paper
Procedure:
-
Dissolve 2.0 equivalents of this compound in methanol in a round-bottom flask.
-
In a separate flask, dissolve 2.2 equivalents of FeCl₃ in a minimal amount of methanol.
-
Slowly add the FeCl₃ solution to the stirred solution of the aminophenol.
-
A deep color change should be observed, indicating the formation of the phenoxazine chromophore.
-
Stir the reaction at room temperature for 12-24 hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold methanol to remove any unreacted starting material and iron salts.
-
Dry the product under vacuum.
Expected Outcome: A deeply colored (typically purple or blue) solid. Yields can be variable but are often moderate to good.
Applications in Bioactive Molecule Synthesis
The strategic incorporation of the 2-Amino-6-methoxyphenol scaffold has led to the development of numerous compounds with therapeutic potential.
| Bioactive Scaffold | Therapeutic Area | Synthetic Approach |
| Benzoxazoles | Antimicrobial, Anticancer | Cyclocondensation with carboxylic acids or their derivatives. |
| Phenoxazines | Antimalarial, Antiviral, Anticancer [5] | Oxidative cyclization of two aminophenol units. |
| Benzothiazoles | Anti-inflammatory, Antitumor [6] | Reaction with a thiocarbonyl source, often requiring functional group manipulation. |
Table 2: Examples of Bioactive Scaffolds Derived from 2-Aminophenol Derivatives.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse range of bioactive molecules. Its unique substitution pattern facilitates the construction of complex heterocyclic systems through reliable and high-yielding synthetic protocols. The methodologies presented in these application notes provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material, paving the way for the discovery of novel therapeutic agents.
References
- BenchChem. (n.d.). Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry.
- Kajay Remedies. (2023, December 12). Applications & Uses of 2-Aminophenol.
- (n.d.). The Crucial Role of 2-Aminophenol in Pharmaceutical Synthesis.
- ResearchGate. (n.d.). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene.
- Wikipedia. (n.d.). 2-Aminophenol.
- Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
- Ali, A., et al. (2023).
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- (n.d.). Precursor Chemicals. Retrieved from a governmental or international agency website on chemical control.
- precisionFDA. (n.d.). 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE.
- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- ChemScene. (n.d.). 78886-51-8 | 2-Amino-6-methylphenol hydrochloride.
- IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative.
- Google Patents. (n.d.). Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine.
- (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under.
- Wikipedia. (n.d.). Drug precursors.
- NIH. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls.
- ResearchGate. (2025, August 6). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes.
- MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- BOC Sciences. (n.d.). CAS 40925-70-0 2-AMINO-5-METHOXY-PHENOL.
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Application Notes & Protocols: Leveraging 2-Amino-6-methoxyphenol Hydrochloride as a Versatile Precursor for Novel Enzyme Inhibitors
Abstract
The pursuit of potent and selective enzyme inhibitors remains a cornerstone of modern drug discovery. The strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. This guide provides an in-depth exploration of 2-Amino-6-methoxyphenol hydrochloride, a high-value precursor for synthesizing a diverse range of enzyme inhibitors. Its inherent structural features—a nucleophilic amine, a strategically positioned hydroxyl group, and a methoxy moiety—offer a unique combination of functionalities for creating sophisticated molecules that can effectively interact with enzyme active sites. We will detail the physicochemical properties, safety protocols, and a comprehensive synthetic workflow, including a representative protocol for kinase inhibitor synthesis. Furthermore, we will discuss the principles of biochemical evaluation and the underlying mechanisms of action that make this scaffold a compelling starting point for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of the Aminophenol Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to serve as ligands for multiple biological targets. The 2-aminophenol motif is one such scaffold. The presence of adjacent amino and hydroxyl groups allows for critical hydrogen bond donor-acceptor interactions within the active sites of enzymes, particularly the hinge region of kinases. This compound provides this core structure, functionalized with a methoxy group that can be used to modulate solubility, metabolic stability, and target engagement. Its utility has been demonstrated in the synthesis of inhibitors for various enzyme classes, including protein kinases, myeloperoxidase, and urease, making it a versatile tool for generating libraries of potential drug candidates.[1][2][3]
Physicochemical Properties & Safe Handling
A thorough understanding of the starting material's properties and safety requirements is critical for successful and safe experimentation.
Compound Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-6-methoxyphenol;hydrochloride | PubChem[4] |
| CAS Number | 40925-71-1 (Parent) | BLD Pharm[5] |
| Molecular Formula | C₇H₁₀ClNO₂ | ChemScene[6] |
| Molecular Weight | 175.61 g/mol | precisionFDA[7] |
| Appearance | Solid (form may vary) | N/A |
| Purity | ≥96% (Typical) | ChemScene[6] |
| SMILES | COC1=CC=CC(N)=C1O.Cl | BLD Pharm[5] |
Safety & Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.
-
Hazard Statements: Harmful if swallowed or inhaled, toxic in contact with skin, causes skin irritation, and causes serious eye damage.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles/face shield), and use a certified respirator if dust or aerosols are generated.[8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid generating dust. Wash hands and any exposed skin thoroughly after handling.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[6][10]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Call a physician immediately.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[9]
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician. Do not induce vomiting.[10]
-
Synthetic Strategy & Application
The primary utility of 2-Amino-6-methoxyphenol lies in its capacity for elaboration into more complex molecules. A common and powerful strategy involves a two-step process: first, converting the phenol into a more reactive leaving group, and second, displacing that group with a new moiety via a coupling reaction. This approach allows for late-stage diversification, enabling the rapid synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
General Synthetic Workflow
The diagram below illustrates a generalized pathway for converting 2-Amino-6-methoxyphenol into a diverse set of substituted aminopyridine or similar heterocyclic inhibitors, a common core for kinase inhibitors.
Caption: General workflow for inhibitor synthesis from the precursor.
Detailed Protocol: Synthesis of a Representative Kinase Inhibitor Scaffold
This protocol outlines the synthesis of a 2,4-disubstituted aminopyrimidine scaffold, a privileged structure in kinase inhibitor design.[11] The methodology is adapted from established procedures for similar heterocyclic systems and demonstrates the practical application of 2-Amino-6-methoxyphenol as a starting point, assuming an initial cyclization to form a pyrimidinol ring.
Step 1: Chlorination of the Hydroxyl Group
Rationale: The conversion of the hydroxyl group of a pyrimidinol intermediate into a chloro group is a crucial activation step. The chlorine atom serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling the introduction of diverse chemical moieties. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.
Materials:
-
2-Amino-6-(substituted)-pyrimidin-4-ol (derived from 2-Amino-6-methoxyphenol chemistry) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Under an inert atmosphere (Nitrogen or Argon), suspend the pyrimidinol starting material in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add DIPEA to the stirred suspension. This non-nucleophilic base neutralizes any residual acid and facilitates the reaction.
-
Add phosphorus oxychloride dropwise via a syringe, ensuring the internal temperature remains below 5 °C. The reaction is exothermic.
-
After complete addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases. Caution: Quenching is highly exothermic.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography (e.g., using a gradient of 0-50% ethyl acetate in hexanes) to afford the 2-amino-4-chloro-pyrimidine intermediate.
Step 2: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the facile displacement of the 4-chloro substituent with a wide variety of primary or secondary amines. This step is critical for installing fragments that can interact with the solvent-exposed regions of the enzyme's active site, thereby tuning the inhibitor's potency and selectivity.
Materials:
-
2-Amino-4-chloro-pyrimidine intermediate (from Step 1) (1.0 eq)
-
Desired amine (R-NH₂) (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Anhydrous 1,4-dioxane
Protocol:
-
To a reaction vial or flask, add the chloro-pyrimidine intermediate, the desired amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Add anhydrous 1,4-dioxane (15 mL per gram of the chloro-pyrimidine).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final, diversified enzyme inhibitor.
Biochemical Evaluation: Determining Inhibitory Potency
Once synthesized and purified, the novel compounds must be tested for their ability to inhibit the target enzyme. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) value against a protein kinase.
Protocol: In Vitro Kinase Assay
-
Prepare a stock solution of the synthesized inhibitor in 100% DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, incubate the target kinase enzyme with each concentration of the inhibitor for a short pre-incubation period (e.g., 10 minutes) at room temperature.[12]
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at a concentration near its Michaelis-Menten constant, Km).[12]
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based or fluorescence-based detection kits.
-
Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Representative Data
The following table presents hypothetical IC₅₀ data for a series of inhibitors derived from the described synthesis, illustrating typical results from a SAR campaign.
| Compound ID | R-Group (from Amine) | IC₅₀ (nM) vs. Target Kinase |
| INH-001 | 3-methoxyaniline | 150 |
| INH-002 | 4-(morpholino)aniline | 45 |
| INH-003 | 1-methyl-1H-pyrazol-4-amine | 12 |
| INH-004 | Aniline | 250 |
Mechanism of Action: How the Scaffold Works
Inhibitors derived from 2-Amino-6-methoxyphenol often function as competitive inhibitors, particularly in the case of kinases where they compete with ATP for binding to the active site.
-
Hydrogen Bonding: The 2-amino group and the adjacent nitrogen in the heterocyclic core (e.g., pyrimidine) can form crucial hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of the adenine portion of ATP.
-
Chelation: The ortho-disposition of the amino and hydroxyl/methoxy groups can also play a role in coordinating with metal ions (like magnesium) that are often co-factors in the enzyme's catalytic pocket. This chelation can disrupt the enzyme's catalytic machinery.[13]
-
Van der Waals Interactions: The diverse R-groups installed via coupling reactions occupy other pockets within the active site, forming additional van der Waals and hydrophobic interactions that enhance binding affinity and selectivity.
Caption: Simplified model of an inhibitor binding in a kinase active site.
Conclusion
This compound is a potent and versatile chemical precursor for the development of novel enzyme inhibitors. Its intrinsic chemical functionalities provide a robust foundation for building molecules capable of specific and high-affinity interactions with biological targets. The synthetic strategies outlined in this guide, particularly the two-step activation and diversification process, offer a reliable and efficient pathway for generating compound libraries for drug discovery campaigns. By combining rational design with these established synthetic and biochemical protocols, researchers can effectively leverage this scaffold to accelerate the discovery of next-generation therapeutic agents.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12909234, 2-Amino-6-methoxyphenol.
- precisionFDA. (n.d.). 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE.
- Al-Warhi, T., et al. (2021). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. Molecules, 26(15), 4586.
- Lemurell, M., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 223, 113645.
- Balasubramanian, P., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(22), 2919-2933.
- Khan, K. M., et al. (2013). Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions: potent urease enzyme inhibition and nitric oxide scavenging activities of the products. Molecules, 18(8), 8845-8857.
- Google Patents. (2013). Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine.
- Balasubramanian, P., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(22), 2919-2933.
- Czarnek, A., et al. (2024). Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. International Journal of Molecular Sciences, 25(3), 1837.
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-276.
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- 13. mdpi.com [mdpi.com]
Application Notes & Protocols for the Evaluation of 2-Amino-6-methoxyphenol hydrochloride in Antioxidant Studies
Abstract
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. This has driven significant research into the identification and characterization of novel antioxidant compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Amino-6-methoxyphenol hydrochloride in antioxidant studies. We delve into the scientific principles of its potential antioxidant activity and provide detailed, field-proven protocols for its evaluation using both acellular and cell-based assays. The methodologies are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure scientific rigor and trustworthiness.
Compound Profile: this compound
This compound is a phenolic amine compound. Its structure, featuring both a hydroxyl (-OH) and an amino (-NH2) group on an aromatic ring, suggests a potential for antioxidant activity through the donation of hydrogen atoms or electrons to neutralize free radicals.[1]
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 40925-71-1 | [2] |
| Molecular Formula | C₇H₁₀ClNO₂ | Inferred |
| Molecular Weight | 175.61 g/mol | Inferred |
| Appearance | Solid | [2] |
| Solubility | Information not widely available. Empirical testing in relevant assay buffers (e.g., methanol, ethanol, DMSO, PBS) is required. Start with low-concentration stock solutions. | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light.[3] |
Safety and Handling
As a research chemical, this compound requires careful handling.
-
Hazard Identification: May be harmful if swallowed, inhaled, or comes into contact with skin. Can cause skin and serious eye irritation/damage.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[4] Work in a well-ventilated area or under a chemical fume hood.[4]
-
First Aid Measures: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]
Scientific Principles of Antioxidant Action
The antioxidant potential of phenolic compounds like this compound is primarily attributed to their ability to interrupt the propagation of free radical chain reactions.[5] This is achieved mainly through two mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (ArO•) that does not readily propagate the chain reaction.[1]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into an anion.
The presence of both hydroxyl and amino functional groups on the benzene ring of this compound makes it a candidate for both HAT and SET mechanisms, enhancing its potential as a radical scavenger.
Caption: General Hydrogen Atom Transfer (HAT) mechanism.
In Vitro Antioxidant Capacity Assays (Acellular)
Acellular assays are rapid, cost-effective methods for screening the radical scavenging ability of a compound. They measure direct chemical interactions in a controlled, non-biological environment.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical, yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[6] The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[7][8]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
This compound (Test Compound)
-
Trolox or Ascorbic Acid (Positive Control/Standard)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 1 mM): Dissolve an appropriate amount of DPPH in methanol. Store in an amber bottle at 4°C.[7]
-
DPPH Working Solution (e.g., 100-250 µM): Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare this solution fresh before use and protect it from light.[7][8]
-
Test Compound Stock Solution: Prepare a stock solution (e.g., 1-10 mg/mL) of this compound in methanol or another suitable solvent.
-
Standard Stock Solution: Prepare a stock solution of Trolox or Ascorbic Acid in the same solvent.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and standard in the microplate wells (e.g., final concentrations ranging from 1 to 500 µg/mL).
-
Add a fixed volume of each dilution to the wells (e.g., 20 µL).[7]
-
Prepare a negative control well containing only the solvent instead of the antioxidant.[9]
-
Initiate the reaction by adding a larger, fixed volume of the DPPH working solution to all wells (e.g., 80-180 µL).[7][9]
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[6][9]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity (% Inhibition):
-
% Inhibition = [(A_control - A_sample) / A_control] * 100[8]
-
Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound/standard.
-
-
Determine the IC₅₀ Value:
-
Plot the % Inhibition against the corresponding concentrations of the test compound.
-
The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This can be determined from the graph using linear or non-linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.[10]
-
Caption: Experimental workflow for the DPPH assay.
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution.[11] In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.[11][12]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (Test Compound)
-
Trolox (Positive Control/Standard)
-
96-well microplate and reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water or PBS.[13]
-
Potassium Persulfate Solution (2.45 mM): Dissolve K₂S₂O₈ in water.[13]
-
ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the dark-colored radical.[11]
-
ABTS•+ Working Solution: Before use, dilute the radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock and serial dilutions of the test compound and Trolox standard.
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 734 nm.
-
Data Analysis:
-
Calculate Percentage Inhibition: Use the same formula as in the DPPH assay.
-
Determine Trolox Equivalent Antioxidant Capacity (TEAC):
-
Generate a standard curve by plotting the % Inhibition versus the concentration of the Trolox standards.[11]
-
Use the linear regression equation from the standard curve to determine the TEAC of the test sample.
-
Results are expressed as µM of Trolox Equivalents (TE) per µM or mg of the test compound.
-
Caption: Experimental workflow for the ABTS assay.
Cell-Based Antioxidant Assays
Cell-based assays provide more biologically relevant data by accounting for factors like cell uptake, distribution, and metabolism of the test compound.[14][15]
Protocol: Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), within cells.[16] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[17] An effective antioxidant will scavenge the ROS and inhibit the formation of DCF.[14][18]
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable adherent cell line
-
96-well black, clear-bottom tissue culture plates
-
Cell culture medium (e.g., DMEM with FBS)
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other free radical initiator
-
Quercetin (Positive Control/Standard)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Cell Culture:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will achieve ~90-100% confluency on the day of the assay (e.g., 60,000 cells/well).[16]
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cell monolayer gently with PBS.
-
Treat the cells with the test compound (this compound) and quercetin standards at various concentrations in treatment medium for 1-2 hours.
-
Remove the treatment medium and wash the cells.
-
Add 50-100 µL of DCFH-DA solution (e.g., 25 µM in HBSS) to each well and incubate for 60 minutes at 37°C.[16]
-
Remove the DCFH-DA solution and wash the cells gently three times with HBSS.
-
Add 100 µL of the AAPH free radical initiator solution (e.g., 600 µM in HBSS) to all wells.[16]
-
-
Measurement:
Data Analysis:
-
Calculate Area Under the Curve (AUC): Plot fluorescence versus time for each concentration. Calculate the integrated area under the curve (AUC) for each sample and control.[20]
-
Calculate CAA Value:
-
% Inhibition = [(AUC_control - AUC_sample) / AUC_control] * 100
-
Calculate the concentration of the compound that produces 50% inhibition (IC₅₀).
-
Results are often expressed as Quercetin Equivalents (QE). A CAA value of 100 µM QE means that the sample has an antioxidant activity equivalent to a 100 µM quercetin solution.[14]
-
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
References
- protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
- Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Assay Kit. [Link]
- Scribd. ORAC Assay Protocol. [Link]
- Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. [Link]
- Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
- MDPI. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. [Link]
- Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
- Agilent Technologies. (2012). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]
- ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
- G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
- Zen-Bio. DPPH Antioxidant Assay Kit. [Link]
- protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
- LOUIS. Antioxidant Assay: The DPPH Method. [Link]
- Marine Biology. DPPH radical scavenging activity. [Link]
- ACS Publications. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link]
- MDPI. (2022). DPPH Radical Scavenging Assay. [Link]
- MDPI. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. [Link]
- PubMed. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. [Link]
- ResearchGate. (2020).
- Fisher Scientific. (2021).
- NIH National Center for Biotechnology Information. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. [Link]
- NIH National Center for Biotechnology Information. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. [Link]
- ResearchGate. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. [Link]
- ResearchGate. (2018).
- PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]
- IOSR Journal.
- CORE. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. [Link]
- Universitas Indonesia. (2018).
- NIH National Center for Biotechnology Information. (2019).
- NIH National Center for Biotechnology Information. (2014). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. [Link]
- NIH National Center for Biotechnology Information. (2010). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. [Link]
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Application Notes & Protocols: Advanced Derivatization Strategies Using 2-Amino-6-methoxyphenol Hydrochloride for Enhanced Analytical Detection
Introduction: The Rationale for Derivatization in Modern Analytical Chemistry
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for highly sensitive and selective quantification of molecules is paramount. Many analytes, due to their inherent physicochemical properties such as low volatility, poor thermal stability, or lack of a suitable chromophore or fluorophore, are not amenable to direct analysis by common techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2][3] Chemical derivatization addresses this challenge by stoichiometrically modifying the analyte to yield a product (a derivative) with properties optimized for the chosen analytical platform.[2][3][4] This modification can enhance volatility for GC analysis, improve chromatographic resolution, and significantly increase detection sensitivity, especially when a UV-absorbing or fluorescent tag is introduced.[1][3]
This guide provides a comprehensive overview and detailed protocols for the use of 2-Amino-6-methoxyphenol hydrochloride as a versatile derivatization reagent. This bifunctional molecule, possessing both a nucleophilic amine and a reactive hydroxyl group on a benzene ring, offers a unique platform for tagging a variety of analytes. The methoxy group further influences the electronic properties of the ring, which can be advantageous in specific detection methods. While direct literature on this compound as a standalone commercial derivatization reagent is sparse, its structural motifs are present in various synthetic pathways for creating more complex molecules like benzothiazoles and quinolines, which have applications in medicinal chemistry.[5][6][7][8] The principles of its reactivity, drawn from the well-established chemistry of aminophenols, allow for the development of robust derivatization protocols for analytical purposes.
This document is intended for researchers, scientists, and drug development professionals seeking to expand their analytical toolkit. We will delve into the mechanistic underpinnings of derivatization reactions involving this reagent, provide step-by-step protocols for targeting specific analyte classes, and discuss the subsequent analysis of the derivatives by GC-MS and HPLC with UV or fluorescence detection.
Chemical Properties and Reactivity of this compound
This compound (C₇H₁₀ClNO₂) is the hydrochloride salt of 2-amino-6-methoxyphenol.[9] The presence of the hydrochloride salt enhances its stability and solubility in aqueous media, which can be advantageous for reactions in biological matrices. The key to its utility as a derivatization reagent lies in the presence of two reactive functional groups: a primary aromatic amine (-NH₂) and a phenolic hydroxyl (-OH).
-
The Amino Group: The primary amine is a potent nucleophile and can readily react with a variety of electrophilic functional groups under mild conditions. This makes it an excellent target for derivatizing compounds containing:
-
Carboxylic acids (to form amides)
-
Aldehydes and ketones (to form Schiff bases, which can be further reduced to stable secondary amines)
-
Isothiocyanates and isocyanates
-
Activated esters (e.g., N-hydroxysuccinimide esters)
-
-
The Phenolic Hydroxyl Group: The hydroxyl group is also nucleophilic, although generally less so than the amine. It can be targeted for derivatization of analytes containing:
-
Carboxylic acids and acid chlorides (to form esters)
-
Alkyl halides (to form ethers)
-
The choice of which functional group on the this compound to utilize for derivatization will depend on the target analyte and the desired properties of the resulting derivative. The aromatic ring itself provides a strong UV chromophore, and the potential for fluorescence can be explored depending on the final structure of the derivative.
PART 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte.[1] This is typically achieved by masking polar functional groups like -OH, -NH₂, and -COOH. When using this compound as a tagging agent, a subsequent derivatization step is often required to cap any remaining polar groups on the newly formed derivative before GC analysis.
Protocol 1: Two-Step Derivatization of Carboxylic Acids for GC-MS Analysis
This protocol describes the derivatization of a carboxylic acid-containing analyte. In the first step, the carboxylic acid is coupled to the amino group of 2-Amino-6-methoxyphenol. In the second step, the phenolic hydroxyl group of the resulting derivative is silylated to enhance its volatility for GC-MS analysis.
Experimental Workflow:
Caption: Workflow for the two-step derivatization of carboxylic acids for GC-MS.
Materials:
-
This compound
-
Analyte containing a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine (anhydrous)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
Sample Preparation: In a microcentrifuge tube, dissolve approximately 1 mg of the carboxylic acid analyte in 200 µL of anhydrous pyridine. Add a 1.2 molar equivalent of this compound.
-
Amide Coupling: Add a 1.5 molar equivalent of EDC to the mixture. Vortex briefly and allow the reaction to proceed at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if necessary.
-
Work-up: After the reaction is complete, add 500 µL of water and extract the derivative with 3 x 500 µL of ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Evaporation: Carefully evaporate the ethyl acetate under a gentle stream of nitrogen to near dryness.
-
Silylation: To the dried residue, add 50 µL of MTBSTFA and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.[10]
-
GC-MS Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Rationale for Experimental Choices:
-
EDC: EDC is a zero-length crosslinker that activates the carboxylic acid group, allowing it to react with the primary amine of the derivatization reagent to form a stable amide bond.
-
Pyridine: Pyridine acts as a base to neutralize the hydrochloride salt and to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.
-
MTBSTFA: This silylating agent is chosen for its ability to efficiently derivatize the phenolic hydroxyl group, forming a stable tert-butyldimethylsilyl (TBDMS) ether.[10] TBDMS derivatives are known for their stability and characteristic mass spectral fragmentation patterns, which aid in structural elucidation.
Expected Mass Spectral Fragmentation:
The resulting derivative will likely show a prominent molecular ion in the mass spectrum. Key fragmentation patterns would include the loss of the tert-butyl group (M-57) from the silyl moiety and other characteristic fragments from the original analyte and the 2-amino-6-methoxyphenol core.
PART 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is primarily employed to introduce a chromophore or fluorophore, enabling sensitive detection by UV-Vis or fluorescence detectors (FLD).[11][12] this compound inherently contains a UV-active benzene ring. The derivatization reaction can be designed to enhance its chromophoric or fluorophoric properties.
Protocol 2: Pre-Column Derivatization of Primary and Secondary Amines with a Fluorogenic Reagent and Subsequent Tagging with this compound
This protocol is a more advanced application, demonstrating the versatility of derivatization chemistry. It is designed for the analysis of low-level primary and secondary amines in a complex matrix. The strategy involves a two-step process: first, the primary amines in the sample are masked using a selective reagent like o-phthalaldehyde (OPA). Then, the remaining secondary amines are derivatized with a fluorogenic reagent that also contains a functional group amenable to reaction with this compound, effectively tagging the analyte for enhanced detection. For this example, we will consider a hypothetical fluorogenic reagent, "Fluoro-Tag-NCS," which contains an isothiocyanate group for reaction with the secondary amine and an activated ester for subsequent reaction with this compound.
Conceptual Workflow:
Caption: Conceptual workflow for selective derivatization and signal enhancement.
Materials:
-
Analyte sample containing primary and secondary amines
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Borate buffer (pH 9.5)
-
A suitable fluorogenic tagging reagent with dual reactivity (e.g., an isothiocyanate and an activated ester)
-
This compound
-
Triethylamine or other suitable organic base
-
Acetonitrile
-
HPLC-grade water and methanol
-
HPLC vials
Procedure:
-
Masking of Primary Amines:
-
Tagging of Secondary Amines:
-
To the vial from the previous step, add a solution of the fluorogenic isothiocyanate reagent in acetonitrile.
-
Cap the vial and heat at 60°C for 20 minutes to allow the isothiocyanate to react with the secondary amines.
-
-
Signal Enhancement with this compound:
-
Cool the vial to room temperature.
-
Add a solution of this compound in acetonitrile, followed by a small amount of triethylamine to neutralize the hydrochloride and catalyze the reaction.
-
Allow the reaction to proceed for 15 minutes at room temperature. The amino group of the 2-Amino-6-methoxyphenol will react with the activated ester on the "Fluoro-Tag," adding a strong UV chromophore to the molecule.
-
-
HPLC-UV/FLD Analysis:
-
The sample is now ready for injection into the HPLC system.
-
A reversed-phase C18 column is typically suitable for separating the derivatives.
-
The mobile phase will likely consist of a gradient of acetonitrile and water or a buffer solution.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen fluorophore. The UV detector can be set to monitor at a wavelength where the 2-amino-6-methoxyphenol moiety has strong absorbance (typically around 280 nm).
-
Rationale for Experimental Choices:
-
OPA/Thiol: This reagent system is highly selective for primary amines and reacts rapidly under mild conditions to form non-fluorescent isoindoles with secondary amines, effectively masking the primary amines from subsequent derivatization.[12][13]
-
Isothiocyanate Reagent: Isothiocyanates are well-known for their reactivity towards both primary and secondary amines. By first masking the primary amines, this reagent can be used to selectively target the secondary amines.
-
Dual-Functionality Tag: The use of a tagging reagent with a second reactive site allows for a subsequent reaction to further modify the derivative, in this case, by adding the 2-amino-6-methoxyphenol moiety for enhanced UV detection.
-
HPLC-FLD: Fluorescence detection offers exceptional sensitivity and selectivity, making it ideal for trace analysis.[11] The dual detection with UV provides an additional layer of confirmation.
Data Presentation and Method Validation
For any developed derivatization protocol, it is crucial to perform a thorough method validation to ensure its reliability and robustness. Key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |
| Derivative Stability | The stability of the derivatized analyte under storage and analytical conditions. | Minimal degradation over the expected analysis time |
Conclusion and Future Perspectives
This compound presents itself as a promising, albeit underexplored, derivatization reagent for analytical purposes. Its bifunctional nature allows for flexible derivatization strategies targeting a range of analytes. The protocols outlined in this guide provide a solid foundation for researchers to develop and validate their own analytical methods using this versatile compound. Future work could involve the synthesis of novel derivatization reagents based on the 2-amino-6-methoxyphenol scaffold, potentially incorporating features that further enhance their utility in modern analytical platforms such as liquid chromatography-mass spectrometry (LC-MS). For LC-MS, the introduction of a permanently charged moiety or a group with high proton affinity could significantly improve ionization efficiency and, consequently, detection sensitivity. The continued exploration of such reagents is vital for advancing our capabilities in trace-level analysis across various scientific disciplines.
References
- Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2003 Apr;38(4):589-95. URL: [Link]
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. 2019. URL: [Link]
- Method 604: Phenols. US EPA. URL: [Link]
- A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. J Anal Toxicol. 2004 May-Jun;28(4):279-83. URL: [Link]
- ANALYTICAL METHODS. Toxicological Profile for Phenol. NCBI Bookshelf. URL: [Link]
- Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies. 2012. URL: [Link]
- What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube. 2025. URL: [Link]
- General derivatization mechanism for phenol with MTBSTFA.
- Techniques for Analysis of Plant Phenolic Compounds. Molecules. 2015. URL: [Link]
- Analytical Methods. RSC Publishing. URL: [Link]
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. 2024. URL: [Link]
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One. 2018. URL: [Link]
- A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- 2-Amino-6-methoxyphenol. PubChem. URL: [Link]
- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
- Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis.
- Design and synthesis of a novel pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety for fluorescence and tandem mass spectrometric detection and its application to chiral amino acid analysis. J Pharm Biomed Anal. 2015 Dec 10;116:71-9. URL: [Link]
- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iran J Pharm Res. 2014 Winter;13(1):199-207. URL: [Link]
- Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. NICNAS. 2014. URL: [Link]
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. J Food Drug Anal. 1999. URL: [Link]
- Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
- Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Anal Chem. 2016 Jan 19;88(2):1426-33. URL: [Link]
- SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
- 2-Amino-5-methoxyphenol Hydrochloride. PubChem. URL: [Link]
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- 6. [PDF] Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
Topic: Development and Validation of a Stability-Indicating HPLC Assay for 2-Amino-6-methoxyphenol Hydrochloride
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development and validation of a robust, stability-indicating analytical assay for 2-Amino-6-methoxyphenol hydrochloride (CAS No: 339531-77-0)[1][2]. Given its role as a potential pharmaceutical intermediate or reference material, a reliable method for quantifying its purity and monitoring its stability is paramount for quality control and regulatory compliance. We present a highly specific, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The narrative explains the scientific rationale behind the methodological choices, from mobile phase selection to the validation strategy, ensuring the protocol is not just a series of steps but a self-validating analytical system. This guide is designed to be directly implemented in a quality control or research laboratory setting.
Scientific Rationale and Method Principle
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. For this compound, a compound featuring both a phenolic hydroxyl group and an aromatic amine, a chromatographic approach is essential to separate it from potential process impurities or degradation products.
1.1 Why Reverse-Phase HPLC?
High-Performance Liquid Chromatography (HPLC) is the chosen methodology due to its high resolution, sensitivity, and specificity.[3] A reverse-phase (RP) mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is particularly well-suited for this analyte. The rationale is based on the molecule's moderate polarity, imparted by the methoxy, hydroxyl, and amino groups. By manipulating the mobile phase composition—specifically the ratio of an aqueous buffer to an organic modifier like acetonitrile—we can achieve optimal retention and sharp, symmetrical peak shapes. This technique is widely and successfully applied for the analysis of analogous aminophenol compounds.[4][5]
1.2 Principle of UV Detection
The 2-Amino-6-methoxyphenol molecule contains a substituted benzene ring, which acts as a chromophore that strongly absorbs ultraviolet (UV) light. This intrinsic property allows for direct quantification using a UV-Vis or Photodiode Array (PDA) detector without the need for derivatization. Based on the UV spectra of similar phenolic compounds, a detection wavelength in the range of 275-285 nm is expected to provide excellent sensitivity and selectivity for the analyte.[4]
Experimental Workflow Overview
The overall process follows a logical sequence from preparation to final data analysis. Each step is designed to ensure the integrity and reproducibility of the results.
Caption: High-level workflow for the HPLC assay of 2-Amino-6-methoxyphenol HCl.
Detailed Materials and Methods
3.1 Instrumentation
-
High-Performance Liquid Chromatograph equipped with a binary or quaternary pump, autosampler, column oven, and a PDA or variable wavelength UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
3.2 Reagents and Materials
-
This compound Reference Standard (Purity ≥98%).
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Potassium phosphate monobasic (KH₂PO₄, ACS Grade).
-
Orthophosphoric acid (85%, ACS Grade).
-
Water (HPLC Grade, 18.2 MΩ·cm).
-
0.45 µm membrane filters for mobile phase filtration.
3.3 Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB-Aq, Luna C18) |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10% to 70% B; 20-25 min: 70% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Diluent | Water:Acetonitrile (80:20 v/v) |
Standard and Sample Preparation Protocol
4.1 Mobile Phase Preparation (1 L of Mobile Phase A)
-
Weigh 3.40 g of potassium phosphate monobasic (KH₂PO₄) and transfer to a 1 L beaker.
-
Add ~950 mL of HPLC grade water and stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Transfer the solution to a 1 L volumetric flask and bring to volume with water.
-
Filter through a 0.45 µm membrane filter and degas before use.
4.2 Standard Solution Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent and mix thoroughly. This concentration is suitable for assay determination.
4.3 Sample Solution Preparation
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask.
-
Add ~70 mL of Diluent and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to volume with Diluent and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before analysis.
Method Validation Protocol
A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation framework described here is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Sources
Application Notes & Protocols: Safe Handling and Storage of 2-Amino-6-methoxyphenol hydrochloride
Abstract
This document provides a comprehensive guide for the safe handling and storage of 2-Amino-6-methoxyphenol hydrochloride (CAS No: 40925-71-1). The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks, ensure compound integrity, and maintain regulatory compliance. This guide covers compound identification, hazard analysis, risk mitigation strategies, detailed standard operating procedures (SOPs) for handling and storage, and emergency response protocols. All procedures are grounded in established safety principles and authoritative data.
Section 1: Compound Profile and Hazard Identification
This compound is a substituted aminophenol derivative. While specific application data is limited in readily available literature, its structure suggests potential use as a building block in organic synthesis, particularly in the development of pharmaceutical and dye intermediates. Understanding its physicochemical properties and inherent hazards is the foundation of its safe use.
1.1: Physicochemical and Toxicological Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ · HCl | PubChem[1] |
| Molecular Weight | 175.61 g/mol (for hydrochloride salt) | Calculated |
| Appearance | Solid powder (form may vary) | General Chemical Information |
| GHS Hazard Statements | H302, H312, H315, H319, H332 | PubChem[1] |
| GHS Hazard Categories | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Acute Toxicity, Inhalation (Category 4) | PubChem[1] |
1.2: GHS Hazard Analysis
The Globally Harmonized System (GHS) classification indicates that this compound is a hazardous substance requiring careful management.
-
Warning: The signal word "Warning" is used for this compound.
-
Health Hazards:
The primary routes of exposure are inhalation of the powder, skin/eye contact, and ingestion. The causality for these hazards lies in the compound's chemical reactivity with biological tissues. As a hydrochloride salt of an amine, it can exhibit acidic and irritant properties.
Section 2: Risk Mitigation and Personal Protective Equipment (PPE)
A systematic approach to risk management is essential. The hierarchy of controls is a framework that prioritizes safety measures from most to least effective.
Caption: Figure 1. Hierarchy of controls for managing chemical hazards.
2.1: Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[2][3] This is the primary method to prevent inhalation of the harmful dust.
-
Ventilated Enclosure: For weighing small quantities, a ventilated balance enclosure or powder containment hood is highly effective at minimizing airborne particles.[2]
2.2: Administrative Controls
-
Designated Area: Establish a designated area within the lab specifically for working with this compound to prevent cross-contamination.[2]
-
Training: All personnel must be trained on this specific SOP and understand the hazards outlined in the Safety Data Sheet (SDS) before commencing work.[4]
-
Good Housekeeping: Keep the work area clean and uncluttered. Clean up spills promptly according to the procedure in Section 5.[5]
2.3: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against airborne powder and splashes.[3][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before each use.[5] Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat must be worn and kept fully fastened.[7]
-
Respiratory Protection: While engineering controls should be sufficient, a NIOSH-approved respirator may be required for large-scale operations or in the event of an engineering control failure. This must be determined by a formal risk assessment.
Section 3: Standard Operating Protocol for Handling
This protocol details the steps for safely weighing the solid compound and preparing a stock solution.
3.1: Pre-Handling Checklist
-
Verify a chemical fume hood is certified and functioning correctly.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[8]
-
Assemble all necessary PPE and verify its condition.
-
Prepare the designated work surface by covering it with absorbent bench paper.[2]
-
Locate the appropriate spill kit and waste container.
3.2: Weighing and Solution Preparation Workflow
Caption: Figure 2. Step-by-step workflow for handling the solid compound.
3.3: Detailed Protocol
-
Preparation: Inside the fume hood, place an anti-static weigh boat on the analytical balance. Tare the balance.
-
Dispensing: Slowly and carefully dispense the this compound powder from the stock bottle into the weigh boat using a clean spatula. Avoid pouring directly from the bottle to minimize dust.[2] Keep the stock bottle as close to the weigh boat as possible to minimize travel distance.
-
Weighing: Once the desired mass is obtained, securely close the main stock bottle.
-
Transfer: Carefully transfer the weighed powder into the receiving vessel (e.g., a beaker or volumetric flask).
-
Dissolution: Add the chosen solvent to the vessel. Cap and mix by swirling, sonicating, or stirring as required by your experimental protocol. Ensure the container is closed during mixing to prevent vapor release.
-
Decontamination: Thoroughly decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and contaminated bench paper into the designated solid waste container.
-
Final Steps: Close the fume hood sash. Remove PPE in the correct order (gloves first), and immediately wash hands thoroughly with soap and water.[3]
Section 4: Long-Term Storage Protocol
Proper storage is critical for maintaining the chemical's stability and preventing hazardous situations.[9]
4.1: Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place | Prevents thermal degradation and hydrolysis.[10] |
| Atmosphere | Tightly closed container | Protects from atmospheric moisture and oxygen which can degrade aminophenols.[10] |
| Light | Protect from light (Amber vial/cabinet) | Phenolic compounds can be light-sensitive and may discolor or degrade upon exposure.[8] |
| Location | Designated, well-ventilated chemical cabinet | Ensures proper ventilation and segregation from incompatible materials.[11] |
4.2: Chemical Incompatibilities
Segregating incompatible chemicals is a fundamental safety rule to prevent dangerous reactions.
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides). Mixing can cause a violent, exothermic reaction, leading to fire or explosion.[10][12]
-
Strong Acids & Acid Chlorides: While it is a hydrochloride salt, mixing with stronger acids could lead to unforeseen reactions.[6]
-
Bases: Should be stored separately from bases.
Store this compound with other general organic reagents, but ensure physical separation from the incompatible classes listed above, preferably in a dedicated cabinet or on a separate shelf with secondary containment.[13]
4.3: Storage Decision Workflow
Caption: Figure 3. Decision workflow for the safe storage of new chemicals.
Section 5: Emergency Response Procedures
Rapid and correct response to an incident is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
-
Small Spill (Solid): In a fume hood, gently cover the spill with an absorbent material. Carefully sweep the material into a labeled waste container.[6] Decontaminate the area with a suitable solvent and then soap and water.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health & Safety (EHS) department immediately.
References
- University of Georgia Office of Research. (n.d.). Guidelines for Chemical Storage and Management. Retrieved from University of Georgia website. [Link]
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from University of St Andrews website. [Link]
- Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
- University of California, Los Angeles Environmental, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- University of California, Berkeley College of Chemistry. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from GZ Industrial Supplies website. [Link]
- Gonzales, S. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12909234, 2-Amino-6-methoxyphenol.
- University of California, Irvine Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
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Application Notes & Protocols: Safe Handling of 2-Amino-6-methoxyphenol hydrochloride
Introduction: Understanding the Compound and Associated Risks
2-Amino-6-methoxyphenol hydrochloride is an aromatic amine derivative, a class of compounds widely utilized as building blocks in medicinal chemistry and drug development. While specific toxicological data for this exact compound is not extensively published, its structure, featuring an aminophenol core, suggests a hazard profile that warrants rigorous safety precautions. Aminophenol derivatives can exhibit toxic properties, including skin, eye, and respiratory irritation, and potential for mutagenicity or other systemic effects[1][2]. Therefore, a proactive and conservative approach to safety is paramount.
This document provides a detailed guide for the safe handling, use, storage, and disposal of this compound in a research and development laboratory setting. The protocols herein are based on established best practices for handling hazardous chemical powders and an analysis of safety data for structurally analogous compounds. The central principle of these guidelines is the minimization of exposure through engineering controls, appropriate personal protective equipment (PPE), and meticulous laboratory technique.
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be performed before any work with this compound begins. The following hazard classifications are extrapolated from safety data sheets (SDS) of closely related aminophenol and methoxyphenol derivatives[3][4][5]. Researchers must treat the compound as hazardous until proven otherwise.
GHS Hazard Classification Summary
The following table summarizes the anticipated hazards based on Globally Harmonized System (GHS) classifications for analogous compounds.
| Hazard Class | GHS Hazard Statement Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3][5] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[5] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[4] |
Note: This table is a conservative estimate. Always consult the most current Safety Data Sheet provided by the supplier.
Engineering Controls and Personal Protective Equipment (PPE)
The primary goal is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted inside a certified chemical fume hood[6][7]. This is critical to prevent the inhalation of fine powder or aerosols. The causality is clear: the fume hood draws airborne contaminants away from the user's breathing zone, providing essential protection against respiratory irritation and systemic toxicity[2].
-
Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used to supplement the fume hood where necessary[8].
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation[6][7].
Personal Protective Equipment (PPE): Essential Barrier Protection
Proper PPE is mandatory and serves as the last line of defense should engineering controls fail or be insufficient.
-
Hand Protection: Wear nitrile gloves tested according to EN 374 standards. Given that some aminophenols can be absorbed through the skin, double-gloving is recommended, especially during weighing and transfer operations. Always inspect gloves for tears or holes before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste[1][2].
-
Eye Protection: Chemical safety goggles with side shields are required at all times. Standard safety glasses do not provide adequate protection from splashes or airborne powder[9].
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing covers all exposed skin. For larger quantities or tasks with a higher risk of spillage, consider using a chemical-resistant apron and arm sleeves[10][11].
-
Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143 or similar) is necessary[11].
Protocols for Safe Handling and Use
Adherence to methodical protocols is a self-validating system for ensuring safety.
Protocol for Weighing and Transferring Solid Compound
-
Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat). Designate a specific area within the chemical fume hood for weighing.
-
Tare: Place a clean, appropriately sized weigh boat or beaker on the analytical balance and tare the scale.
-
Dispensing: Carefully open the stock container of this compound. Use a clean spatula to gently transfer the desired amount of powder to the tared container. Avoid any actions that could generate dust, such as tapping the spatula on the container rim.
-
Closure: Securely close the main stock container immediately after dispensing.
-
Cleanup: Gently wipe the spatula and any minor residual powder from the weighing area with a damp cloth or paper towel, ensuring not to create dust. Dispose of the cleaning material as hazardous waste.
-
Transport: Carry the weighed compound in a secondary container to the reaction setup within the same laboratory.
Protocol for Dissolution and Use in Reaction
-
Setup: All dissolution and reaction setups must be within a chemical fume hood.
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound. Add the solid to the solvent where possible to minimize dust.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Reaction Monitoring: Monitor the reaction using appropriate in-situ methods to avoid unnecessary opening of the reaction vessel.
-
Quenching: If the reaction requires quenching, perform this step slowly and carefully within the fume hood, as quenching can sometimes be exothermic.
Storage and Waste Disposal
Storage Requirements
-
Store this compound in its original, tightly sealed container[10].
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[9][10].
-
The storage area should be clearly labeled as containing hazardous materials. Consider storing under an inert atmosphere (e.g., nitrogen) if the compound is sensitive to air or moisture[12].
Waste Disposal Protocol
-
Segregation: All waste contaminated with this compound, including gloves, weigh boats, paper towels, and excess material, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container: The waste container must be made of a compatible material, kept closed when not in use, and stored in a designated satellite accumulation area.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[5][7]. Do not pour solutions down the drain, as aminophenol derivatives can be toxic to aquatic life[1][2].
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Emergency Response Workflow
Caption: General workflow for responding to a chemical emergency.
Specific Emergency Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek immediate medical attention[9].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][7].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[5][7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][13].
-
Minor Spill (Solid): Wearing appropriate PPE, gently cover the spill with an absorbent material. Carefully sweep up the material without creating dust and place it in a labeled hazardous waste container. Clean the area with a wet cloth and dispose of all cleanup materials as hazardous waste[2][10].
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct water jet, as it may spread the material. Firefighters should wear self-contained breathing apparatus (SCBA)[1][2].
References
- Safety Data Sheet: 4-Aminophenol. (n.d.). Astech Ireland.
- 4-Aminophenol Safety Data Sheet. (n.d.). Scribd.
- 2-(aminomethyl)-6-methoxyphenol hydrochloride | 141803-91-0. (n.d.). Sigma-Aldrich.
- 4-Aminophenol. (2023, July 7). Apollo Scientific.
- Safety Data Sheet: 4-Aminophenol. (n.d.). Carl Roth.
- Safety Data Sheet: 4-Aminophenol. (2015, June 12). Sigma-Aldrich.
- 2-(Aminomethyl)-6-methoxyphenol hydrochloride. (n.d.). BLD Pharm.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- 2-Amino-5-methoxyphenol Hydrochloride | C7H10ClNO2 | CID 12210184. (n.d.). PubChem.
- SAFETY DATA SHEET. (2021, March 10). Enamine.
- Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014, November 27). NICNAS.
- SAFETY DATA SHEET. (2024, December 13). Tokyo Chemical Industry.
- SAFETY DATA SHEET. (2024, August 7). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024, February 9). Fisher Scientific.
- 2-Amino-6-methoxyphenol. (2023, June 9). Apollo Scientific.
- 78886-51-8 | 2-Amino-6-methylphenol hydrochloride. (n.d.). ChemScene.
- SAFETY DATA SHEET. (2010, March 23). Fisher Scientific.
- 2-(aminomethyl)-6-methoxyphenol hydrochloride CAS#: 141803-91-0. (n.d.). ChemicalBook.
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Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-6-methoxyphenol hydrochloride as an Intermediate
Introduction: The Strategic Role of 2-Amino-6-methoxyphenol hydrochloride in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (—N=N—) that link aromatic moieties. This chromophoric system is responsible for their vibrant colors.[1] The synthesis of these dyes is a cornerstone of industrial and laboratory organic chemistry, primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[1]
This compound is a valuable intermediate in this field. Its structure, featuring a primary aromatic amine, a hydroxyl group, and a methoxy group, offers several advantages. The primary amine is readily converted into a reactive diazonium salt. The hydroxyl and methoxy groups are ortho- and para-directing activators, which can influence the final color and properties of the dye. The hydrochloride salt form enhances the compound's stability and solubility in aqueous acidic media, which is advantageous for the initial diazotization step.
This guide provides a detailed exploration of the use of this compound in the synthesis of azo dyes, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the underlying chemical principles, provide step-by-step protocols, and discuss the characterization of the resulting dyes.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₂ | ChemScene[2] |
| Molecular Weight | 175.61 g/mol | precisionFDA[3] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in acidic aqueous solutions | General Knowledge |
| Storage | 4°C, stored under nitrogen, away from moisture | ChemScene[2] |
Core Synthesis Pathway: From Amine to Azo Dye
The synthesis of an azo dye using this compound follows a well-established reaction sequence. The overall process can be visualized as a two-stage workflow.
Caption: General workflow for azo dye synthesis.
Part 1: The Diazotization Reaction - Activating the Intermediate
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[3] The reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[1]
The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and is attacked by the nucleophilic amino group. A series of proton transfers and the elimination of water lead to the formation of the aryldiazonium ion.[1]
Caption: Mechanism of Diazotization.
Part 2: The Azo Coupling Reaction - Building the Chromophore
The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components. Common coupling components include phenols, naphthols, and aromatic amines.[1] This electrophilic aromatic substitution reaction forms the stable azo compound. The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present. For phenols and naphthols, the reaction is typically carried out under mildly alkaline conditions.[1]
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Diazonium salts are unstable and can be explosive when isolated in a dry state; always use them in solution immediately after preparation.
Protocol 1: Synthesis of an Azo Dye from this compound and β-Naphthol
This protocol details the synthesis of a representative azo dye.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
β-Naphthol (2-Naphthol)
-
Sodium hydroxide (NaOH)
-
Distilled or deionized water
-
Ice
-
Urea (optional, to quench excess nitrous acid)
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Graduated cylinders
-
Pipettes
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
Part A: Diazotization of this compound
-
In a 100 mL beaker, prepare a solution by dissolving a specific molar equivalent of this compound (e.g., 5 mmol, 0.878 g) in a mixture of concentrated hydrochloric acid (e.g., 5 mL) and water (e.g., 10 mL).
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 5.5 mmol, 0.38 g) in cold water (e.g., 5 mL).
-
Slowly, and with constant stirring, add the cold sodium nitrite solution dropwise to the cooled amine hydrochloride solution. Ensure the temperature is maintained between 0-5 °C throughout the addition.
-
Continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold and used immediately in the next step. A small amount of urea can be added to destroy any excess nitrous acid, which can be checked with starch-iodide paper (a positive test indicates the presence of nitrous acid).[4]
Part B: Azo Coupling with β-Naphthol
-
In a 250 mL beaker, dissolve a molar equivalent of β-naphthol (e.g., 5 mmol, 0.721 g) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly and with continuous stirring, add the previously prepared cold diazonium salt solution to the cold β-naphthol solution. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in a desiccator or a vacuum oven at a low temperature.
-
The dye can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Characterization of the Synthesized Dye
The identity and purity of the synthesized azo dye should be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| Melting Point | To assess purity. | A sharp melting point range indicates a pure compound. |
| UV-Visible Spectroscopy | To determine the wavelength of maximum absorbance (λmax) and confirm the presence of the chromophore. | An absorption band in the visible region (typically 400-700 nm) is expected.[1] |
| FT-IR Spectroscopy | To identify functional groups. | Characteristic peaks for O-H, N=N, and aromatic C-H and C=C bonds should be present. |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the detailed chemical structure. | The spectra will provide information on the number and environment of protons and carbons, confirming the structure of the coupled product. |
| Mass Spectrometry | To determine the molecular weight. | The molecular ion peak corresponding to the calculated molecular weight of the azo dye should be observed. |
Troubleshooting and Causality in Experimental Choices
-
Low Temperature for Diazotization: The choice of 0-5 °C is critical because diazonium salts are thermally unstable and can decompose to form phenols and nitrogen gas at higher temperatures, which would result in a lower yield of the desired dye.[1]
-
Slow Addition of Sodium Nitrite: A slow, dropwise addition ensures that the temperature of the reaction mixture does not rise significantly due to the exothermic nature of the reaction. It also prevents a localized excess of nitrous acid.
-
Alkaline Conditions for Coupling with Phenols: The coupling reaction with phenols and naphthols is faster under alkaline conditions because the phenoxide ion is a more powerful activating group than the hydroxyl group, making the aromatic ring more susceptible to electrophilic attack by the diazonium ion.[5]
-
Incomplete Precipitation of the Dye: If the dye does not precipitate, it may be due to its solubility in the reaction medium. Salting out by adding a saturated sodium chloride solution can often induce precipitation.
-
Off-color Product: The presence of impurities or side-products can lead to an off-color dye. This can result from the decomposition of the diazonium salt or side reactions. Purification by recrystallization is essential to obtain a pure product.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of a wide range of azo dyes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel colorants with potentially interesting properties for various applications, from textiles to advanced materials and diagnostics. Careful control of reaction conditions, particularly temperature and pH, is paramount to achieving high yields and purity.
References
- Ferreira, I. C. F., & Queiroz, M. J. R. P. (n.d.). Synthesis and characterization of textile azo dyes derivatives of methoxyphenols. SciSpace.
- Organic Syntheses. (n.d.). 2-Naphthol, 1-amino-, hydrochloride.
- Organic Syntheses. (n.d.). COUPLING OF o-TOLIDINE AND CHICAGO ACID.
- Journal of Nanostructures. (n.d.). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method.
- The Synthesis of Azo Dyes. (n.d.).
- Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 25932–25946.
- precisionFDA. (n.d.). 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE.
- ResearchGate. (n.d.). Synthesis, Characterization and Electrochemical investigations of Azo dyes derived from 2-amino-6-ethoxybenzothiazole.
- Conscientia Beam. (n.d.). Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo).
- Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines.
- Impact Factor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes.
- BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye.
- YouTube. (2019, December 29). Preparation of Phenyl azo-beta naphthol ( 2-naphthol aniline dye ) NCERT guide.
Sources
Application Notes & Protocols: Leveraging 2-Amino-6-methoxyphenol Hydrochloride in the Synthesis of Novel Anti-Atherosclerotic Agents
Abstract
Atherosclerosis, a chronic inflammatory disease of the arterial wall, remains a leading cause of cardiovascular events worldwide. The core pathology involves lipid accumulation, oxidative stress, and a persistent inflammatory response. This guide delineates the strategic use of 2-Amino-6-methoxyphenol hydrochloride as a pivotal starting material for the synthesis of benzoxazinone and benzoxazole derivatives, a class of heterocyclic compounds demonstrating significant potential as multi-target anti-atherosclerotic agents. We provide a comprehensive overview of the synthetic rationale, detailed experimental protocols, and methodologies for evaluating the biological efficacy of the resulting compounds, with a focus on their anti-inflammatory and antioxidant properties.
Introduction: The Rationale for Novel Atherosclerosis Therapeutics
The management of atherosclerosis has traditionally focused on lipid-lowering therapies, primarily statins. While effective, a significant residual risk of cardiovascular events persists, highlighting the multifactorial nature of the disease.[1][2] Key pathological processes, including the oxidation of low-density lipoprotein (LDL) and chronic vascular inflammation, are now recognized as critical therapeutic targets.[3]
Natural and synthetic antioxidants play a crucial role in mitigating atherosclerosis by inhibiting LDL oxidation, reducing the generation of reactive oxygen species (ROS), and suppressing the formation of foam cells.[3] Phenolic compounds, in particular, are known for their potent antioxidant capabilities.[4][5] This has driven interest in heterocyclic scaffolds, such as benzoxazinones, which can be functionalized to exhibit a combination of antioxidant, anti-inflammatory, and anti-platelet activities.[6][7][8] this compound emerges as a highly valuable and versatile precursor for building these complex molecular architectures due to its ortho-amino and hydroxyl functionalities, which are primed for cyclization reactions.
Chemical Profile: this compound
This compound is an aromatic amine that serves as a foundational building block. The strategic placement of the amino, hydroxyl, and methoxy groups on the benzene ring dictates its reactivity and utility in heterocyclic synthesis.
| Property | Data | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 40925-71-1 | [9] |
| Molecular Formula | C₇H₁₀ClNO₂ | [10] |
| Molecular Weight | 175.61 g/mol | [11] |
| Appearance | Off-white to light brown crystalline powder | |
| Key Functional Groups | Primary Amine (-NH₂), Phenolic Hydroxyl (-OH), Methoxy Ether (-OCH₃) | [9] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [9] |
The hydrochloride salt form enhances stability and solubility in certain solvents. For most synthetic applications, the free base must be generated in situ or in a preliminary neutralization step.
Synthetic Pathway: From Aminophenol to Bioactive Benzoxazinone
The most direct application of 2-Amino-6-methoxyphenol is in the synthesis of substituted benzoxazinones. These scaffolds are formed via a cyclization reaction with an appropriate acylating agent. The reaction capitalizes on the nucleophilicity of the amino and hydroxyl groups.
General Reaction Mechanism
The synthesis proceeds via a cascade reaction involving nucleophilic addition and subsequent intramolecular cyclization.[12] First, the more nucleophilic amino group attacks the electrophilic carbonyl carbon of an acyl chloride. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the newly formed amide carbonyl, leading to the formation of the benzoxazinone ring after elimination of water.
Caption: Synthetic workflow for benzoxazinone formation.
Detailed Laboratory Protocol: Synthesis of 2-Aryl-8-methoxy-4H-1,3-benzoxazin-4-one
This protocol describes a representative synthesis adapted from established methodologies for forming benzoxazinone derivatives from aminophenols and aroyl chlorides.[13][14]
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (Example) | Molar Eq. |
| This compound | 40925-71-1 | 175.61 | 1.76 g | 1.0 |
| Substituted Benzoyl Chloride | Varies | Varies | Varies | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.8 mL | 2.0 |
| Chloroform or Dichloromethane (DCM) | 67-66-3 | 119.38 | 50 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.76 g, 10 mmol).
-
Solvent Addition: Add 50 mL of dry chloroform (or DCM). Stir the suspension at room temperature.
-
Base Addition (In Situ Free Base Formation): Slowly add triethylamine (2.8 mL, 20 mmol) to the suspension. The TEA serves two purposes: it neutralizes the hydrochloride salt to generate the reactive free aminophenol and acts as a scavenger for the HCl byproduct generated during the acylation. Stir for 15 minutes.
-
Acylation: Dissolve the substituted benzoyl chloride (11 mmol, 1.1 eq.) in 10 mL of dry chloroform and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 60 °C for chloroform) and monitor its progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove excess acid and salts, followed by a final wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-aryl-8-methoxy-4H-1,3-benzoxazin-4-one product.
Proposed Mechanism of Anti-Atherosclerotic Action
The therapeutic potential of benzoxazinone derivatives stems from their ability to intervene in multiple pathways of atherosclerosis progression.
Key Mechanisms:
-
Antioxidant Activity: The phenolic nature of the parent molecule and its derivatives allows them to act as radical scavengers, inhibiting the oxidation of LDL, a critical initiating event in atherogenesis.[3][6] Specifically, they can inhibit myeloperoxidase (MPO), an enzyme that promotes the formation of pro-atherogenic oxidized lipoproteins.[4]
-
Anti-inflammatory Effects: Many benzoxazinone derivatives exhibit anti-inflammatory properties, potentially by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX).[6] This reduces the production of prostaglandins and thromboxanes, which are involved in the inflammatory cascade within the arterial wall.
-
Anti-platelet Aggregation: Some derivatives have shown the ability to inhibit platelet aggregation, a key process in the formation of occlusive thrombi that can result from plaque rupture.[7]
Caption: Multi-target inhibition of atherosclerosis by benzoxazinone derivatives.
Application Protocol: Evaluation of Antioxidant Activity
To validate the therapeutic hypothesis, the synthesized compounds must be tested for their ability to inhibit LDL oxidation. This protocol outlines a common in vitro assay.
Protocol: Copper-Induced LDL Oxidation Assay
This assay measures the formation of conjugated dienes, an early marker of lipid peroxidation, by monitoring the change in absorbance at 234 nm.[6]
Procedure:
-
LDL Preparation: Isolate human LDL from fresh plasma by ultracentrifugation. Dialyze the LDL against a phosphate-buffered saline (PBS) solution containing EDTA to prevent premature oxidation, then against metal-free PBS just before the experiment. Adjust the final concentration to 0.1 mg/mL.
-
Reaction Mixture: In a quartz cuvette, prepare a 1 mL reaction mixture containing:
-
Human LDL (100 µg/mL final concentration) in PBS.
-
The synthesized benzoxazinone derivative dissolved in DMSO (e.g., at final concentrations ranging from 1-100 µM). Ensure the final DMSO concentration is <0.5%.
-
A control cuvette containing LDL and DMSO without the test compound.
-
-
Initiation of Oxidation: Start the oxidation by adding a fresh solution of copper (II) sulfate (CuSO₄) to a final concentration of 5 µM.
-
Monitoring: Immediately place the cuvette in a spectrophotometer with a temperature-controlled cell holder (37 °C). Monitor the increase in absorbance at 234 nm every 5 minutes for at least 4 hours.
-
Data Analysis: Plot absorbance versus time. The "lag time" is the time elapsed before the rapid propagation of oxidation begins. A longer lag time in the presence of the test compound indicates antioxidant activity. Calculate the percent inhibition of lipid peroxidation compared to the control.
| Parameter | Expected Result for Active Compound | Interpretation |
| Lag Time | Significantly increased compared to control | Compound prevents the initiation of oxidation. |
| Rate of Diene Formation | Decreased slope during the propagation phase | Compound slows down the rate of lipid peroxidation. |
| Maximal Absorbance | Reduced compared to control | Compound reduces the overall extent of oxidation. |
Troubleshooting and Safety
| Issue in Synthesis | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete neutralization of hydrochloride; Inactive acylating agent; Insufficient reaction time/temperature. | Ensure 2 equivalents of base are used; Use freshly opened or distilled acyl chloride; Monitor reaction by TLC until starting material is consumed. |
| Formation of Multiple Byproducts | Reaction temperature too high; Presence of water. | Run the reaction at the lowest effective temperature; Use anhydrous solvents and reagents and conduct under an inert atmosphere (N₂). |
| Difficulty in Purification/Recrystallization | Product is an oil; Impurities co-crystallize. | Purify via column chromatography; Try a different solvent system for recrystallization (e.g., Ethyl Acetate/Hexane). |
Safety: Always handle this compound and acyl chlorides in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a potent and versatile precursor for the synthesis of benzoxazinone-based anti-atherosclerotic agents. Its inherent chemical functionalities allow for straightforward and efficient construction of these privileged heterocyclic scaffolds. The resulting derivatives are promising candidates for multi-target therapy, addressing both the oxidative stress and inflammatory components of atherosclerosis. The protocols and methodologies described herein provide a robust framework for researchers and drug development professionals to explore this exciting area of medicinal chemistry.
References
- The Ascendancy of 2-Aminophenyl Substituted Benzoxazinones: A Technical Guide to Their Discovery, Synthesis, and Biological Sign. Benchchem.
- Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.
- Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis.
- Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evalu
- Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC - PubMed Central.
- 2-Amino-6-methoxyphenol | C7H9NO2 | CID 12909234. PubChem - NIH.
- Benzoxazinone synthesis. Organic Chemistry Portal.
- Antioxidants and Atherosclerosis: Mechanistic Aspects. PMC - NIH.
- Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
- 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. precisionFDA.
- 78886-51-8 | 2-Amino-6-methylphenol hydrochloride. ChemScene.
- Emerging Anti-
- Synthesis and Screening of some benzoxazinone deriv
- New trends in anti-
- AGI-1067: A Multifunctional Phenolic Antioxidant, Lipid Modulator, Anti-Inflammatory and Antiatherosclerotic Agent.
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-6-methoxyphenol Hydrochloride
Welcome to the technical support center for the purification of 2-Amino-6-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the practical application of purification principles, explaining the causality behind experimental choices to ensure you can adapt and optimize these protocols for your specific needs.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My crude this compound is highly colored (e.g., brown, purple, or black). What causes this, and can I still use it?
A1: The discoloration of aminophenols is a very common issue and is almost always due to oxidation. The aminophenol structure, containing both an electron-donating amino group and a hydroxyl group on the aromatic ring, makes it highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and the presence of trace metal impurities. The colored species are typically quinone-imine or polymeric oxidation products.
While slight discoloration may be acceptable for some applications, it is strongly recommended to purify the material before use, especially in drug development where purity is paramount. These colored impurities can interfere with subsequent reactions, act as catalysts for further degradation, and complicate the analysis and purification of your final product.[1][2][3] The hydrochloride salt form is generally more stable and less prone to rapid oxidation than the free base.[4]
Q2: What are the most critical factors to consider when developing a purification strategy for this compound?
A2: The three most critical factors are:
-
Stability: Due to its propensity for oxidation, all purification steps should be performed with care to minimize exposure to air and light.[3] Working under an inert atmosphere (nitrogen or argon) is ideal, especially when handling the free base.
-
pH Control: The compound has both a basic amino group and an acidic phenolic hydroxyl group. This amphoteric nature is the key to purification by liquid-liquid extraction.[4] Precise control of the aqueous phase pH will allow you to selectively partition your desired compound and impurities between aqueous and organic layers.
-
Solvent Selection for Recrystallization: The choice of solvent is crucial for effective recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
Q3: What are the likely impurities in my reaction mixture?
A3: The impurity profile depends heavily on the synthetic route. Common routes to 2-amino-6-methoxyphenol include:
-
Nitration of guaiacol followed by reduction: Potential impurities include unreacted guaiacol, the intermediate 6-methoxy-2-nitrophenol, other nitrated isomers of guaiacol, and byproducts from the reduction step.
-
From o-vanillin: This route may introduce impurities such as the starting o-vanillin, intermediates from the conversion of the aldehyde to the amino group, and any reagents used in these transformations.[5][6]
In general, you should consider unreacted starting materials, reaction intermediates, and colored oxidation/polymerization products as the primary impurities to target for removal.
Troubleshooting Guide
Problem 1: Persistent Color in the Final Product, Even After Initial Purification.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Oxidation During Workup/Purification | Rationale: Aminophenols are highly susceptible to air oxidation, which forms intensely colored impurities.[3] Solution: • Purge all solvents with an inert gas (N₂ or Ar) before use. • Conduct all extractions and filtrations under a blanket of inert gas. • Minimize the time the compound is exposed to air, especially when in solution or as the free base. |
| Ineffective Removal of Highly Colored Impurities | Rationale: Some polymeric or highly conjugated impurities have very low solubility in common solvents but are intensely colored even at low concentrations.[1][2] Solution: • Activated Carbon Treatment: Add a small amount of activated charcoal (typically 1-2% w/w of your crude product) to a solution of your compound. Gently heat and stir for 15-30 minutes, then filter the hot solution through a pad of Celite® to remove the carbon. The large surface area of activated carbon is effective at adsorbing these colored impurities.[7] Caution: Using too much charcoal can lead to significant product loss. |
| Trace Metal Contamination | Rationale: Trace metals can catalyze oxidation. Solution: • If metal contamination is suspected from reagents or reaction vessels, consider adding a small amount of a chelating agent like EDTA during the aqueous workup. |
Problem 2: Low Recovery or No Crystallization During Recrystallization.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Inappropriate Solvent System | Rationale: The ideal recrystallization solvent will have a steep solubility curve for your compound (high solubility when hot, low solubility when cold). Solution: • Systematic Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good candidates for the hydrochloride salt include water, ethanol, methanol, or mixtures like ethanol/water.[7] For the free base, consider toluene, ethyl acetate, or mixtures with hexanes. • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| Too Much Solvent Used | Rationale: If the solution is not saturated at the higher temperature, it will not become supersaturated upon cooling, and crystallization will not occur. Solution: • Use the minimum amount of hot solvent required to fully dissolve the crude product. • If too much solvent has been added, carefully evaporate some of it to concentrate the solution. |
| Cooling Too Rapidly | Rationale: Rapid cooling can lead to the formation of small, impure crystals or an oil. Solution: • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once at room temperature, it can be placed in an ice bath to maximize recovery. |
Problem 3: Product Oils Out Instead of Crystallizing.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| High Impurity Level | Rationale: Impurities can depress the melting point of the mixture and inhibit the formation of a crystal lattice. Solution: • Perform a preliminary purification step before recrystallization, such as liquid-liquid extraction, to remove the bulk of the impurities. |
| Supersaturation is Too High | Rationale: If the solution is too concentrated, the molecules may not have time to orient themselves into a crystal lattice before crashing out of solution. Solution: • Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool more slowly. |
| Solvent Choice | Rationale: Some solvents may be too good at solvating the molecule, preventing it from forming a crystal lattice. Solution: • Try a different recrystallization solvent or a solvent/anti-solvent system. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol leverages the amphoteric nature of 2-amino-6-methoxyphenol to separate it from neutral, acidic, and basic impurities.
Rationale: By adjusting the pH of the aqueous phase, we can control the protonation state, and therefore the solubility, of the target compound.
-
At acidic pH (< ~4) , the amino group is protonated (-NH₃⁺), making the hydrochloride salt highly water-soluble. Neutral organic impurities can be extracted into an organic solvent.
-
At neutral to slightly basic pH (~7-8) , the amino group is deprotonated (-NH₂), making the free base less water-soluble and extractable into an organic solvent. More acidic impurities will remain as salts in the aqueous phase.
-
At high pH (> ~10) , the phenolic hydroxyl group is deprotonated (-O⁻), forming a water-soluble phenoxide salt. More basic, non-phenolic impurities can be extracted into an organic solvent.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow
Step-by-Step Methodology:
-
Acidic Wash: a. Dissolve the crude this compound in deionized water. If starting with the free base, add 1M HCl until the pH is between 2 and 3 to form the water-soluble hydrochloride salt. b. Transfer the aqueous solution to a separatory funnel and extract with an organic solvent like ethyl acetate or toluene (2 x 50 mL for every 100 mL of aqueous solution). c. Discard the organic layers, which contain neutral and weakly acidic impurities.
-
Basification and Extraction of Product: a. To the retained aqueous layer, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) with stirring until the pH reaches approximately 7.5. This will neutralize the hydrochloride and liberate the free base. b. Extract the aqueous solution with ethyl acetate (3 x 50 mL for every 100 mL of aqueous solution). The free base of your product will move into the organic layer. c. Combine the organic layers.
-
Final Steps: a. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). b. Filter to remove the drying agent. c. Remove the solvent under reduced pressure to yield the purified 2-Amino-6-methoxyphenol free base. d. To obtain the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or diethyl ether). The hydrochloride salt should precipitate and can be collected by filtration.
Protocol 2: Purification by Recrystallization
This protocol is ideal for removing impurities with different solubility profiles from your product.
Decision Tree for Solvent Selection:
Caption: Recrystallization Solvent Screening
Step-by-Step Methodology:
-
Solvent Selection: Based on empirical testing (as outlined in the diagram above), select a suitable solvent or solvent pair. For this compound, a mixture of ethanol and water is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid dissolves completely. Add solvent dropwise until a clear, saturated solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A good solvent system for aminophenols is a mixture of ethyl acetate and hexanes, or for more polar compounds, dichloromethane and methanol.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the purified compound and check for any remaining impurities.
By following these guidelines and understanding the chemical principles behind them, you will be well-equipped to troubleshoot and optimize the purification of this compound for your specific research and development needs.
References
- Procedure for the Prepar
- Organic Salts of Pharmaceutical Impurity p-Aminophenol. Crystals 2020, 10(4), 325.
- Organic Salts of Pharmaceutical Impurity p-Aminophenol.
- Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry.
- Liquid-Liquid Extraction Techniques Principles and Optimis
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega 2017, 2(11), 7772-7776.
- How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Kajay Remedies.
- Studies on enantioselective liquid-liquid extraction of amino-(4-nitro-phenyl)
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Synthesis of novel bio-based amines from vanillin and guaiacol for high performance epoxy thermosets. Green Chemistry.
- Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.
- Process for producing aminophenols.
- Effect of aqueous phase pH on extraction percentage of phenols.
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ
- Thin-layer chrom
- Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Sigma-Aldrich.
- Process for preparation of substituted p-aminophenol.
- Purification of p-aminophenol.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- Solvents for TLC. Carl ROTH.
- related impurities 4-aminophenol: Topics by Science.gov.
- Aminophenols.
- Guaiacol. Wikipedia.
- Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol.
- Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission.
- Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
- Guaiacol Manufacturers. Metoree.
- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
- 2-Amino-6-methoxyphenol. Apollo Scientific.
- Synthesis process of amino vanillin.
- 2-Aminophenol. PubChem.
- Method for preparing o-vanillin.
- 2-Amino-6-methylphenol hydrochloride. Sigma-Aldrich.
- 2-Amino-6-methylphenol hydrochloride. ChemScene.
- 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol. BLDpharm.
- 2-Amino-6-methoxyphenol. BLDpharm.
- Synthesis of (E)-2-methoxy-6-(R-imino)methylphenols and 2-methoxy-6-(R-amino)methylphenols.
- Solvent Miscibility Table.
Sources
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- 2. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kajay-remedies.com [kajay-remedies.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103030568A - Synthesis process of amino vanillin - Google Patents [patents.google.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Synthesis of 2-Amino-6-methoxyphenol Hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-6-methoxyphenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis, which typically involves the reduction of a nitrophenol precursor followed by salt formation.
Problem 1: Low or No Yield of 2-Amino-6-methoxyphenol
Q: My catalytic hydrogenation of 2-methoxy-6-nitrophenol is resulting in a very low yield. What are the likely causes and how can I fix it?
A: Low yield in this catalytic reduction is a frequent issue stemming from several factors related to the catalyst, reaction conditions, or the starting material itself.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity or Poisoning: The catalyst, typically Palladium on Carbon (Pd/C), is the heart of the reaction. Its activity can be compromised.
-
Cause: The catalyst may be old, improperly stored, or poisoned by contaminants (e.g., sulfur or halide impurities in the starting material or solvent).
-
Solution:
-
Use fresh, high-quality catalyst from a reputable supplier. For nitrophenol reductions, platinum-based catalysts (e.g., Pt/C) can sometimes exhibit higher activity than palladium.[1]
-
Ensure your 2-methoxy-6-nitrophenol precursor is of high purity. If necessary, recrystallize it before the reduction step.
-
Use high-purity, degassed solvents.
-
-
-
Insufficient Hydrogenation Conditions: The reduction requires an adequate supply of hydrogen and effective mass transfer.
-
Cause: Inadequate hydrogen pressure, poor agitation, or insufficient reaction time.
-
Solution:
-
Pressure: While some reductions can be performed at atmospheric pressure, using a Parr shaker or a similar hydrogenation apparatus at a moderate pressure (e.g., 30-60 psig) can significantly increase the reaction rate.[2]
-
Agitation: Vigorous stirring is critical to ensure the solid catalyst, liquid solvent, and hydrogen gas are well-mixed. Poor agitation is a common cause of slow or incomplete reactions.[1]
-
Time: Monitor the reaction by TLC or hydrogen uptake. If the reaction stalls, it may be due to catalyst deactivation.
-
-
-
Product Degradation: Aminophenols are highly susceptible to air oxidation, especially the free-base form, which can lead to the formation of colored, polymeric impurities and loss of desired product.
-
Cause: Exposure of the aminophenol product to oxygen during workup.
-
Solution:
-
Perform the reaction workup (filtration of the catalyst, solvent removal) under an inert atmosphere (e.g., Nitrogen or Argon).
-
After filtering the catalyst, immediately proceed to the acidification step to form the more stable hydrochloride salt. Do not let the free-base solution sit exposed to air.
-
Using an antioxidant like sodium bisulfite in the wash solution during workup can help prevent oxidation.[3]
-
-
Problem 2: Product is Discolored (Pink, Brown, or Black)
Q: My final this compound product is not white/off-white. What causes this discoloration and how can I purify it?
A: Discoloration is almost always a sign of oxidation. The aminophenol nucleus is electron-rich and readily oxidizes to form highly colored quinone-imine species, which can further polymerize.
Potential Causes & Recommended Solutions:
-
Air Oxidation: As mentioned above, this is the primary cause.
-
Solution: Rigorously exclude air during the workup and isolation phases. Once the catalyst is filtered, sparge the filtrate with nitrogen and immediately add hydrochloric acid to precipitate the stable salt.
-
-
Trace Metal Impurities: Trace metals, potentially from the reaction vessel or leached from the catalyst, can catalyze oxidation.
-
Solution:
-
Ensure the reaction vessel is scrupulously clean.
-
Consider passing the acidic solution of your product through a short plug of a metal scavenger (e.g., activated carbon or a specialized resin) before crystallization.
-
-
-
Inefficient Purification: The initial crude product may contain colored impurities that need to be removed.
-
Solution - Recrystallization:
-
The most effective purification method is recrystallization. A common solvent system for aminophenol hydrochlorides is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water).
-
Dissolve the crude product in a minimum amount of hot solvent. The addition of a small amount of a reducing agent like stannous chloride (SnCl₂) or sodium dithionite to the recrystallization solvent can help decolorize the solution by reducing oxidized impurities back to the aminophenol.
-
Filter the hot solution to remove insoluble impurities and allow it to cool slowly to obtain pure crystals.
-
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Catalyst Inactivity | Use fresh catalyst; consider Pt/C as an alternative to Pd/C.[1] |
| Poor Reaction Conditions | Increase H₂ pressure (30-60 psig); ensure vigorous agitation.[1][2] | |
| Product Degradation | Work up under an inert atmosphere; proceed immediately to salt formation. | |
| Discoloration | Air Oxidation of Free Base | Exclude oxygen during workup; handle the product quickly. |
| Incomplete Reaction | Check for residual nitrophenol starting material via TLC/HPLC. | |
| Impurities | Purify via recrystallization from ethanol/water, possibly with a decolorizing agent. | |
| Reaction Stalls | Catalyst Poisoning | Filter the reaction mixture and add a fresh batch of catalyst. |
| Mass Transfer Limitation | Increase stirring speed; check for proper H₂ dispersion. |
Visual Guide: Synthesis and Troubleshooting Workflow
Overall Synthesis Pathway
The synthesis of this compound is typically achieved via a two-step process starting from a commercially available precursor.
Caption: General synthesis workflow for 2-Amino-6-methoxyphenol HCl.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path to diagnose the cause of low reaction yield.
Caption: Decision tree for diagnosing low yield issues.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Methoxy-6-nitrophenol
This protocol is an exemplary method for the reduction step.
Materials:
-
2-Methoxy-6-nitrophenol (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 1-2 mol%)
-
Ethanol or Methanol (high purity)
-
Hydrogen gas (H₂)
-
Parr Hydrogenation Apparatus or similar
Procedure:
-
To a suitable pressure vessel (e.g., a Parr shaker bottle), add 2-methoxy-6-nitrophenol.
-
Add the solvent (e.g., Ethanol, ~10-15 mL per gram of starting material).
-
Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Caution: Dry Pd/C can be pyrophoric. Always handle it wet and under an inert atmosphere.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel 3-5 times with nitrogen, followed by 3-5 flushes with hydrogen gas to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel with hydrogen to the target pressure (e.g., 50 psig).
-
Begin vigorous agitation and maintain the reaction temperature (typically room temperature to 40°C). The reaction is often exothermic.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC analysis of a small, carefully vented aliquot.
-
Once complete, stop the agitation and vent the hydrogen gas. Flush the vessel 3-5 times with nitrogen.
-
Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst pad with a small amount of the reaction solvent. Caution: Do not allow the catalyst on the Celite pad to dry, as it can ignite in the presence of air. Quench the pad with water immediately after use.
-
The resulting filtrate contains the 2-Amino-6-methoxyphenol free base and should be used immediately in the next step.
Protocol 2: Formation and Purification of the Hydrochloride Salt
Materials:
-
Filtrate from Protocol 1
-
Concentrated Hydrochloric Acid (HCl) or HCl gas in a suitable solvent (e.g., isopropanol)
-
Isopropanol or Ethanol
-
Diethyl ether (optional, as an anti-solvent)
Procedure:
-
Place the ethanolic filtrate from the previous step in an ice bath and begin stirring.
-
Slowly add concentrated HCl dropwise (or a solution of HCl in isopropanol). The hydrochloride salt will begin to precipitate.
-
Monitor the pH of the solution to ensure it is acidic (pH 1-2).
-
Continue stirring in the ice bath for 30-60 minutes to maximize precipitation. If precipitation is slow, adding an anti-solvent like diethyl ether can help.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether to aid in drying.
-
Dry the product under vacuum to obtain crude this compound.
-
For purification, recrystallize the crude solid from a minimal amount of a hot mixture of ethanol and water. Allow it to cool slowly, collect the crystals by filtration, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound? The most prevalent and industrially scalable route is the catalytic hydrogenation of 2-methoxy-6-nitrophenol.[1][4] This precursor is typically synthesized by the selective nitration of 2-methoxyphenol (guaiacol).[5] Alternative reduction methods include using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reducing agents like sodium borohydride in the presence of a catalyst, though catalytic hydrogenation is often cleaner and higher yielding.[6][7]
Q2: How should I store the final product to ensure its stability? this compound is significantly more stable than its free-base form. However, it can still be sensitive to light and moisture over long periods. It should be stored in a tightly sealed, amber-colored glass bottle in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen).
Q3: What are the primary safety concerns during this synthesis?
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate pressure-rated equipment.
-
Pyrophoric Catalysts: Palladium on carbon (Pd/C) and other hydrogenation catalysts can be pyrophoric, especially when dry and exposed to air after use. Always handle them in a wet state and under an inert atmosphere.[6]
-
Reagents: Handle concentrated acids and flammable organic solvents with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Q4: Can I use sodium borohydride (NaBH₄) for the reduction instead of catalytic hydrogenation? Yes, NaBH₄ can be used to reduce nitrophenols, often in the presence of a catalyst like Pd/C, Pt/C, or even Ni-based catalysts.[6][7][8] This method avoids the need for high-pressure hydrogen gas, making it more accessible in some lab settings. However, the reaction can be vigorous, and the stoichiometry of NaBH₄ must be carefully controlled. The kinetic profile of NaBH₄ reductions can be complex, and sometimes side reactions like hydrolysis of the borohydride compete with the desired reduction.[9]
References
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing).
- US3079435A - Catalytic hydrogenation of nitrophenol. Google Patents.
- Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development (ACS Publications).
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing), DOI:10.1039/C4CY00048J.
- Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Publications.
- US4440954A - Process for the purification of p-aminophenol. Google Patents.
- Process for the purification of p-aminophenol - Patent US-4440954-A. PubChem.
- US3658905A - Process for the purification of p-aminophenol. Google Patents.
- US3717680A - PURIFICATION OF p-AMINOPHENOL. Google Patents.
- Process for the purification of p-aminophenol - European Patent Office - EP 0041837 A1. Googleapis.com.
- The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts. MDPI.
- Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. PMC - NIH.
- Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences.
- Synthesis of 2-amino-4-methoxyphenol. PrepChem.com.
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- 1. pubs.acs.org [pubs.acs.org]
- 2. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
- 3. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. paspk.org [paspk.org]
- 6. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts [mdpi.com]
"2-Amino-6-methoxyphenol hydrochloride" stability issues in solution
Welcome to the technical support center for 2-Amino-6-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this compound in solution. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Q1: My solution of this compound is turning a yellow, brown, or pinkish color. What is causing this discoloration?
A1: The discoloration of your solution is a common indicator of degradation, primarily through oxidation. Aminophenols, including this compound, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and high pH. The colored compounds are likely benzoquinone-type structures formed from the oxidation of the parent molecule.
Troubleshooting Steps:
-
Review Your Solvent and pH: The rate of auto-oxidation for aminophenols increases at higher pH values.[1][2] If your solvent is neutral to basic, consider if an acidic buffer is more appropriate for your application and the stability of the compound.
-
Minimize Exposure to Air: Oxygen is a key contributor to oxidation.
-
Prepare solutions fresh whenever possible.
-
For storage, degas your solvent before use by sparging with an inert gas like nitrogen or argon.
-
Store the solution under an inert atmosphere.
-
-
Protect from Light: Photodegradation can also lead to the formation of colored impurities.[3][4]
-
Use amber vials or wrap your containers in aluminum foil to protect the solution from light.
-
Avoid unnecessary exposure to direct sunlight or harsh laboratory lighting.
-
-
Control Temperature: While less impactful than oxygen and light for this class of compounds at ambient temperatures, elevated temperatures can accelerate degradation. Store solutions at recommended temperatures, typically 2-8°C for short-term storage.
Q2: I'm observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. How can I identify the source of these peaks?
A2: The appearance of new peaks in your HPLC analysis strongly suggests the presence of degradation products or impurities. To identify these, a systematic approach is necessary.
Troubleshooting Workflow:
Caption: A logical workflow for identifying unknown peaks in HPLC analysis.
Detailed Steps:
-
Analyze a Control: Prepare a fresh solution of this compound from a reliable source and immediately analyze it using your HPLC method. This will serve as your baseline and help confirm the retention time of the parent compound.
-
Conduct Forced Degradation Studies: To intentionally generate degradation products and confirm that your HPLC method can resolve them from the parent peak, perform forced degradation studies.[4][5][6][7] This involves exposing the compound to harsh conditions:
-
Acid/Base Hydrolysis: Treat the sample with dilute HCl and NaOH.
-
Oxidation: Use a reagent like hydrogen peroxide.
-
Thermal Stress: Heat the sample in a controlled oven.
-
Photostability: Expose the sample to UV and visible light.
-
-
Utilize Mass Spectrometry (LC-MS): If your HPLC system is connected to a mass spectrometer, you can obtain mass-to-charge ratio (m/z) information for the unknown peaks. This is a powerful tool for proposing the structures of degradation products. The expected degradation products for methoxyphenols include benzoquinones and other oxidative coupling products.[1][2][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is oxidation. The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is susceptible to oxidation by atmospheric oxygen. This process is often autocatalytic and can be accelerated by factors such as light, heat, and alkaline pH. The initial step is believed to be the formation of a phenoxyl radical, which can then lead to the formation of a quinone-imine or benzoquinone-type structure. These highly reactive intermediates can then undergo further reactions, including polymerization, leading to the observed discoloration.
Caption: A simplified proposed oxidative degradation pathway.
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To maximize the shelf-life of your solutions, adhere to the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down the rate of chemical degradation. |
| Light | Protect from light (use amber vials or foil) | Prevents photodegradation.[4] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Minimizes oxidation by atmospheric oxygen. |
| pH | Acidic (if compatible with application) | The compound is more stable at lower pH values.[1][2] |
| Container | Tightly sealed, appropriate material (glass) | Prevents solvent evaporation and contamination. |
Q3: Can you provide a starting point for a stability-indicating HPLC method for this compound?
A3: Yes, a robust stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.[9][10][11] The following protocol is a good starting point and should be validated for your specific application.
Experimental Protocol: Stability-Indicating HPLC Method
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase starting composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Dilute your experimental sample with the same diluent to fall within the linear range of your calibration curve.
-
-
Method Validation:
-
This method should be validated according to ICH guidelines, including specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.
-
References
- Murakami, S., et al. (1998). Bacterial degradation pathway of 2-aminophenol in Pseudomonas sp. ResearchGate.
- Correa, J. A., et al. (2007). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate.
- Musso, H. (1967). Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution. Journal of the Chemical Society C: Organic.
- Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry.
- Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Hwang, H., et al. (2009). Product identification of guaiacol oxidation catalyzed by manganese peroxidase. ResearchGate.
- Correa, J. A., et al. (2007). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate.
- Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
- Alsante, K. M., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Sharma, S. (2016). Forced Degradation Studies. MedCrave online.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Singh, R., & Kumar, R. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology.
- Chew, K. W., et al. (2020). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Monash University.
Sources
- 1. Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. research.monash.edu [research.monash.edu]
Technical Support Center: 2-Amino-6-methoxyphenol Hydrochloride
A Guide for Researchers and Drug Development Professionals on Identifying and Mitigating Degradation
Welcome to the technical support center for 2-Amino-6-methoxyphenol hydrochloride. This guide is designed to provide Senior Application Scientist-level insights into the stability, degradation pathways, and analytical troubleshooting for this compound. Understanding the intrinsic stability of this aminophenol derivative is critical for ensuring the accuracy of experimental results and the quality of developmental candidates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary structural features of this compound that make it susceptible to degradation?
The structure of 2-Amino-6-methoxyphenol contains two functional groups highly prone to degradation: a phenolic hydroxyl group and a primary aromatic amine.[1] Phenols are particularly susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This process often leads to the formation of highly colored quinone or quinone-imine structures.[1] The primary amine is also readily oxidized. The hydrochloride salt form generally improves the stability and solubility of the compound compared to the free base, but it does not eliminate these intrinsic liabilities.
Q2: How should I properly store and handle this compound to minimize degradation?
To maintain the integrity of this compound, strict storage and handling procedures are essential. The material is often noted as being air and light sensitive.[2]
-
Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[2] It should be kept in a cool, dark, and dry place.
-
Handling: When preparing solutions, use de-gassed solvents to minimize dissolved oxygen. Prepare solutions fresh for each experiment and avoid storing them for extended periods, even at low temperatures. If solutions must be stored, they should be purged with an inert gas and kept in amber vials to protect from light. Always use good laboratory hygiene, including washing hands thoroughly after handling.[3][4]
Q3: My solution of this compound turned yellow/brown. What happened?
The development of a colored solution is a classic indicator of aminophenol degradation. This is most likely due to the oxidation of the phenol group to form quinone-type structures, which are often yellow, brown, or red.[1] This process can be accelerated by exposure to air (oxygen), light, elevated pH, or trace metal contaminants. While the appearance of color indicates degradation, the extent of degradation may still be minor. However, it is a clear warning sign that the integrity of your sample is compromised.
Q4: What are the most likely degradation products I should expect to see?
The primary degradation pathway is oxidation. This can lead to a variety of products, including:
-
Quinone-imines: Formed from the oxidation of both the phenol and amine groups. These are often highly colored and can be reactive.
-
Dimers/Polymers: Reactive intermediates like quinone-imines can polymerize, leading to the formation of complex mixtures of higher molecular weight species.
-
Products of Hydrolysis or other secondary reactions: Depending on the experimental conditions (e.g., strong acid or base), other reactions may occur.
Identifying these products definitively requires analytical techniques such as LC-MS.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and solving common experimental problems related to the degradation of this compound.
Issue 1: I'm seeing unexpected peaks in my HPLC/LC-MS chromatogram.
-
Underlying Cause: The appearance of new, unidentified peaks is the most common sign of sample degradation. These peaks represent the formation of one or more degradation products.
-
Troubleshooting & Resolution:
-
Confirm the Source: First, ensure the peaks are not from the solvent, buffer, or system contamination. Inject a blank (mobile phase) to rule this out.
-
Characterize the Unknowns: If using LC-MS, examine the mass-to-charge ratio (m/z) of the unknown peaks. Do they correspond to potential oxidative products (e.g., M-2, M+14 for oxidation, 2M-2H for dimerization)?
-
Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions to generate degradation products.[5][6][7][8] This is the most effective way to identify potential degradants and confirm if the unexpected peaks in your experiment match those generated under stress. See Protocol 2 for a detailed workflow. By comparing the chromatograms from the stressed samples to your experimental sample, you can tentatively identify the degradation products.
-
Issue 2: The mass balance in my forced degradation study is below 95%.
-
Underlying Cause: A poor mass balance indicates that not all components (the parent compound plus all degradants) are being accounted for by the analytical method.[1]
-
Troubleshooting & Resolution:
-
Check for Non-UV Active Degradants: Some degradation products, particularly after the aromatic ring has been cleaved, may lack a UV chromophore. If you are using a UV detector, you will not see them.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with your UV detector.[1]
-
-
Investigate Poor Solubility: Degradation products, especially polymers, may precipitate out of solution if they are not soluble in the mobile phase or diluent.
-
Solution: Visually inspect your sample vials for precipitate. If observed, try a different diluent for your analysis.
-
-
Ensure Complete Elution: Some degradants may be highly retained on the HPLC column and not elute during the analytical run.
-
Solution: Add a high-organic wash step (e.g., 95-100% acetonitrile or methanol) at the end of your gradient to strip any strongly retained compounds from the column.[1]
-
-
Consider Volatile Degradants: It is possible, though less common for this structure, that volatile degradants are being formed and lost during sample preparation.
-
Issue 3: I am observing inconsistent degradation profiles from batch to batch.
-
Underlying Cause: This variability can stem from differences in the initial impurity profile of the starting material or a lack of precise control over the stress conditions.[1]
-
Troubleshooting & Resolution:
-
Characterize Each New Batch: Before use, run a baseline HPLC-UV/MS profile on each new lot of this compound to identify and quantify any starting impurities.
-
Standardize Stress Conditions: Ensure that all parameters in your experiments or stress studies (temperature, concentration of reagents, light intensity, time) are meticulously controlled and documented.[1] Small variations can lead to significant differences in degradation outcomes.
-
Part 3: Key Protocols & Methodologies
Protocol 1: Recommended Sample Preparation for Analysis
This protocol is designed to minimize degradation during sample preparation for analytical testing.
-
Solvent Preparation: Use high-purity (HPLC grade) solvents. Sparge all aqueous mobile phases and sample diluents with helium or nitrogen for at least 15 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the solid this compound in a clean, dry vessel.
-
Dissolution: Add the chosen diluent (e.g., a mixture of mobile phase) and dissolve the solid, sonicating briefly if necessary.
-
Protection from Light: Perform all steps away from direct sunlight and use amber glassware or autosampler vials.
-
Analysis: Analyze the sample as soon as possible after preparation. Do not let samples sit on the autosampler for extended periods without temperature control (set to 4-10 °C).
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for elucidating degradation pathways and developing stability-indicating analytical methods.[6][8] The goal is typically to achieve 5-20% degradation of the active ingredient.[5]
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[1]
-
Apply Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition. A control sample (unstressed stock solution) should be kept protected from light at 4 °C.
| Stress Condition | Protocol | Typical Time |
| Acid Hydrolysis | Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60 °C. | 2 - 24 hours |
| Base Hydrolysis | Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature. | 1 - 8 hours |
| Oxidation | Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature. | 1 - 8 hours |
| Thermal | Place a vial of the stock solution in an oven at 80 °C. | 24 - 72 hours |
| Photolytic | Expose a solution in a clear vial to a photostability chamber (e.g., Option 1: 1.2 million lux hours and 200 watt-hours/m²). Keep a control sample wrapped in foil under the same conditions.[1] | As per chamber output |
-
Sample Analysis: At appropriate time points, withdraw an aliquot from each stressed sample. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples (including the control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately by HPLC-UV/MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the formation of new peaks and a decrease in the area of the parent peak. Use MS data to determine the mass of the new degradant peaks.
Protocol 3: Starting HPLC-UV/MS Method
This method serves as a robust starting point for separating this compound from its potential degradation products.
-
HPLC System: Standard HPLC or UHPLC with a PDA/UV detector and coupled to a Mass Spectrometer.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Detection (UV): 280 nm and 254 nm, or monitor all wavelengths with PDA.
-
Detection (MS): Electrospray Ionization (ESI) in positive mode. Scan a relevant mass range (e.g., m/z 100-500).
Part 4: Visualizations and Data
Caption: Workflow for investigating unknown peaks in an analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-methoxyphenol hydrochloride
Welcome to the technical support resource for 2-Amino-6-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot issues and optimize your reaction outcomes with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and fundamental reactivity of this compound.
Q1: How should I properly store and handle this compound?
A1: Proper storage is critical to maintain the integrity of the compound.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and air.[1][2] Many suppliers recommend storage at 4°C under a nitrogen atmosphere to prevent degradation.[3]
-
Handling: Due to its potential for irritation and toxicity, always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid creating dust when handling the solid.[4]
-
Stability: Aminophenols as a class are susceptible to oxidation, which can cause discoloration (e.g., turning yellow, brown, or purple).[4] This risk is heightened by exposure to air, light, and incompatible materials.
Q2: The compound is a hydrochloride salt. How does this affect its use in reactions?
A2: The hydrochloride salt form is a crucial consideration. The amino group exists in its protonated form (-NH3+ Cl-). This has two primary implications:
-
Solubility: The salt form generally enhances water solubility compared to the free base.
-
Reactivity: The lone pair of electrons on the nitrogen is unavailable for nucleophilic reactions. Therefore, for any reaction involving the amino group as a nucleophile (e.g., acylation, alkylation, amide bond formation), you must add a base to deprotonate the ammonium salt and liberate the free amine. The choice of base is critical and depends on the reaction's sensitivity to pH and the strength of the base required.
Q3: What are the primary reactive sites on this molecule and how can I achieve selectivity?
A3: 2-Amino-6-methoxyphenol has three key functional groups, creating a challenge of regioselectivity:
-
Amino Group (-NH2): A strong nucleophile and activating group (ortho-, para-directing).
-
Phenolic Hydroxyl (-OH): A nucleophile and a highly activating group (ortho-, para-directing). Its reactivity is pH-dependent; it is more nucleophilic when deprotonated to the phenoxide.
-
Methoxy Group (-OCH3): An activating group (ortho-, para-directing), but it is generally non-reactive under typical conditions, though cleavage can occur under harsh acidic conditions (e.g., with strong Lewis acids like AlCl3).[5]
Achieving selectivity requires careful control of reaction conditions. For example, to selectively react at the amino group, you can often perform the reaction under neutral or slightly basic conditions where the phenol is not significantly deprotonated. To favor reaction at the hydroxyl group, stronger bases may be needed to form the more nucleophilic phenoxide.
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution & Scientific Rationale |
| Incomplete Deprotonation | The amino group of the hydrochloride salt was not sufficiently neutralized to the free amine. Solution: Add at least one equivalent of a suitable base (e.g., triethylamine, DIPEA, NaHCO3). For sensitive substrates, consider a non-nucleophilic base. The pKa of the anilinium ion is typically around 4.6, so a base that can maintain the pH well above this value is necessary. |
| Reagent Degradation | The this compound may have oxidized due to improper storage. Solution: Check the appearance of the starting material. If it is significantly discolored, its purity is suspect. Consider purifying the starting material by recrystallization or using a fresh batch. |
| Suboptimal Temperature | The reaction activation energy is not being met. Solution: Gradually increase the reaction temperature while monitoring for side product formation using an analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Be aware that higher temperatures can also promote side reactions. |
| Solvent Mismatch | The chosen solvent may not be appropriate for the reaction, leading to poor solubility of reactants or unfavorable transition states. Solution: Consult literature for similar reactions. Consider switching to a different solvent. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often effective for these types of transformations. |
Problem 2: Reaction Mixture Discoloration (Darkening)
| Possible Cause | Suggested Solution & Scientific Rationale |
| Oxidation | Aminophenols are highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities. The resulting products are often highly colored quinone-imine species.[4][7] Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Use de-gassed solvents to minimize dissolved oxygen. Adding an antioxidant can sometimes help, but may interfere with the reaction. |
| Side Reactions | Unwanted side reactions or polymerization may be occurring, often promoted by excessive heat or incorrect stoichiometry. Solution: Monitor the reaction closely by TLC/HPLC to identify the point at which discoloration begins.[6] Consider lowering the reaction temperature or adding reagents more slowly to control any exotherms. |
Problem 3: Formation of Multiple Products or Impurities
| Possible Cause | Suggested Solution & Scientific Rationale |
| Lack of Regioselectivity | Both the amino and hydroxyl groups are acting as nucleophiles. Solution: Employ protecting group strategies if necessary. For example, the phenolic hydroxyl can be protected as a silyl ether or benzyl ether before reacting the amino group. Alternatively, optimize the reaction conditions (base, solvent, temperature) to favor one site over the other. For instance, N-acylation can often be achieved selectively at lower temperatures with a non-hindered base. |
| Over-reaction | The product formed is susceptible to further reaction under the current conditions. Solution: Monitor the reaction progress frequently and stop the reaction as soon as the starting material is consumed or when the desired product concentration is maximized.[6] This can be achieved by quenching the reaction (e.g., by adding water or acid). |
| Starting Material Impurities | The impurities present in the starting material are participating in the reaction. Solution: Verify the purity of your this compound using an appropriate analytical method like HPLC or NMR.[8] Purify if necessary. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: General Procedure for N-Acylation
This protocol provides a validated starting point for the acylation of the amino group.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of Argon or Nitrogen.
-
Dissolution: To the flask, add this compound (1.0 eq) and suspend it in the anhydrous solvent (approx. 0.1 M concentration).
-
Basification: Cool the suspension to 0 °C using an ice bath. Add the base (e.g., TEA, 2.2 eq) dropwise via syringe. Stir for 15-30 minutes. The suspension should become a clear solution as the free amine is formed. This is a critical step for liberating the nucleophilic amine.
-
Acylation: While maintaining the temperature at 0 °C, add the acylating agent (1.1 eq) dropwise. A precipitate (triethylammonium chloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated product.[9]
Protocol 2: Reaction Monitoring by Reverse-Phase HPLC
Objective: To quantify the consumption of starting material and the formation of product, enabling optimization.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds.[8] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for amines. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 min | A gradient is essential to elute both the polar starting material and the likely less-polar product in a reasonable time with good resolution.[8] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis at 254 nm or 280 nm | Aromatic compounds strongly absorb in the UV range. A photodiode array (PDA) detector is ideal for checking peak purity. |
| Column Temp. | 30 °C | Provides reproducible retention times by controlling viscosity and mass transfer kinetics.[8] |
Part 4: Visualization of Workflows and Concepts
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving common experimental failures.
Caption: A systematic workflow for troubleshooting and optimizing reactions.
Diagram 2: Reactivity and Deprotonation
This diagram illustrates the key reactive sites and the essential deprotonation step.
Caption: The critical role of basification in activating the nucleophilic sites.
References
- Benchchem. (2025). Troubleshooting guide for "2-Amino-4-methoxyphenol" synthesis reactions. BenchChem.
- Benchchem. (2025). Navigating the Chemical Crossroads: A Guide to Material Incompatibility with 2-Amino-4-methoxyphenol. BenchChem.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 2,4,6-Trinitrotoluene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12909234, 2-Amino-6-methoxyphenol. PubChem. [Link]
- Benchchem. (2025). Stability Under Scrutiny: 2-Amino-4-methoxyphenol Benchmarked Against Other Phenolic Compounds. BenchChem.
- Fukuyama, T., & Kan, T. (2001). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 227. [Link]
- Google Patents. (n.d.). Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine.
- Kim, K. B., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology and Environmental Health Sciences, 13(3), 255-264. [Link]
- Saleth Prabhakar, U. P., et al. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes.
- PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]
- Benchchem. (2025). A Comparative Guide to Analytical Methods for 2-(Aminomethyl)-4-methylphenol Hydrochloride. BenchChem.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Australian Government Department of Health. [Link]
- Guttroff, C., et al. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 53(1), 84-86. [Link]
- Szelag, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5569. [Link]
Sources
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- 2. fishersci.fi [fishersci.fi]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Amino-6-methoxyphenol Hydrochloride by Recrystallization
Welcome to the technical support resource for the purification of 2-Amino-6-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification process with confidence.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section directly addresses specific problems you may encounter during the experiment.
Question: My compound has "oiled out," forming a liquid layer instead of crystals. What is happening and how do I fix it?
Answer:
"Oiling out" is a common issue, especially with amine salts, where the solute separates from the supersaturated solution as a liquid rather than a solid.[1] This typically occurs when the solution is cooled too rapidly or is excessively supersaturated, causing the compound to come out of solution at a temperature above its melting point. The presence of impurities can also depress the melting point, exacerbating this issue.
Causality & Recommended Solutions:
-
Excessive Supersaturation/Rapid Cooling: The rate of crystal nucleation is far exceeded by the rate of precipitation.
-
Solution: Reheat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.[2] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools slowly can facilitate gradual crystal growth.[2]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound (or the compound/impurity eutectic mixture).
-
Solution: Consider a lower-boiling point solvent or a mixed-solvent system. For this compound, which is a polar salt, a mixture like ethanol/water or isopropanol/water can be effective. The water acts as a good solvent, and the alcohol can modulate the solubility and prevent oiling out.
-
Question: No crystals have formed even after my solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
Answer:
The failure of crystals to form indicates that the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.
Causality & Recommended Solutions:
-
Insufficient Supersaturation: Too much solvent was used initially.[3] Even at low temperatures, the compound remains fully dissolved.
-
Solution: Gently heat the solution to evaporate a portion of the solvent.[2] Bring the solution back to a boil to ensure everything is dissolved, then cool again. Be careful not to evaporate too much solvent, which could lead to oiling out or rapid precipitation of impure crystals.
-
-
High Nucleation Energy Barrier: A supersaturated solution can be stable if nucleation sites are absent.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[2] The microscopic imperfections on the glass provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This provides a template for crystal growth.
-
Forced Cooling: Cool the solution to a lower temperature using a dry ice/acetone bath, but be aware this can sometimes lead to the formation of very small, less pure crystals.
-
-
Question: My final product yield is significantly lower than expected. What are the likely causes?
Answer:
A low yield is a common problem in recrystallization and can result from several factors during the process.[3]
Causality & Recommended Solutions:
-
Using an Excessive Amount of Solvent: This is the most frequent cause.[3] The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If crystals form too early, such as during a hot filtration step, product is lost.
-
Solution: Ensure the funnel and receiving flask are pre-heated (e.g., with steam or in an oven) before performing a hot filtration. Use a fluted filter paper to increase the filtration speed.
-
-
Inadequate Cooling: If the solution is not cooled sufficiently, more product will remain dissolved.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
-
Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can redissolve a significant portion of the product.[3]
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at cold temperatures.[4][5] Impurities should either be highly soluble at all temperatures or completely insoluble. Given that the target molecule is a hydrochloride salt, it is polar.
-
Good Starting Points: Polar protic solvents are excellent candidates. These include:
-
Water
-
Ethanol
-
Methanol
-
Isopropanol
-
-
Mixed-Solvent Systems: Often, a single solvent isn't perfect. A mixed-solvent system, where the compound is soluble in one solvent ("solvent") and insoluble in the other ("antisolvent"), is highly effective.[5] For this compound, an ethanol/water or isopropanol/water mixture is a logical choice. You would dissolve the compound in a minimal amount of hot water or aqueous alcohol and then slowly add the alcohol (as an antisolvent if water is the primary solvent) or water (as an antisolvent if alcohol is the primary solvent) until turbidity appears, then reheat to clarify and cool slowly.
| Solvent System | Boiling Point (°C) | Rationale for Use |
| Water | 100 °C | High polarity, suitable for dissolving the hydrochloride salt. May have moderate solubility even when cold, potentially reducing yield.[6] |
| Ethanol | 78 °C | Good solvent for polar compounds. Can be used alone or in combination with water to fine-tune solubility. |
| Isopropanol | 82 °C | Similar to ethanol, often provides slightly lower solubility when cold, which can improve yield. |
| Ethanol/Water | Variable | A highly versatile mixed-solvent system. Allows for precise control over solubility by adjusting the ratio. |
Q2: What is the optimal cooling rate, and why is it important?
A2: A slow cooling rate is crucial for forming large, pure crystals.[4] Rapid cooling causes the compound to precipitate quickly, trapping impurities within the crystal lattice and often resulting in small, needle-like crystals that are difficult to filter and wash.[2]
-
Best Practice: Allow the heated, clear solution to cool slowly and undisturbed on the benchtop to room temperature. Only after it has reached room temperature should you transfer it to an ice bath to maximize the yield. Insulating the flask can further slow the cooling process.[2]
Q3: How should I remove insoluble impurities before starting the crystallization?
A3: If you observe particulate matter that does not dissolve even after adding sufficient hot solvent, it must be removed while the solution is still hot to prevent premature crystallization of your desired product.
-
Procedure: This is accomplished through a "hot filtration."[4]
-
Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a clean, pre-heated receiving flask.
-
Keep both the solution to be filtered and the receiving flask hot (e.g., on a steam bath or hot plate).
-
Pour the hot solution through the filter paper in portions. The insoluble impurities will be trapped by the paper, and the clear filtrate containing your dissolved product will collect in the new flask, ready for cooling.
-
Q4: Is this compound stable to heat and air?
A4: this compound is generally stable under normal heating conditions for recrystallization.[7] However, like many aminophenols, it can be susceptible to oxidation, which often manifests as a discoloration (e.g., turning pink, brown, or purple).
-
Mitigation Strategies:
-
Minimize the time the solution spends at boiling point.
-
If significant discoloration is observed upon heating, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
-
The hydrochloride salt form provides some protection against aerial oxidation compared to the free base.
-
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 50 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
A good candidate solvent will not dissolve the compound at room temperature.[8]
-
Take the tubes with undissolved solid and gently heat them in a water bath. Continue adding the solvent dropwise until the solid just dissolves.[8]
-
Allow the clear solutions to cool to room temperature, then place them in an ice bath.
-
The best solvent is the one that dissolves the compound when hot but produces a large quantity of crystalline precipitate when cold.
Protocol 2: Bulk Recrystallization (Using an Ethanol/Water System)
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot water (or a 9:1 ethanol:water mixture) to the flask while heating on a hot plate. Add the solvent in small portions, swirling, until the solid is completely dissolved at the boiling point.
-
If insoluble impurities are present, perform a hot filtration as described in the FAQ section.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio).
-
Allow the crystals to dry completely under vacuum. Characterize the final product by melting point and spectroscopy to confirm purity.
Visual Workflow and Troubleshooting Guides
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. fishersci.com [fishersci.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: HPLC Analysis of 2-Amino-6-methoxyphenol Hydrochloride
Welcome to the technical support center for the chromatographic analysis of 2-Amino-6-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the HPLC separation of this compound. We will explore the causality behind experimental choices, offering logical, step-by-step solutions to ensure the integrity and robustness of your analytical method.
Introduction: The Challenge of Analyzing 2-Amino-6-methoxyphenol
2-Amino-6-methoxyphenol is a polar aromatic compound containing both a basic amino group and an acidic phenolic hydroxyl group. As a hydrochloride salt, the primary amine is protonated, increasing its polarity. This bifunctional nature presents specific challenges in reversed-phase HPLC, primarily related to achieving symmetrical peak shapes and consistent retention. The primary obstacle is the interaction between the basic amine and acidic silanol groups present on the surface of traditional silica-based stationary phases, which often leads to significant peak tailing.[1] This guide provides a systematic approach to troubleshoot and resolve these issues.
Baseline HPLC Method Protocol
This protocol serves as a robust starting point for the analysis of this compound. It is designed to provide good initial retention and peak shape, which can then be optimized further.
Experimental Protocol: Baseline HPLC Method
-
Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile):
-
Aqueous Component (A): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane filter.
-
Organic Component (B): Use HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phase components for at least 15 minutes using an ultrasonic bath or an online degasser. Inconsistent mobile phase composition is a primary source of retention time variability.[2]
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
Ensure the standard is fully dissolved; sonication may be used if necessary.
-
-
Chromatographic Conditions:
-
The parameters below are summarized in Table 1 for clarity.
-
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC with UV-Vis Detector | Standard instrumentation is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose C18 provides a good starting point for retention.[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid is a volatile buffer suitable for LC-MS and maintains a low pH to minimize silanol interactions.[4] |
| Gradient | 10% B to 60% B over 10 min | A gradient ensures elution of the polar analyte while cleaning the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion from the injection solvent. |
| Column Temperature | 30 °C | Maintaining a constant temperature is crucial for reproducible retention times.[5] |
| Detection Wavelength | 280 nm | Based on the phenolic chromophore; should be optimized by scanning the UV spectrum of the analyte. |
| Run Time | 15 minutes | Allows for elution and column re-equilibration. |
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the analysis of this compound.
Q1: My peak for this compound is tailing significantly. What is the cause and how do I fix it?
A1: Peak tailing is the most frequent problem for this type of basic compound and is almost always caused by secondary interactions with the stationary phase.[6]
Primary Cause: Interaction with ionized silanol groups. Silica-based columns have residual silanol groups (-Si-OH) on their surface. At a mid-range pH (e.g., 4-7), these silanols can be deprotonated (-Si-O⁻) and will interact strongly with the protonated amine (R-NH₃⁺) on your analyte. This strong, secondary ionic interaction results in delayed elution for a fraction of the analyte molecules, causing a tailed peak.[4]
Solutions (In Order of Application):
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.[4]
-
Action: Adjust the aqueous mobile phase pH to be between 2.5 and 3.0 using an acid like formic acid or trifluoroacetic acid (TFA). At this low pH, the silanols are protonated and neutral, which eliminates the secondary ionic interaction and dramatically improves peak shape.
-
-
Increase Buffer Concentration: A higher concentration of buffer ions can help to "shield" the analyte from the active silanol sites.
-
Action: If using a buffer like phosphate, try increasing the concentration from 10 mM to 25-50 mM. Ensure the buffer is soluble in the mobile phase mixture.[1]
-
-
Use a Modern, End-Capped Column: Not all C18 columns are the same.
-
Action: Switch to a column specifically designed for analyzing basic compounds. These columns often feature advanced end-capping (covering residual silanols) or are based on hybrid silica particles that have fewer accessible silanols.[7]
-
-
Check for Column Overload: Injecting too much sample mass can saturate the stationary phase and cause tailing.[8]
-
Action: Prepare and inject a sample that is 10 times more dilute. If the peak shape improves, your original concentration was too high.
-
Caption: Fig 1. Troubleshooting Logic for Peak Tailing
Q2: My retention time is drifting or jumping between injections. What's wrong?
A2: Unstable retention times point to a lack of equilibrium in the system or inconsistencies in the mobile phase or hardware.[2]
Causes & Solutions:
-
Improper Column Equilibration: The column needs to be fully equilibrated with the mobile phase before analysis begins.
-
Action: Flush the column with at least 10-20 column volumes of the initial mobile phase conditions before the first injection. If you have recently changed mobile phase, purge the system thoroughly.[5]
-
-
Inaccurate Mobile Phase Preparation: In reversed-phase chromatography, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[2]
-
Action: Prepare mobile phases gravimetrically (by weight) instead of volumetrically for the highest precision. Always mix aqueous and organic components thoroughly before use if running an isocratic method.
-
-
Temperature Fluctuation: Changes in ambient temperature can affect mobile phase viscosity and retention.
-
Action: Always use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).[5]
-
-
Pump or Mixer Malfunction: If using a gradient, the proportioning valves or mixer may not be performing correctly.
-
Action: To diagnose, prepare the mobile phase manually (pre-mixed) and run it isocratically. If retention times stabilize, the issue is with the HPLC's mixing system.[2]
-
Q3: I am not getting enough retention on my C18 column. How can I increase it?
A3: this compound is quite polar, and low retention on a standard C18 column is a common issue, especially with high organic content in the mobile phase.
Solutions:
-
Decrease Organic Solvent Percentage: This is the most direct way to increase retention in reversed-phase HPLC.
-
Action: Lower the initial percentage of acetonitrile in your gradient. For example, start at 5% acetonitrile instead of 10%.
-
-
Change the Organic Modifier: Methanol is a weaker organic solvent than acetonitrile.
-
Action: Replace acetonitrile with methanol in your mobile phase. This will generally increase the retention of polar analytes.
-
-
Use a Different Stationary Phase: If the above steps are insufficient, a different column chemistry is needed.
-
Action: Consider a column with an embedded polar group (e.g., "RP-Amide" or "AQ" type columns) or a Phenyl column. These phases are designed to provide alternative selectivity and enhanced retention for polar compounds.[3]
-
Frequently Asked Questions (FAQs)
Q: How should I choose the optimal mobile phase pH?
A: The goal is to operate at a pH where the analyte's ionization state is stable and interactions with the column are minimized. For 2-Amino-6-methoxyphenol, you have two key pKa values to consider: the amine (~pKa 4-5) and the phenol (~pKa 9-10).
-
Recommended pH: A pH of 2.5-3.0 is highly recommended. At this pH, the amino group is fully and consistently protonated (R-NH₃⁺), and the problematic surface silanols are neutral, leading to excellent peak shape.[4]
-
Avoid: Do not work near the pKa of the analyte, as small shifts in mobile phase pH can cause large shifts in retention and poor peak shape.[7]
Q: How should I prepare my sample for analysis?
A: Sample preparation is critical for protecting the column and ensuring accurate results.
-
Solvent: Always try to dissolve your sample in the initial mobile phase composition. Dissolving in a stronger solvent (e.g., 100% acetonitrile) can cause peak distortion.[9]
-
Filtration: Always filter your sample solution through a 0.22 µm or 0.45 µm syringe filter before injection. This prevents particulates from blocking the column frit, which can cause high backpressure and distorted peaks.[8]
-
Guard Column: If analyzing samples from a complex matrix (e.g., biological fluids, formulation excipients), use a guard column with a matching stationary phase. This inexpensive component will protect your analytical column from strongly retained contaminants.
Caption: Fig 2. HPLC Method Optimization Workflow
References
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Agilent Technologies. (2018). Tips and Tricks of HPLC System Troubleshooting.
- Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
- Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?
- Schwartz, N. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Restek.
- Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
- International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. IJSDR, 7(6).
- Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0207126.
- Gibis, M., & Böhme, R. (2001). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 49(11), 5256-5263.
- Achtnich, C., et al. (2003). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Analytical and Bioanalytical Chemistry, 376(1), 102-108.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12909234, 2-Amino-6-methoxyphenol.
- Chemical-Suppliers.com. (n.d.). 2-Amino-6-methoxyphenol.
- precisionFDA. (n.d.). 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE.
- SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column.
- Arctom Scientific. (n.d.). CAS NO. 78886-51-8 | 2-amino-6-methylphenol hydrochloride.
- Kim, H. Y., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(3), 269-276.
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
- Wikipedia. (n.d.). 2-Aminophenol.
- Arctom Scientific. (n.d.). CAS NO. 141803-91-0 | 2-(Aminomethyl)-6-methoxyphenol hydrochloride.
Sources
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. chromtech.com [chromtech.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. ijsdr.org [ijsdr.org]
Technical Support Center: Identifying Impurities in 2-Amino-6-methoxyphenol Hydrochloride Samples
Welcome to the technical support center for the analysis of 2-Amino-6-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities in your samples. Adhering to the principles of scientific integrity, this document provides in-depth technical guidance, explains the reasoning behind experimental choices, and is grounded in authoritative references.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound?
A1: Impurities in this compound can originate from several stages of its lifecycle:
-
Synthesis: The most common synthesis route involves the nitration of 2-methoxyphenol (guaiacol) followed by a reduction step. This process can introduce various impurities.
-
Degradation: The final compound can degrade over time due to factors like exposure to light, heat, humidity, or reactive excipients in a formulation.[1][2]
-
Storage and Handling: Improper storage conditions can accelerate degradation. Contamination from containers or handling processes can also introduce impurities.
Q2: Why is it crucial to identify and quantify these impurities?
A2: Impurity profiling is a critical aspect of pharmaceutical development and quality control. Even small amounts of impurities can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies like the FDA and EMA have stringent guidelines, such as the ICH Q3 series, that set thresholds for reporting, identifying, and qualifying impurities.[3]
Q3: What are the most common types of impurities I should expect?
A3: Based on the likely synthesis pathway, you can anticipate the following types of impurities:
-
Process-Related Impurities:
-
Isomeric Impurities: During the nitration of guaiacol, different isomers of the nitrated intermediate can form, such as 4-nitroguaiacol and 5-nitroguaiacol.[4] Subsequent reduction would lead to the corresponding amino-methoxyphenol isomers.
-
Unreacted Starting Materials: Residual 2-methoxyphenol (guaiacol) or the intermediate 2-methoxy-6-nitrophenol.
-
Byproducts of Reduction: Incomplete reduction of the nitro group can lead to nitroso or azoxy compounds.
-
-
Degradation Products: Phenolic compounds and amines are susceptible to oxidation, which can lead to colored degradation products. Hydrolysis of the hydrochloride salt is also a possibility under certain conditions.
Troubleshooting Guide: Analytical Techniques
This section provides troubleshooting guidance for common analytical techniques used in impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for impurity profiling due to its high resolution and sensitivity.[5] A stability-indicating HPLC method is essential to separate the main component from all potential impurities and degradation products.[6]
Q: I am not getting good separation between the main peak and the impurity peaks. What can I do?
A: Poor resolution in HPLC can be due to several factors. Here is a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
pH Adjustment: The ionization state of this compound and its impurities is pH-dependent. Adjusting the pH of the aqueous component of your mobile phase can significantly alter retention times and selectivity. For aminophenols, a slightly acidic pH (e.g., 3-5) is often a good starting point to ensure the amino group is protonated.
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of the organic modifier in an isocratic method will generally increase retention and may improve the separation of closely eluting peaks.
-
Solvent Type: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity of your separation.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: A standard C18 column is a good starting point. However, if co-elution persists, consider a column with a different selectivity, such as a C8, phenyl-hexyl, or a polar-embedded column.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <3 µm) or a longer column will increase efficiency and potentially improve resolution, though it will also increase backpressure.
-
Experimental Protocol: A Starting Point for HPLC Method Development
This protocol is based on methods for similar aminophenol compounds and should be validated for this compound.[1]
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.05 M Phosphate Buffer (pH 3.5) B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or determined by UV scan) |
Q: I am observing new, unexpected peaks in my chromatogram after the sample has been stored for some time. What could be the cause?
A: The appearance of new peaks upon storage is a strong indication of degradation. To confirm this, you should perform forced degradation studies.[2][7]
Experimental Protocol: Forced Degradation Studies
Subject your this compound sample to the following stress conditions to intentionally induce degradation and identify potential degradation products.[8][9]
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. |
| Oxidative Degradation | Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 105°C for 48 hours. |
| Photolytic Degradation | Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a defined period. |
Analyze the stressed samples using your developed HPLC method. The new peaks that appear are your degradation products. These can then be further characterized using LC-MS.
Diagram: Predicted Impurity Formation Pathway
Caption: Predicted synthesis and impurity pathway for 2-Amino-6-methoxyphenol HCl.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the polar nature of this compound, derivatization is often necessary to improve its volatility and chromatographic performance.[10][11]
Q: My GC-MS peaks are tailing or showing poor shape, even after derivatization. What's the problem?
A: Peak tailing in GC-MS for derivatized polar compounds can be due to several factors:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion.
-
Troubleshooting:
-
Increase the reaction time or temperature.
-
Use a catalyst if recommended for your derivatizing agent.
-
Ensure your sample is completely dry before adding the derivatization reagent, as moisture can quench the reaction.
-
-
-
Active Sites in the GC System: The GC liner, column, or injection port may have active sites (e.g., free silanol groups) that interact with your analyte.
-
Troubleshooting:
-
Use a deactivated liner.
-
Condition your column according to the manufacturer's instructions.
-
If the problem persists, consider using a more inert column.
-
-
Experimental Protocol: GC-MS with Silylation Derivatization
This protocol is adapted from methods for similar aminophenols and will require optimization.[12]
| Parameter | Condition |
| Sample Preparation | Accurately weigh ~1 mg of the sample into a vial. Dry completely under a stream of nitrogen. |
| Derivatization | Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes. |
| GC System | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Injector | Splitless, 250°C |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Diagram: GC-MS Analytical Workflow
Caption: Workflow for the GC-MS analysis of impurities in 2-Amino-6-methoxyphenol HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of unknown impurities.[4]
Q: I have isolated an impurity, but I am unsure of its structure. How can NMR help?
A: A combination of 1D and 2D NMR experiments can provide detailed structural information:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbons in the molecule.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the carbon skeleton.
By analyzing these spectra, you can often deduce the complete structure of an unknown impurity. Comparing the spectra of your impurity to the parent compound will highlight the structural differences.
Summary of Potential Impurities
The following table summarizes the potential impurities, their likely origin, and recommended analytical techniques for their detection.
| Impurity Name | Potential Origin | Recommended Technique(s) |
| 2-Methoxyphenol (Guaiacol) | Starting Material | HPLC, GC-MS |
| 2-Methoxy-6-nitrophenol | Intermediate | HPLC, GC-MS |
| 2-Amino-4-methoxyphenol | Isomer from side reaction | HPLC, LC-MS |
| 2-Amino-5-methoxyphenol | Isomer from side reaction | HPLC, LC-MS |
| 2-Methoxy-6-nitrosophenol | Incomplete Reduction | HPLC, LC-MS |
| Oxidized Dimers/Polymers | Degradation | HPLC, LC-MS |
References
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- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
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Validation & Comparative
Strategic Synthesis: A Comparative Analysis of 2-Amino-6-methoxyphenol Hydrochloride and Other Aminophenols
An In-depth Technical Guide for Researchers
In the landscape of synthetic chemistry, the selection of a starting material is a pivotal decision that dictates reaction pathways, influences yields, and ultimately defines the purity of the target molecule. Aminophenols, a versatile class of aromatic building blocks, are integral to the synthesis of pharmaceuticals, dyes, and advanced materials.[1] This guide offers a deep comparative analysis of 2-Amino-6-methoxyphenol hydrochloride, a uniquely substituted reagent, against its more common isomers—2-aminophenol, 3-aminophenol, and 4-aminophenol. We will dissect the nuanced effects of substituent positioning on reactivity, providing field-proven insights and experimental frameworks to guide your synthetic strategy.
The Foundation: Physicochemical and Electronic Properties
The reactivity of an aminophenol is governed by the electronic interplay between the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and their positions on the aromatic ring.[1] In 2-Amino-6-methoxyphenol, the addition of an electron-donating methoxy (-OCH₃) group ortho to both activating groups introduces a unique electronic and steric profile that sets it apart from simpler isomers.
-
Electronic Effects : The methoxy group, a strong activating group, further increases the electron density of the benzene ring, enhancing its nucleophilicity and susceptibility to electrophilic attack. This heightened activation can lead to faster reaction rates.
-
Steric Hindrance : The placement of the methoxy group adjacent to the primary reaction centers (-NH₂ and -OH) can introduce significant steric bulk. This can be a strategic advantage, directing reactions to less hindered positions and improving regioselectivity, or a challenge to overcome if the target reaction site is blocked.
-
Hydrochloride Salt : The hydrochloride form enhances the compound's stability and shelf-life, preventing the free amine from undergoing slow air oxidation, a common issue with aminophenols like the 2- and 4-isomers.[2] It also serves as a convenient protecting group for the amine, which can be selectively deprotected in situ.
Table 1: Comparative Physicochemical Properties of Selected Aminophenols
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| This compound | COC1=CC=CC(N)=C1O.Cl | 40925-71-1 (base) | 175.62 (HCl salt) | Not available | Methoxy group introduces steric and electronic influence.[3][4] |
| 2-Aminophenol | C1=CC=C(C(=C1)N)O | 95-55-6 | 109.13 | 174 | Prone to air oxidation; intramolecular H-bonding.[5][6] |
| 3-Aminophenol | C1=CC(C=C(C1)N)O | 591-27-5 | 109.13 | 122-123 | Most stable isomer under atmospheric conditions.[2][7] |
| 4-Aminophenol | C1=CC(=CC=C1N)O | 123-30-8 | 109.13 | 186-189 | Key precursor for paracetamol; prone to air oxidation.[8][9] |
Comparative Reactivity in Key Synthetic Transformations
The true value of a reagent is revealed in its performance. We will now compare these aminophenols in two common and critical synthetic scenarios: heterocyclic ring formation and selective functionalization.
Synthesis of Phenoxazinones: A Case for Regiocontrol
Phenoxazinones are vital heterocyclic scaffolds in many biologically active molecules and dyes.[10] Their synthesis often involves the oxidative cyclization of ortho-aminophenols. Here, the substitution pattern is paramount.
Causality Behind Experimental Choices: The synthesis relies on the oxidation of the aminophenol to a reactive ortho-benzoquinoneimine intermediate, which then undergoes intramolecular cyclization. The choice of oxidant and solvent is critical to manage the reaction rate and prevent the formation of polymeric side products, a common fate for highly reactive aminophenols.
Experimental Protocol: Oxidative Dimerization to a Phenoxazinone Core
-
Solution A Preparation : Dissolve 1.0 mmol of the first ortho-aminophenol derivative in 15 mL of a suitable solvent (e.g., methanol or acetone).
-
Solution B Preparation : In a separate flask, dissolve 1.0 mmol of the second ortho-aminophenol derivative (which can be the same as the first) in 15 mL of the same solvent.
-
Oxidant Addition : To Solution B, add 2.2 mmol of an oxidizing agent (e.g., sodium iodate in 20 mL of water) and stir for 10 minutes to initiate the formation of the quinoneimine intermediate.[11]
-
Coupling Reaction : Add Solution A dropwise to the activated Solution B over 30 minutes.
-
Reaction Monitoring : Stir the combined mixture at room temperature for 2-4 hours, monitoring the formation of the colored phenoxazinone product by Thin Layer Chromatography (TLC).
-
Work-up & Purification : Upon completion, quench the reaction, extract the product into an organic solvent, and purify via column chromatography to isolate the desired phenoxazinone.
Caption: Generalized workflow for phenoxazinone synthesis via oxidative coupling.
Comparative Performance:
The methoxy group in 2-Amino-6-methoxyphenol is expected to exert a powerful directing effect. Its steric bulk can hinder unwanted side reactions, while its electronic donation activates the ring, favoring the desired cyclization pathway. This often translates to cleaner reactions and higher yields compared to unsubstituted 2-aminophenol, which can more readily self-polymerize.
Selective Acylation: Navigating Functional Group Reactivity
Aminophenols possess two nucleophilic sites: the amino group and the hydroxyl group. Selectively acylating one in the presence of the other is a common synthetic challenge.[2]
Causality Behind Experimental Choices: Under basic conditions, the amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-acylation. However, factors like the solvent, acylating agent, and steric hindrance can influence this selectivity. Enzymatic catalysis, for example, has been used to achieve high chemoselectivity for the N-acetylation of 2-aminophenol.[12] The hydrochloride salt of an aminophenol provides a convenient starting point for O-acylation, as the protonated amine is non-nucleophilic.
Experimental Protocol: Chemoselective N-Acylation
-
Dissolution : Suspend 1.0 mmol of the aminophenol (or its hydrochloride salt) and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) in 10 mL of a dry aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere.
-
Cooling : Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition : Slowly add 1.1 equivalents of the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up : Quench the reaction with a saturated solution of NaHCO₃.
-
Purification : Extract the product with an organic solvent, dry over Na₂SO₄, and purify by recrystallization or column chromatography.
Caption: Competing pathways in the acylation of aminophenols.
Comparative Performance:
For This compound , the steric hindrance from the adjacent methoxy group could potentially decrease the rate of N-acylation compared to the less hindered 2-aminophenol. This could be exploited to favor O-acylation under certain conditions or might require more forcing conditions to achieve complete N-acylation. In contrast, 4-aminophenol is readily N-acylated in the industrial synthesis of paracetamol, where selectivity is high due to the separation of the functional groups.[8][13]
Applications in Pharmaceutical and Materials Science
The choice of aminophenol isomer is often dictated by the final application.
-
4-Aminophenol is a high-volume industrial chemical, overwhelmingly used as the final intermediate in the synthesis of paracetamol (acetaminophen).[8][13]
-
3-Aminophenol is a key component in the synthesis of fluorescent dyes like rhodamine B and certain anti-tuberculosis drugs.[7][14][15]
-
2-Aminophenol is a versatile precursor for a wide range of heterocyclic compounds, including benzoxazoles, phenoxazines, and metal-complex dyes.[16][17][18]
-
This compound is positioned as a specialty reagent for when a methoxy group is required in the final target structure, for example, in creating benzothiazole derivatives with specific biological activities or tuning the electronic properties of advanced materials.[19][20]
Conclusion and Strategic Recommendations
While common aminophenol isomers are workhorses of the chemical industry, This compound offers a unique combination of electronic activation and steric direction that can be a powerful tool for the discerning synthetic chemist.
Strategic Recommendations for Researchers:
-
Choose this compound when:
-
Your target molecule requires a methoxy group at the 6-position of the aminophenol scaffold.
-
You are performing a reaction, such as an oxidative cyclization, where the steric bulk can improve regioselectivity and minimize side products.
-
You require enhanced stability and easier handling compared to the free base.
-
-
Opt for simpler isomers (2-, 3-, or 4-aminophenol) when:
-
Cost is a primary driver and the specific substitution pattern of 2-Amino-6-methoxyphenol is not required.
-
The synthesis is well-established and high-yielding with the unsubstituted analogue (e.g., paracetamol from 4-aminophenol).
-
Steric hindrance at the ortho position is detrimental to your desired reaction.
-
By understanding the fundamental properties and reactivity differences outlined in this guide, researchers can make more informed and strategic decisions, optimizing their synthetic routes for efficiency, yield, and purity.
References
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Efficacy of 2-Amino-6-methoxyphenol Derivatives as Enzyme Inhibitors: A Comparative Guide
An In-Depth Technical Guide for Researchers
Abstract: The inhibition of specific enzymes is a cornerstone of modern drug discovery and development. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, represent a vast and promising class of enzyme inhibitors.[1][2][3] This guide provides a comparative analysis of derivatives based on the 2-amino-6-methoxyphenol scaffold, evaluating their potential efficacy as enzyme inhibitors. We will delve into the synthetic strategies for these derivatives, their structure-activity relationships (SAR), and their mechanisms of action against key enzyme targets like tyrosinase. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, validated experimental protocols.
Introduction: The Therapeutic Potential of Phenolic Scaffolds
Phenolic compounds are ubiquitous in nature and have long been recognized for their diverse biological activities, including antioxidant and enzyme-inhibiting properties.[4][5] Their ability to interact with proteins, often through hydrogen bonding and metal chelation, makes them ideal candidates for modulating enzyme function.[6] Enzymes such as tyrosinase, carbonic anhydrase, and xanthine oxidase are frequent targets for phenolic inhibitors due to their roles in various pathological conditions.[1][7][8]
-
Tyrosinase: A copper-containing enzyme that is the rate-limiting step in melanin biosynthesis. Its inhibition is a primary strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry.[1][2][4]
-
Carbonic Anhydrase (CA): A family of zinc-containing metalloenzymes involved in processes like pH regulation and CO2 transport. CA inhibitors are used as diuretics, anti-glaucoma agents, and are being explored as anticancer therapies.[7][9]
-
Angiotensin-Converting Enzyme (ACE): A key enzyme in the renin-angiotensin system that regulates blood pressure. Phenolic compounds have been investigated as potential ACE inhibitors for managing hypertension.[6]
The 2-amino-6-methoxyphenol scaffold is a particularly interesting starting point. It contains a nucleophilic amino group, a chelating hydroxyl group, and a methoxy group which can influence solubility and binding orientation within an enzyme's active site. Derivatization of this core structure allows for the systematic exploration of chemical space to optimize potency and selectivity for a given enzyme target.
Synthetic Strategies for Derivatization
The generation of a diverse library of 2-amino-6-methoxyphenol derivatives is crucial for effective screening and SAR studies. A common and versatile approach involves Suzuki cross-coupling reactions, which allow for the introduction of various aryl or heteroaryl moieties.
A plausible synthetic workflow starts with a commercially available or synthesized brominated precursor. This precursor can then be coupled with a range of boronic acids or esters to yield the desired derivatives.
Caption: General workflow for synthesizing 2-amino-6-methoxyphenol derivatives.
This palladium-catalyzed method is well-documented for creating C-C bonds with high efficiency and tolerance for various functional groups, making it ideal for building a library of compounds for screening.[10][11]
Comparative Efficacy Analysis: Targeting Tyrosinase
To illustrate the comparative efficacy of phenolic derivatives, we will focus on mushroom tyrosinase, a widely used model for screening potential inhibitors.[1][12] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of phenolic compounds against tyrosinase is highly dependent on their structure.[3] Key SAR observations from the literature include:
-
Hydroxyl Groups: The number and position of hydroxyl groups are critical. For many flavonoids, a 3',4'-dihydroxyl arrangement on the B-ring enhances tyrosinase inhibition.[3] The hydroxyl groups can act as copper chelators within the enzyme's active site, directly interfering with catalysis.[1]
-
Methoxy Groups: The substitution of hydroxyl groups with methoxy groups often decreases inhibitory activity, suggesting that the free hydroxyl is crucial for interaction with the enzyme.[6][8] However, methoxy groups can improve cell permeability and other pharmacokinetic properties.
-
Planar Structure: A planar molecular structure can enhance the binding affinity to the enzyme's active site.[8]
Comparative Inhibitory Data
The following table summarizes the IC50 values of several well-known phenolic compounds against mushroom tyrosinase, providing a benchmark against which new derivatives of 2-amino-6-methoxyphenol can be compared.
| Compound | Class | IC50 (µM) | Reference Compound | IC50 (µM) |
| Oxyresveratrol | Hydroxystilbene | 1.7 | Kojic Acid | > 500 |
| Dihydrooxyresveratrol | Hydroxystilbene | 0.3 | β-Arbutin | > 500 |
| Gallic Acid | Phenolic Acid | ~30% inhibition | Tannic Acid (ACE) | 230 |
| Quercetin | Flavonoid | Varies | p-Coumaric acid (CA) | 2.2 |
Data compiled from multiple sources.[1][2][4][6][9] Note: Kojic acid and β-arbutin are common positive controls in tyrosinase assays but are poor inhibitors of human tyrosinase.[2] Data for Tannic Acid and p-Coumaric acid are for different enzymes (ACE and CA, respectively) and are included to show the broad activity of phenolics.
Mechanistic Insights into Enzyme Inhibition
Understanding the mechanism of inhibition is vital for rational drug design. Reversible inhibitors can be classified into several types, primarily competitive, noncompetitive, uncompetitive, or mixed-type.[1][13]
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. Many phenolic compounds that mimic the structure of L-DOPA, the substrate of tyrosinase, act as competitive inhibitors.[1][14]
-
Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[1]
The mechanism can be elucidated through kinetic studies, analyzing how the inhibitor affects the Michaelis-Menten parameters (Km and Vmax) of the enzyme.
Caption: Simplified models of competitive and noncompetitive enzyme inhibition.
For many phenolic compounds, inhibition involves the chelation of the metal cofactor in the enzyme's active site (e.g., Cu2+ in tyrosinase or Zn2+ in carbonic anhydrase and ACE).[1][6][7] This direct interaction with the catalytic metal ion is a powerful inhibitory mechanism.
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparative guide rests on reproducible, well-controlled experimental data. Below is a detailed protocol for a standard colorimetric mushroom tyrosinase inhibition assay.
Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 6.5)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Kojic Acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475-510 nm[12][15][16]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 1000 U/mL). Keep on ice.
-
Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2 mM). Prepare fresh.
-
Prepare a stock solution of the test compound and Kojic acid in DMSO (e.g., 10 mM).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of various concentrations of the test compound (serially diluted in buffer).
-
Positive Control Wells: Add 20 µL of various concentrations of Kojic acid.
-
Negative Control (Enzyme Control): Add 20 µL of buffer (with the same percentage of DMSO as the test wells).
-
Blank Wells: Add 40 µL of buffer (no enzyme).
-
-
Enzyme Addition and Pre-incubation:
-
Initiating the Reaction:
-
Add 160 µL of the L-DOPA solution to all wells to start the reaction. The final volume in each well should be 200 µL.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
Where V_control is the rate of the negative control and V_sample is the rate in the presence of the inhibitor.
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validation System:
-
Positive Control: The inclusion of a known inhibitor like Kojic acid validates that the assay is sensitive to inhibition.
-
Negative Control: This well represents 100% enzyme activity and is the baseline for calculating inhibition.
-
Solvent Control: If the solvent concentration exceeds 1-2%, a solvent control (enzyme + buffer + solvent) should be run to ensure the solvent itself does not inhibit the enzyme.[16]
-
Linearity: Ensure the reaction rate is measured within the linear range of product formation.
Conclusion and Future Directions
Derivatives of the 2-amino-6-methoxyphenol scaffold represent a promising avenue for the discovery of novel enzyme inhibitors. Their synthesis is accessible through robust methods like Suzuki coupling, allowing for the creation of diverse chemical libraries. By leveraging established SAR for phenolic compounds, researchers can rationally design derivatives with enhanced potency and selectivity for targets like tyrosinase. The key to success lies in a systematic approach that combines targeted synthesis with rigorous, well-controlled biochemical assays. Future research should focus on expanding the derivative library, screening against a wider panel of enzymes, and conducting cell-based and in vivo studies to validate the therapeutic potential of the most promising candidates.
References
- D'Mello, S. A. N., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016).
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- Pezzella, A., d'Ischia, M., & Napolitano, A. (1997). Molecular basis of substrate and inhibitory specificity of tyrosinase: phenolic compounds. The FEBS Journal. [Link]
- Vaezi, Z., Zolghadri, S., & Ebrahim-Habibi, A. (2022). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. Taylor & Francis Online. [Link]
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- Wimalasena, K., & Wimalasena, D. S. (1991). Mechanism of inhibition of dopamine beta-monooxygenase by quinol and phenol derivatives, as determined by solvent and substrate deuterium isotope effects. PubMed. [Link]
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- Park, K., Dang, P. T., & Park, H. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods.
- Senturk, M., et al. (2019). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Taylor & Francis Online. [Link]
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- Siddiqui, H. L., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
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- Siddiqui, H. L., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. MDPI. [Link]
- Aslam, M., Anis, I., Afza, N., Hussain, M. T., & Yousuf, S. (2012). 2-[(2-Methoxybenzylidene)amino]phenol.
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A Senior Application Scientist's Guide to HPLC Method Validation for the Quantification of 2-Amino-6-methoxyphenol Hydrochloride
This guide provides an in-depth technical comparison of analytical methodologies for the precise quantification of 2-Amino-6-methoxyphenol hydrochloride. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, its accurate measurement is paramount for ensuring product quality, safety, and efficacy. We will dissect a robust High-Performance Liquid Chromatography (HPLC) method, detail its validation according to stringent regulatory standards, and compare its performance against a high-sensitivity alternative, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, validated analytical procedure.
Section 1: The Primary Analytical Approach: A Validated HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the workhorse of pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and robustness. The method detailed below is a reverse-phase approach, ideally suited for a moderately polar compound like this compound.
Causality Behind Experimental Choices (Method Development Rationale)
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte.
-
Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the quintessential choice for reverse-phase chromatography. The non-polar C18 chains provide a hydrophobic stationary phase that retains the 2-Amino-6-methoxyphenol molecule through hydrophobic interactions with its benzene ring. The "hydrochloride" salt form ensures aqueous solubility, making it compatible with reverse-phase conditions.
-
Mobile Phase Selection: The mobile phase is the primary tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: A phosphate buffer is used to maintain a constant pH. For an aminophenol, maintaining a pH of approximately 3.0-4.0 is critical. At this pH, the primary amine group (pKa ~4.5-5.5) is protonated (-NH3+), which prevents peak tailing that can occur from interactions with residual silanol groups on the silica support of the column. This ensures a sharp, symmetrical peak, which is essential for accurate quantification.
-
-
Detector Wavelength Selection: The methoxyphenol chromophore dictates the optimal UV detection wavelength. Based on analogous compounds, a wavelength of approximately 285 nm is selected to maximize sensitivity while minimizing interference from potential excipients or impurities that may absorb at lower wavelengths.[1] A photodiode array (PDA) detector is typically used during development to confirm the UV maximum and assess peak purity.
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 20:80 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Run Time: 10 minutes.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards across the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Analysis Workflow
Caption: Standard workflow for HPLC analysis.
Section 2: Method Validation According to ICH Q2(R2) Guidelines
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process, which is a regulatory requirement for drug development.[3][4][5]
Summary of Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC assay method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from excipients, impurities, or degradation products. | Peak purity index > 0.995; Baseline resolution between analyte and adjacent peaks.[3] |
| Linearity | To verify a direct proportional relationship between concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999.[6] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | For assays: 80% to 120% of the test concentration.[7] |
| Accuracy | The closeness of test results to the true value, often determined by recovery studies. | Mean recovery between 98.0% and 102.0% at three concentration levels.[8] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): RSD ≤ 1.5%.Intermediate Precision (Inter-day): RSD ≤ 2.0%.[3][9] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise Ratio (S/N) of 3:1.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1; Acceptable precision (e.g., RSD ≤ 10%) and accuracy.[7][10] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within limits; results show no significant change (e.g., RSD ≤ 2.0%).[3] |
Section 3: Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
While HPLC-UV is a robust and widely accepted technique, certain applications, such as impurity profiling at very low levels or analysis in complex biological matrices, may necessitate a more advanced approach. UPLC-MS/MS offers significant advantages in such scenarios.
The Alternative: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution and significantly faster analysis times compared to traditional HPLC.[11] Coupling this with a tandem mass spectrometer (MS/MS) detector adds an unparalleled layer of specificity and sensitivity. The MS detector ionizes the analyte and separates it based on its mass-to-charge ratio (m/z), while the second stage of mass analysis (MS/MS) fragments the parent ion to create a unique fragmentation pattern, confirming the analyte's identity with near-absolute certainty.[12]
Head-to-Head Performance Comparison
| Parameter | HPLC-UV | UPLC-MS/MS | Justification / Senior Scientist Insight |
| Sensitivity (LOQ) | ~10-50 ng/mL | <1 ng/mL[12] | Winner: UPLC-MS/MS. Mass spectrometry is inherently more sensitive than UV absorbance, making it the clear choice for trace-level impurity analysis or pharmacokinetic studies.[13] |
| Specificity/Selectivity | Good | Excellent | Winner: UPLC-MS/MS. UV detection relies on chromatographically separating co-eluting peaks. MS/MS can distinguish between compounds with the same retention time if they have different masses, providing superior specificity. |
| Analysis Time | 5-15 minutes | 1-5 minutes[11] | Winner: UPLC-MS/MS. The efficiency of UPLC columns allows for much faster gradient separations, dramatically increasing sample throughput. |
| Robustness | High | Moderate | Winner: HPLC-UV. HPLC systems are generally more tolerant of minor variations and less complex to maintain. MS systems require more specialized expertise for operation and troubleshooting. |
| Instrument Cost | Moderate ($) | High ( | Winner: HPLC-UV. The capital investment for a UPLC-MS/MS system is significantly higher than for a standard HPLC-UV setup. |
| Ease of Use | High | Moderate | Winner: HPLC-UV. Method development and routine operation are more straightforward on an HPLC-UV system. MS requires expertise in tuning and data interpretation. |
Decision Logic: Choosing the Right Tool for the Job
The choice of analytical technology is driven by the specific requirements of the analysis. The following diagram provides a logical framework for selecting the appropriate method.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine quantification of this compound in bulk drug or pharmaceutical formulations, a properly validated HPLC-UV method stands as the most logical choice. It offers a reliable, robust, and cost-effective solution that meets all regulatory requirements for accuracy and precision. The method's simplicity ensures ease of transfer between laboratories and is well-suited for a quality control environment.
Conversely, when the analytical challenge shifts to detecting trace-level impurities, identifying unknown degradation products, or quantifying the analyte in complex biological matrices for pharmacokinetic studies, the superior sensitivity and specificity of UPLC-MS/MS become indispensable. While the initial investment and operational complexity are higher, the quality and depth of data provided are unmatched.
Ultimately, the selection of an analytical method is not a matter of choosing the "best" technology in a vacuum, but rather the most appropriate technology for the intended purpose, balancing the need for performance with practical considerations of cost, throughput, and robustness.
References
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Link
- El-Shaheny, R., & El-Tohamy, M. F. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. Environmental Science and Pollution Research, 31(25), 37035-37053. Link
- AMSbiopharma. (2025).
- Gori, G., et al. (1998). Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer. Clinical Chemistry, 44(12), 2592-2594. Link
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Sikorska-Trel, B., & Trel, Z. (2005). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Acta Poloniae Pharmaceutica, 62(4), 253-257. Link
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Link
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Link
- van der Zanden, E. D., et al. (2018). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring, 40(5), 622-629. Link
- ChemScene. (n.d.). 2-Amino-6-methylphenol hydrochloride. Link
- A. H. Collins, et al. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Link
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- Brega, A., et al. (1990). Determination of phenol, m-, o- and p-cresol, p-aminophenol and p-nitrophenol in urine by high-performance liquid chromatography.
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- National Center for Biotechnology Information. (n.d.). 2-Amino-6-methoxyphenol.
- de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 43(9), 1298-1311. Link
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A Senior Application Scientist's Guide to Alternative Reagents for 2-Amino-6-methoxyphenol Hydrochloride in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, yield, and the overall cost-effectiveness of a synthetic route. 2-Amino-6-methoxyphenol hydrochloride is a valuable reagent, frequently employed as a precursor for the synthesis of various heterocyclic scaffolds, most notably benzoxazoles and benzothiazoles. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds.
This technical guide provides an in-depth comparison of viable alternative reagents to this compound. We will delve into the structural and electronic properties of these alternatives, present comparative experimental data where available, and provide detailed synthetic protocols to empower you to make informed decisions for your specific research needs.
Core Compound Under Review: this compound
This compound is an aromatic compound featuring an amino group and a hydroxyl group ortho to each other, with a methoxy substituent at the 6-position. This specific arrangement of functional groups makes it an excellent building block for the construction of fused heterocyclic systems. The hydrochloride salt form enhances its stability and solubility in certain solvents.
Chemical Structure:
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
Studies have shown that both electron-donating and electron-withdrawing groups on the 2-aminophenol ring are generally well-tolerated in benzoxazole synthesis, often leading to good to excellent yields. [1]The choice of catalyst and reaction conditions often plays a more significant role in the overall efficiency of the reaction than the electronic nature of the substituent on the aminophenol. [2]
Alternative 1: 2-Amino-6-methylphenol
This compound is a close structural analog of 2-Amino-6-methoxyphenol, with a methyl group replacing the methoxy group. The methyl group is also electron-donating, suggesting comparable reactivity.
Commercial Availability: 2-Amino-6-methylphenol and its hydrochloride salt are commercially available from several suppliers. [3][4][5][6][7]
Alternative 2: 2-Amino-4-chlorophenol
Featuring an electron-withdrawing chloro group, this alternative is useful for synthesizing benzoxazoles with a halogen substituent, a common feature in many pharmaceutical compounds. The reduced nucleophilicity of the aromatic ring might necessitate slightly more forcing reaction conditions compared to its electron-rich counterparts.
Commercial Availability: 2-Amino-4-chlorophenol is readily available from major chemical suppliers. [8][9]
Alternative 3: 2-Aminophenol
The parent compound, 2-aminophenol, serves as a cost-effective baseline alternative when no substitution on the benzene ring of the benzoxazole is required. Its reactivity is well-established in a multitude of synthetic procedures. [10][11][12][13] Commercial Availability: 2-Aminophenol is widely available and generally the most economical of the alternatives.
Experimental Protocols
Below are representative protocols for the synthesis of 2-substituted benzoxazoles using 2-aminophenol derivatives. These protocols are general and may require optimization for specific substrates.
Protocol 1: One-Pot Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenols and Aldehydes
This protocol is adapted from methodologies that utilize a catalyst to promote the condensation and subsequent cyclization in a single step. [1] Materials:
-
Substituted 2-aminophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Catalyst (e.g., imidazolium chloride, 30 mol%) [1]* Solvent (e.g., N,N-Dimethylacetamide - DMA, 5 mL) [1] Procedure:
-
To a reaction vessel, add the substituted 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the catalyst.
-
Add the solvent and stir the mixture at a specified temperature (e.g., 140-160 °C) for a designated time (e.g., 6-8 hours). [1]3. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.
Caption: Workflow for the one-pot synthesis of 2-substituted benzoxazoles.
Conclusion and Recommendations
The selection of an appropriate precursor for the synthesis of benzoxazoles and related heterocycles is a critical step in the design of efficient synthetic routes. While this compound is a versatile and reactive starting material, several viable alternatives offer distinct advantages depending on the specific synthetic goal.
-
For similar reactivity and electronic properties: 2-Amino-6-methylphenol is an excellent alternative.
-
For introducing a halogen atom: 2-Amino-4-chlorophenol is the reagent of choice, though it may require slightly adjusted reaction conditions.
-
For a cost-effective, unsubstituted core: The parent 2-aminophenol is the most economical option.
It is imperative for researchers to consider not only the chemical properties of these reagents but also their commercial availability and cost. The protocols provided in this guide serve as a starting point for the development of robust and efficient syntheses of a wide range of heterocyclic compounds.
References
- MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
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- ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega.
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- Iraqi Journal of Science. (n.d.). View of Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors.
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- National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. PubMed Central.
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A Comparative Spectroscopic Analysis of 2-Amino-6-methoxyphenol Hydrochloride and Its Structural Analogs
This guide provides an in-depth comparative analysis of the spectroscopic data of 2-Amino-6-methoxyphenol hydrochloride and its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances that can be discerned through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for structural confirmation, purity assessment, and quality control in synthetic and medicinal chemistry.
Introduction: The Importance of Spectroscopic Characterization
2-Amino-6-methoxyphenol is a substituted aminophenol derivative of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals and other complex molecules. The hydrochloride salt form is often utilized to enhance stability and solubility. Accurate and unambiguous structural verification is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, allowing for the precise identification of functional groups, connectivity of atoms, and the overall electronic environment of a molecule.
This guide will compare the spectroscopic data of this compound with three structurally related analogs:
-
2-Aminophenol: Lacks the methoxy group, providing insight into the electronic and steric effects of this substituent.
-
3-Methoxyphenol: Lacks the amino group, isolating the influence of the methoxy and hydroxyl groups on the aromatic system in a different positional arrangement.
-
2,6-Dimethoxyaniline: Replaces the hydroxyl group with a second methoxy group, highlighting the spectral differences between -OH and -OCH₃ functionalities.
By examining the spectral shifts and patterns across these compounds, we can establish a clear and reliable basis for identifying this compound and distinguishing it from its close relatives.
Molecular Structures and a General Analytical Workflow
The structural differences between the parent compound and its selected analogs are foundational to the variations observed in their respective spectra.
Caption: General experimental workflow for spectroscopic analysis.
Experimental Methodologies
The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data. The choice of specific parameters is dictated by the physicochemical properties of the analytes and the desired level of spectral detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Protocol: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for aminophenols due to its ability to solubilize polar compounds and slow down the exchange of labile protons (e.g., -OH, -NH₂), making them observable. [1][2]2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for these compounds).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Set the spectral width to an appropriate range (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol: FT-IR Data Acquisition (KBr Pellet Method)
-
Material Preparation:
-
Sample Preparation:
-
Place 1-2 mg of the solid sample and 100-200 mg of the dried KBr into an agate mortar. [4] * Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. Inadequate grinding can lead to scattering of the IR beam, a phenomenon known as the Christiansen effect, which distorts the spectrum. [5]3. Pellet Formation:
-
Transfer the powdered mixture into a pellet die.
-
Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes. [3][6]This will cause the KBr to become plastic and form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the compound and its fragments.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Derivatization (Optional but Recommended): For polar compounds like phenols and anilines, derivatization is often employed to increase volatility and improve peak shape. A common method is silylation, where active hydrogens on -OH and -NH₂ groups are replaced with trimethylsilyl (TMS) groups. [7][8]2. GC-MS System Parameters:
-
Injector: Set to a temperature of ~250°C and operate in splitless mode to maximize sensitivity. [7] * Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min). [7] * Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min). This allows for the separation of compounds with different boiling points. [7] * Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to obtain the complete mass spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte based on its retention time.
-
Analyze the mass spectrum of the peak, paying close attention to the molecular ion (M⁺) and the characteristic fragmentation pattern.
-
Spectroscopic Data Comparison
The following tables summarize the expected and literature-based spectroscopic data for 2-Amino-6-methoxyphenol and its analogs. Note that data for the hydrochloride salt of the target compound is scarce in the literature; the data presented is for the free base, which is expected to be very similar, with potential shifts in the labile proton signals and those adjacent to the protonated amine.
¹H NMR Data Comparison (Solvent: DMSO-d₆)
| Compound | Ar-H | -OH | -NH₂ / -NH₃⁺ | -OCH₃ |
| 2-Amino-6-methoxyphenol | ~6.4-6.8 ppm (m) | ~9.0 ppm (s, br) | ~4.5 ppm (s, br) | ~3.7 ppm (s) |
| 2-Aminophenol | 6.4-6.7 ppm (m, 4H) | ~9.0 ppm (s, br, 1H) | ~4.5 ppm (s, br, 2H) | N/A |
| 3-Methoxyphenol | 6.4-7.1 ppm (m, 4H) | ~9.4 ppm (s, br, 1H) | N/A | ~3.7 ppm (s, 3H) |
| 2,6-Dimethoxyaniline | ~6.5-7.0 ppm (m, 3H) | N/A | ~4.6 ppm (s, br, 2H) | ~3.8 ppm (s, 6H) |
Data is estimated based on typical chemical shifts and literature values for similar compounds.
Analysis of ¹H NMR Spectra:
-
The aromatic protons (Ar-H) in all compounds appear in the typical range of 6.4-7.1 ppm. The specific splitting patterns (multiplets, m) are complex due to proton-proton coupling.
-
The key distinguishing feature for 2-Amino-6-methoxyphenol is the presence of three distinct types of signals in addition to the aromatic protons: a broad singlet for the phenolic -OH, a broad singlet for the amino -NH₂, and a sharp singlet for the methoxy -OCH₃ group.
-
2-Aminophenol lacks the -OCH₃ singlet, which is a clear point of differentiation.
-
3-Methoxyphenol lacks the -NH₂ signal.
-
2,6-Dimethoxyaniline lacks the -OH signal and shows a singlet for the two equivalent methoxy groups with an integration of 6H.
¹³C NMR Data Comparison (Solvent: DMSO-d₆)
| Compound | C-O | C-N | Aromatic C-H | Aromatic C-C | -OCH₃ |
| 2-Amino-6-methoxyphenol | ~145, ~140 ppm | ~135 ppm | ~110-120 ppm | ~115-125 ppm | ~55 ppm |
| 2-Aminophenol | ~144 ppm | ~137 ppm | ~115-120 ppm | ~115-120 ppm | N/A |
| 3-Methoxyphenol | ~161, ~156 ppm | N/A | ~102-105 ppm | ~131 ppm | ~55 ppm |
| 2,6-Dimethoxyaniline | ~150 ppm (x2) | ~125 ppm | ~105-120 ppm | ~120 ppm | ~56 ppm |
Data is estimated based on typical chemical shifts and literature values for similar compounds.
Analysis of ¹³C NMR Spectra:
-
The carbon attached to the hydroxyl group (C-O) and the amino group (C-N) are significantly deshielded, appearing downfield.
-
2-Amino-6-methoxyphenol is expected to show six distinct aromatic carbon signals and one aliphatic carbon signal for the methoxy group.
-
The absence of the -OCH₃ signal around 55 ppm clearly distinguishes 2-Aminophenol .
-
The chemical shifts of the aromatic carbons in 3-Methoxyphenol differ significantly due to the different substitution pattern.
-
2,6-Dimethoxyaniline will show characteristic signals for two C-O carbons and will lack the downfield signal associated with a C-OH group.
FT-IR Data Comparison (KBr Pellet, cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-H (sp²) Stretch | C=C Stretch | C-O Stretch |
| 2-Amino-6-methoxyphenol HCl | ~3200-3500 (broad) | ~3200-3400 (two bands) | ~3000-3100 | ~1500-1600 | ~1250 & ~1050 |
| 2-Aminophenol | ~3300-3400 (broad) | ~3300-3400 (two bands) | ~3000-3100 | ~1500-1600 | ~1250 |
| 3-Methoxyphenol | ~3200-3500 (broad) | N/A | ~3000-3100 | ~1500-1600 | ~1280 & ~1040 |
| 2,6-Dimethoxyaniline | N/A | ~3350-3450 (two bands) | ~3000-3100 | ~1500-1600 | ~1250 & ~1030 |
Analysis of FT-IR Spectra:
-
A key feature of alcohols and phenols is a strong, broad O-H stretching band in the 3200-3600 cm⁻¹ region. [9]* Primary aromatic amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ range (one for asymmetric and one for symmetric stretching). [10]* 2-Amino-6-methoxyphenol will uniquely display both the broad O-H stretch and the characteristic two N-H stretching bands, which may overlap.
-
2-Aminophenol will show a similar pattern in the O-H/N-H region.
-
3-Methoxyphenol is easily identified by the presence of the broad O-H stretch but the complete absence of N-H stretching bands.
-
2,6-Dimethoxyaniline is distinguished by the absence of the broad O-H band, showing only the N-H stretching bands.
-
The C-O stretching vibrations (ether and phenol) provide additional confirmatory evidence in the 1000-1300 cm⁻¹ region. [9]
Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺, m/z) |
| 2-Amino-6-methoxyphenol | C₇H₉NO₂ | 139.15 | 139 |
| 2-Aminophenol | C₆H₇NO | 109.13 | 109 |
| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | 124 |
| 2,6-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 153 |
Analysis of Mass Spectra:
-
The molecular ion peak (M⁺) is the most direct piece of evidence for the molecular weight of the compound.
-
2-Amino-6-methoxyphenol will show a molecular ion at m/z = 139.
-
Each analog is clearly differentiated by its unique molecular weight and corresponding molecular ion peak. The fragmentation patterns will also be distinct, but the molecular ion is the most straightforward feature for initial identification.
Conclusion
The spectroscopic analysis of this compound and its analogs reveals a unique set of spectral fingerprints for each compound.
-
¹H NMR definitively identifies the compound through the simultaneous presence of aromatic, hydroxyl, amino, and methoxy proton signals.
-
¹³C NMR confirms the carbon skeleton and the presence of the key functional groups through their characteristic chemical shifts.
-
FT-IR spectroscopy provides rapid confirmation of the presence or absence of the critical -OH and -NH₂ functional groups.
-
Mass Spectrometry offers an unambiguous determination of the molecular weight.
By systematically applying these analytical techniques and comparing the resulting data against the established profiles of its structural analogs, researchers can confidently verify the identity and purity of this compound, ensuring the integrity and reliability of their scientific endeavors.
References
- Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation.
- Mazzetto, S. E., et al. (2021).
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- Shimadzu. (n.d.). KBr Pellet Method.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- PubChem. (n.d.). 2-Amino-6-methoxyphenol.
- PubChem. (n.d.). 2-Aminophenol.
- PubChem. (n.d.). 3-Methoxyphenol.
- PubChem. (n.d.). 2,6-Dimethoxyaniline.
- Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. (2018). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 23(7), 1649.
- Abraham, R. J., et al. (2002). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 40(9), 573-582.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
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- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Scientist's Guide to Investigating Small Molecule Cross-Reactivity in Immunoassays: The Case of 2-Amino-6-methoxyphenol hydrochloride
Introduction: The Imperative of Specificity in Immunoassay Development
In the realms of drug development, clinical diagnostics, and safety monitoring, immunoassays stand as a cornerstone technology, prized for their sensitivity and high-throughput capabilities. The reliability of any immunoassay, however, hinges on one critical parameter: specificity. Specificity is the ability of an assay's antibodies to bind exclusively to the target analyte, without interference from other molecules in the sample matrix.[1] When this principle is compromised, the consequences can range from misleading research data to incorrect clinical diagnoses.
A primary threat to specificity is cross-reactivity , which occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1][2] This is a particularly prevalent challenge in the development of assays for small molecules (haptens), such as drugs and their metabolites, which often belong to families of structurally related compounds.[3]
This guide focuses on a representative small molecule, 2-Amino-6-methoxyphenol hydrochloride , to illustrate the principles and methodologies required to identify, quantify, and mitigate cross-reactivity. While specific cross-reactivity data for this compound is not widely published, its chemical structure presents a valuable model for understanding how to approach this fundamental challenge in immunoassay validation.
Structural Analysis: The Source of Potential Cross-Reactivity
To understand why a compound like 2-Amino-6-methoxyphenol might cross-react in an immunoassay, we must first examine its molecular structure. An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope.[2] For small molecules, the entire molecule or significant portions of it can function as the epitope.
Chemical Structure of 2-Amino-6-methoxyphenol:
-
Key Functional Groups:
-
Aromatic (benzene) ring
-
Primary Amine group (-NH₂)
-
Hydroxyl group (-OH)
-
Methoxy group (-OCH₃)
-
The arrangement of these functional groups creates a distinct chemical signature. If an immunoassay is designed to detect a target analyte that shares this core aminophenol structure—for instance, a pharmaceutical compound or a metabolite with a similar aromatic ring and amine/hydroxyl substitutions—the potential for the antibody to mistakenly bind to 2-Amino-6-methoxyphenol is significant. This structural mimicry is the root cause of competitive cross-reactivity.
Mechanism of Interference in Competitive Immunoassays
Immunoassays for small molecules typically employ a competitive format .[3][6][7] In this design, the analyte present in the sample competes with a labeled version of the analyte (e.g., conjugated to an enzyme like HRP) for a limited number of antibody binding sites. A high concentration of the analyte in the sample results in less binding of the labeled analyte, producing a low signal. Conversely, a low analyte concentration leads to more binding of the labeled analyte and a high signal. The signal is therefore inversely proportional to the analyte concentration.[8]
Cross-reactivity occurs when the antibody cannot sufficiently distinguish between the true analyte and the structurally similar interfering compound. The cross-reactant effectively behaves like the analyte, competing for antibody binding sites and causing an artificially low signal, which is then misinterpreted as a falsely elevated concentration of the target analyte.
Competitive binding in an immunoassay.
Experimental Design: A Framework for Testing Cross-Reactivity
The cornerstone of assessing cross-reactivity is empirical testing. A well-designed experiment will not only confirm interference but also quantify its extent.
Hypothetical Scenario:
Imagine we have developed a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify a novel drug, "Arylamine-X," in patient plasma. Arylamine-X is an aminophenol derivative. During preclinical studies, it is discovered that a major metabolite is 2-Amino-6-methoxyphenol. We must now validate whether this metabolite cross-reacts with the anti-Arylamine-X antibody and could lead to an overestimation of the parent drug's concentration.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol outlines the steps to generate dose-response curves for both the target analyte and the potential cross-reactant.
A. Reagents and Materials:
-
96-well high-binding microplate
-
Target Analyte: Arylamine-X standard
-
Potential Cross-Reactant: this compound standard
-
Negative Controls: Structurally related but distinct molecules (e.g., aniline, phenol)
-
Capture Antibody: Monoclonal anti-Arylamine-X antibody
-
Labeled Analyte: Arylamine-X conjugated to Horseradish Peroxidase (Arylamine-X-HRP)
-
Coating Buffer (e.g., pH 9.6 carbonate-bicarbonate buffer)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer / Diluent (e.g., PBS with 1% BSA)
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
B. Step-by-Step Procedure:
-
Plate Coating: Dilute the capture antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.
-
Rationale: This step immobilizes the antibody, providing the solid phase for the assay. Overnight incubation ensures maximum binding.
-
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Rationale: Removes unbound antibody, reducing background noise.
-
-
Blocking: Add 200 µL of Assay Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Rationale: Blocks any remaining non-specific binding sites on the plastic surface to prevent the labeled analyte from binding directly to the well.
-
-
Standard Preparation:
-
Prepare serial dilutions of the Arylamine-X standard in Assay Buffer. A typical range might be 0.01 ng/mL to 1000 ng/mL.
-
Separately, prepare serial dilutions of the this compound standard and negative controls over a broader range (e.g., 0.1 ng/mL to 10,000 ng/mL).
-
Rationale: Creating dose-response curves is essential to determine the concentration at which 50% of the signal is inhibited (IC50).
-
-
Competitive Reaction:
-
Add 50 µL of each standard dilution (analyte, cross-reactant, controls) to the appropriate wells in duplicate or triplicate.
-
Immediately add 50 µL of the pre-diluted Arylamine-X-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Rationale: This is the critical competitive step. The free molecules (analyte or cross-reactant) and the enzyme-labeled analyte compete for binding to the immobilized antibody.
-
-
Washing: Repeat the wash step as in B2 to remove all unbound reagents.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Rationale: The HRP enzyme on the bound labeled analyte converts the TMB substrate, producing a blue color.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) at 450 nm within 15 minutes.
Data Analysis: Quantifying Cross-Reactivity
The data from the plate reader is used to calculate the degree of interference.
-
Generate Dose-Response Curves: Plot the average OD for each standard concentration against its log-transformed concentration. This will produce sigmoidal curves.
-
Determine the IC50: The IC50 is the concentration of an analyte that produces a 50% reduction in the maximum signal.[9] This value is a direct measure of the compound's binding affinity in the assay. Most plate reader software can calculate this using a four-parameter logistic (4PL) curve fit.[10]
-
Calculate Percent Cross-Reactivity: The cross-reactivity of a compound is calculated relative to the target analyte using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [11]
Sample Data Comparison Table
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Arylamine-X (Target) | 15.2 | 100% | Reference Analyte |
| 2-Amino-6-methoxyphenol HCl | 304.5 | 5.0% | Moderate Cross-Reactivity |
| Aniline (Negative Control) | >10,000 | <0.15% | Negligible Cross-Reactivity |
| Phenol (Negative Control) | >10,000 | <0.15% | Negligible Cross-Reactivity |
-
Expert Interpretation: In this hypothetical result, 2-Amino-6-methoxyphenol shows 5.0% cross-reactivity. This means it is 20 times less potent at inhibiting the signal than the target analyte. While not 1:1 interference, this level could be significant if the metabolite is present in the sample at concentrations more than 20-fold higher than the parent drug. This quantitative data is crucial for establishing a risk profile for the assay.
Workflow and Alternative Methods
A systematic workflow is essential for a thorough investigation.
Workflow for investigating cross-reactivity.
Orthogonal and Confirmatory Methods
When immunoassays show potential cross-reactivity or results are ambiguous, it is best practice to use an orthogonal method for confirmation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative analysis of small molecules.[12][13] LC-MS/MS separates compounds based on their physicochemical properties before detecting them by their unique mass-to-charge ratio. This high degree of specificity allows it to distinguish between structurally similar compounds like a parent drug and its metabolite, making it an ideal tool to confirm or refute suspected immunoassay cross-reactivity.[14][15][16]
Conclusion and Recommendations
The investigation of this compound serves as a critical reminder that structural similarity is a strong predictor of immunoassay cross-reactivity. While theoretical analysis is a necessary starting point, it can never replace rigorous empirical testing.
Key Recommendations for Researchers:
-
Validate Rigorously: Cross-reactivity testing against all known, structurally related metabolites and compounds likely to be in the sample matrix is not optional; it is a fundamental part of assay validation.[1][17]
-
Choose Antibodies Wisely: Whenever possible, opt for monoclonal antibodies, which recognize a single epitope and generally offer higher specificity than polyclonal antibodies.[1] However, all antibodies, regardless of type, must be empirically validated.
-
Understand the Context: A 5% cross-reactivity might be acceptable for a qualitative screening assay but unacceptable for a quantitative pharmacokinetic study. The level of acceptable interference must be defined by the assay's intended purpose.
-
Employ Orthogonal Methods: When in doubt, confirm results with a physically distinct method like LC-MS/MS. Discrepancies between immunoassay and LC-MS/MS data often point directly to issues of specificity and cross-reactivity.[14]
By adhering to these principles, scientists can develop robust and reliable immunoassays, ensuring the integrity of their data and the success of their research and development programs.
References
- Drug Target Review. (2018). Immunoassay developed to detect small molecules. [Link]
- ResearchGate. (n.d.). Competitive laboratory immunoassays for small molecules. a Principle of.... [Link]
- Quanterix. (n.d.). Types Of Immunoassay - And When To Use Them. [Link]
- Taylor & Francis Online. (n.d.). Full article: Development of immunoassays for multi-residue detection of small molecule compounds. [Link]
- National Center for Biotechnology Information. (2012). Immunoassay Methods - Assay Guidance Manual. [Link]
- PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
- Taylor & Francis Online. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. [Link]
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
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A Senior Application Scientist's Guide to the Validation of 2-Amino-6-methoxyphenol hydrochloride as a Reference Standard
Introduction: Beyond the Certificate of Analysis
In the landscape of pharmaceutical development and quality control, the reference standard is the bedrock of analytical accuracy. It is the benchmark against which all measurements of a drug substance, impurity, or metabolite are judged. The United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens" used to ensure identity, strength, quality, and purity in analytical procedures.[1][2] Therefore, the qualification of a new batch of a reference standard, such as 2-Amino-6-methoxyphenol hydrochloride, is not a perfunctory task. It is a rigorous, multi-faceted investigation designed to establish an unbroken chain of traceability and confidence in every subsequent analytical result.[3]
This guide eschews a simple checklist approach. Instead, it provides an in-depth, logical framework for the validation of a candidate batch of this compound, intended for use as an in-house (secondary) reference standard. We will explore the causality behind each experimental choice, compare the performance of our candidate material to a hypothetical, pre-qualified primary standard, and present the supporting data that underpins its qualification. The goal is not merely to test the material, but to build a comprehensive scientific case for its suitability, grounded in the principles outlined by global regulatory bodies like the ICH and national pharmacopeias.[1][4]
The Hierarchy of Standards: Establishing Traceability
Before commencing experimental work, it is crucial to understand where our new standard will fit. Reference standards exist in a hierarchy.
-
Primary Standards: As defined by organizations like the European Pharmacopoeia (EP) or USP, these are materials of the highest metrological quality, accepted without reference to other standards.[1][5] They are extensively characterized and often supplied by pharmacopeial bodies.
-
Secondary Standards (In-house or Working Standards): This is the category our candidate material falls into. A secondary standard's characteristics are established by comparison to a primary reference standard.[4] Its validation ensures it is traceable to the primary standard, making it suitable for routine use in applications like quality control assays.
Our objective is to qualify a new batch of this compound as a secondary standard, demonstrating its identity and purity are comparable to, and traceable to, a primary standard.
Phase 1: Unambiguous Identity Confirmation
The first and most fundamental question is: "Is the material what it claims to be?" An incorrect identity invalidates all subsequent purity and potency assessments. We employ a suite of spectroscopic techniques to build a composite, irrefutable confirmation of the molecular structure.
Experimental Workflow for Identity Confirmation
Caption: Workflow for confirming the chemical identity of the candidate reference standard.
1. Fourier-Transform Infrared (FTIR) Spectroscopy: This technique provides a molecular "fingerprint" by identifying characteristic functional groups. We expect to see absorbances corresponding to O-H (phenol), N-H (amine), C-O (methoxy), aromatic C=C bonds, and the C-N stretch. The key is not just to find these peaks, but to ensure the spectrum of the candidate material is superimposable with that of the primary standard.
2. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR provides the most definitive structural information in solution. The ¹H NMR spectrum should confirm the number of protons, their chemical environments (e.g., aromatic vs. methoxy), and their connectivity through spin-spin coupling. The ¹³C NMR spectrum will confirm the number and types of carbon atoms in the molecule.
3. Mass Spectrometry (MS): MS provides the molecular weight of the compound. Using a high-resolution technique like Time-of-Flight (TOF) MS allows for the determination of the exact mass, which in turn confirms the elemental composition. Fragmentation patterns can further corroborate the structure.
Protocol: Identity Confirmation by FTIR
-
Preparation: Independently prepare samples of the candidate material and the primary reference standard. If using the Attenuated Total Reflectance (ATR) method, ensure the crystal is cleaned with an appropriate solvent (e.g., isopropanol) and a background spectrum is acquired.
-
Sample Analysis: Place a small amount of powder onto the ATR crystal and apply consistent pressure.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, with a resolution of at least 4 cm⁻¹. Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
Comparison: Overlay the spectrum of the candidate material with that of the primary standard. The peak positions and relative intensities in the "fingerprint region" (<1500 cm⁻¹) must be identical.
Phase 2: Comprehensive Purity and Impurity Profiling
With identity confirmed, we move to the core of the validation: quantifying the purity. A reference standard must be of the "highest purity possible".[1] This is not determined by a single technique but by an orthogonal approach, where different methods are used to detect various types of impurities.
Table 1: Orthogonal Methods for Purity Assessment
| Analytical Technique | Target Impurities | Rationale |
| HPLC/UHPLC with DAD/UV | Organic impurities (related substances, degradation products, isomers) | The principal technique for separating and quantifying structurally similar compounds. Essential for resolving isomers like 2-amino-4-methoxyphenol.[6][7] |
| Karl Fischer Titration | Water content | Water is a common impurity that is not detected by HPLC and would otherwise lead to an overestimation of the main component's purity. |
| Headspace Gas Chromatography (GC-HS) | Residual solvents | Detects volatile organic compounds remaining from the synthesis and purification process, as mandated by ICH Q3C guidelines. |
| Sulphated Ash / Residue on Ignition (ROI) | Inorganic impurities | Quantifies non-volatile inorganic materials (e.g., salts, catalysts) that would not be detected by chromatographic methods. |
| Differential Scanning Calorimetry (DSC) | Polymorphic purity, solvates | Detects the presence of different crystalline forms or solvated species, which can affect stability and solubility. |
Chromatographic Purity: The Cornerstone of Validation
High-Performance Liquid Chromatography (HPLC), particularly with a high-resolution column, is the most powerful tool for assessing the purity of organic compounds like this compound.[8] An even more advanced technique, Ultra-High Performance Liquid Chromatography (UHPLC), uses smaller particle size columns to achieve faster, more efficient separations.[9]
We will develop and validate an HPLC method to separate the main peak from all potential impurities. The method validation will assess specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to established guidelines.[10]
Protocol: HPLC Purity Method for 2-Amino-6-methoxyphenol HCl
-
Instrumentation: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.[6]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Linear gradient to 70% B
-
20-25 min: Hold at 70% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm (or as determined by UV spectral analysis).
-
Injection Volume: 5 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).
-
Standard Solution: Accurately weigh and dissolve the Primary Standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the Candidate Standard at the same concentration (0.5 mg/mL).
-
-
Analysis Sequence: Inject the diluent (blank), followed by six replicate injections of the Standard Solution, and then the Sample Solution.
-
Data Evaluation: Determine the area percent of the main peak for the Candidate Standard. All peaks greater than the Limit of Quantitation (LOQ) should be reported and summed to calculate total impurities.
Table 2: Comparative Chromatographic Purity Data
| Parameter | Primary Standard | Candidate Standard | Acceptance Criteria |
| Assay (by Area %) | 99.91% | 99.85% | ≥ 99.5% |
| Largest Individual Impurity | 0.04% (at RRT 1.2) | 0.06% (at RRT 1.2) | ≤ 0.10% |
| Total Impurities | 0.09% | 0.15% | ≤ 0.20% |
| System Suitability (Primary Std) | |||
| Tailing Factor | 1.1 | N/A | ≤ 1.5 |
| Theoretical Plates | > 5000 | N/A | > 2000 |
| %RSD of 6 Injections | 0.25% | N/A | ≤ 1.0% |
Note: Data presented is hypothetical and for illustrative purposes only.
The data in Table 2 shows that while the Candidate Standard has slightly higher total impurities than the Primary Standard, it comfortably meets the stringent, pre-defined acceptance criteria for a secondary reference standard.
Phase 3: The Mass Balance Assay - Assigning a Definitive Value
The final step is to assign a precise purity value, or "potency," to the reference standard. A simple 100% minus impurities from HPLC is insufficient as it ignores non-chromatographically detected impurities. The authoritative approach is the mass balance equation .[1]
Assay (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Residue)
This method provides a more accurate and holistic assessment of purity by subtracting the experimentally determined weight percentages of all major impurity classes from 100%.
Caption: Logical flow of the mass balance approach for assigning a purity value.
Table 3: Mass Balance Assay for Candidate Standard
| Test | Method | Result (% w/w) |
| Organic Impurities | HPLC | 0.15% |
| Water Content | Karl Fischer Titration | 0.22% |
| Residual Solvents | GC-HS | < 0.01% (Not Detected) |
| Inorganic Residue | Sulphated Ash (ROI) | 0.05% |
| Total Impurities | Summation | 0.42% |
| Assigned Purity (Assay) | 100% - 0.42% | 99.58% |
Note: Data presented is hypothetical and for illustrative purposes only.
Conclusion and Final Qualification
Based on the comprehensive analytical data, the candidate batch of this compound has been successfully validated as a secondary reference standard.
-
Identity: The material's identity was unequivocally confirmed by FTIR, NMR, and MS analysis, showing perfect concordance with the primary reference standard.
-
Purity and Impurity Profile: The orthogonal testing strategy demonstrated a high degree of purity. The chromatographic purity by a validated HPLC method was 99.85%, with no single impurity exceeding 0.10%. Water content, residual solvents, and inorganic residue were all well within acceptable limits.
-
Assigned Value: Using the mass balance approach, the candidate material is assigned a purity value of 99.6% (reported to one decimal place, as is common practice).
This candidate material is now qualified for its intended use. Its well-documented characterization and traceability to a primary standard ensure that it will serve as a reliable benchmark for future quantitative and qualitative analyses, upholding the integrity and accuracy of the laboratory's results.
References
- Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL:[Link]
- Title: Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances Source: World Health Organiz
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An Expert's Guide to Inter-Laboratory Comparison for the Analysis of 2-Amino-6-methoxyphenol Hydrochloride
Introduction: The Imperative for Analytical Harmony
In the landscape of pharmaceutical development and quality control, the reproducibility of analytical data is paramount. 2-Amino-6-methoxyphenol hydrochloride, a substituted aminophenol, serves as a crucial intermediate or potential impurity in various synthetic pathways. The ability to accurately and consistently quantify this analyte across different laboratories, instruments, and analysts is not merely a scientific ideal; it is a regulatory and safety necessity. Inconsistent analytical results can lead to batch rejection, production delays, and compromised patient safety.[1]
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for the analysis of this compound. We will delve into the foundational principles of method validation, explore robust analytical techniques, and present a detailed protocol for a comparative study. This document is intended for researchers, analytical scientists, and quality assurance professionals tasked with establishing and verifying the performance of analytical methods across multiple sites.
Foundational Principles: Adhering to Global Standards
Any robust analytical method destined for inter-laboratory use must be validated according to internationally recognized guidelines. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides the definitive framework.[2][3] A properly validated method ensures that it is suitable for its intended purpose.[4] The core validation characteristics that must be assessed before initiating a cross-laboratory study include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Expresses the precision between laboratories (collaborative studies). This is the primary focus of this guide.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[7]
The following diagram illustrates the workflow for establishing a validated method prior to an inter-laboratory comparison.
Caption: Workflow for Analytical Method Validation and Inter-Laboratory Comparison.
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
For the analysis of substituted aminophenols like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice.[8] Its high resolving power allows for the separation of the main analyte from potential impurities and degradation products, ensuring specificity. The following method serves as a robust starting point for method development and subsequent validation.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds through hydrophobic interactions.
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the analyte.
-
Acid Modifier: The addition of a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid is critical. It protonates the amine group on the analyte, preventing its interaction with residual silanols on the silica backbone of the stationary phase. This results in sharper, more symmetrical peaks.
-
Detection Wavelength: The wavelength is chosen based on the UV absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
Designing the Inter-Laboratory Comparison Study
The primary goal of an inter-laboratory study is to assess the reproducibility of an analytical method.[9] A well-designed study minimizes ambiguity and allows for a clear statistical evaluation of the results.
Study Protocol and Participating Laboratories
A single, unambiguous protocol must be distributed to all participating laboratories. This document should be an extension of the validated method's SOP and must explicitly define:
-
The number of participating laboratories (minimum of three is recommended).
-
The qualifications for analysts and equipment.
-
The exact experimental procedure.
-
The specific samples to be tested.
-
The timeline for analysis and reporting.
The Central Role of the Reference Standard
A single, homogenous batch of a highly characterized Reference Standard (RS) is the cornerstone of any successful comparison.[10][11] All quantitative measurements will be made relative to this standard. The RS should be distributed to all labs from a central source and include a comprehensive Certificate of Analysis (CoA) detailing its purity and characterization.
Sample Set for Comparison
Each laboratory should receive an identical set of samples, including:
-
Reference Standard (RS): For preparation of calibration curves and controls.
-
Validation Samples: A set of samples with known concentrations of the analyte (e.g., prepared by an independent, organizing lab) to assess accuracy across labs.
-
Homogenized Test Sample: A single batch of a representative sample (e.g., a production intermediate or a spiked matrix) to be quantified by all labs. This is the primary sample for assessing reproducibility.
The following diagram outlines the analytical workflow to be followed by each participating laboratory.
Caption: Standardized HPLC Analysis Workflow for Each Laboratory.
Experimental Protocol: HPLC Analysis of 2-Amino-6-methoxyphenol HCl
This protocol must be followed precisely by all participating laboratories.
1. Instrumentation
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent, specified in the protocol).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic, 85% A / 15% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Diluent: Mobile Phase (85% A / 15% B).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-Amino-6-methoxyphenol HCl Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (50 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 20.0 mL with Diluent.
-
Test Sample Solution: Accurately weigh a portion of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Further dilute 1.0 mL of this solution to 20.0 mL with Diluent to achieve a target concentration of 50 µg/mL.
4. System Suitability Test (SST)
-
Inject the Working Standard Solution (50 µg/mL) five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak areas: ≤ 2.0%.
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
-
The analysis can only proceed if all SST criteria are met.
5. Analysis Procedure
-
Perform the SST.
-
Inject a blank (Diluent).
-
Inject the Working Standard Solution.
-
Inject the Test Sample Solution in duplicate.
-
Inject the Working Standard Solution again to bracket the samples.
Data Analysis and Comparison
Results from all laboratories should be compiled and analyzed statistically.
Hypothetical Inter-Laboratory Comparison Data
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Accuracy (% Recovery) | ||||
| Validation Sample 1 (25 µg/mL) | 101.2% | 99.5% | 100.8% | 98.0 - 102.0% |
| Validation Sample 2 (75 µg/mL) | 99.8% | 101.5% | 99.1% | 98.0 - 102.0% |
| Precision (RSD of 6 preps) | 0.85% | 1.10% | 0.92% | ≤ 2.0% |
| Quantitation of Test Sample | ||||
| Result 1 (mg/g) | 985.2 | 991.5 | 988.1 | |
| Result 2 (mg/g) | 986.1 | 989.8 | 987.5 | |
| Mean (mg/g) | 985.7 | 990.7 | 987.8 | |
| Overall Mean (mg/g) | \multicolumn{3}{c | }{988.1} | ||
| Inter-Laboratory RSD | \multicolumn{3}{c | }{0.26% } | ≤ 5.0% |
Evaluation of Results
The key metric for the success of the study is the inter-laboratory Relative Standard Deviation (RSD) for the analysis of the homogenized test sample. An RSD of ≤ 5.0% is a common industry benchmark for demonstrating method reproducibility. In our hypothetical example, the inter-laboratory RSD is 0.26%, indicating excellent agreement between the laboratories and confirming the method's robustness.
Troubleshooting Common Discrepancies
If results show poor agreement, a systematic investigation is required. Common sources of variability include:
-
Standard/Sample Preparation: Errors in weighing or dilution are the most frequent cause of discrepancies.
-
Mobile Phase Preparation: Minor differences in pH or solvent ratios can affect retention times and peak shapes.
-
Column Differences: Even columns with the same designation (e.g., C18) can have different selectivities from different vendors. The study protocol should specify the exact column or pre-qualify alternatives.
-
Integration Parameters: Inconsistent integration of peaks, especially for smaller impurity peaks, can be a significant source of error. The protocol should define integration events.
Conclusion
A successful inter-laboratory comparison provides documented evidence that an analytical method is robust, reliable, and transferable.[6] This is a critical step in the lifecycle management of an analytical procedure, ensuring consistent data quality across a product's development and commercial phases.[12] By combining a well-validated method based on ICH principles with a meticulously planned comparative study, organizations can build a high degree of confidence in their analytical results for compounds like this compound, ultimately ensuring product quality and regulatory compliance.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Validation of Impurity Methods, Part II. LCGC North America. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Validation Of Analytical Methods For Pharmaceutical Analysis. European Commission and UNDP. [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmacy Gyan. [Link]
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
- Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
- Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry. U.S.
- 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. precisionFDA. [Link]
- FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]
- Comparability Protocols for Postapproval Changes to the Chemistry, Manufacturing, and Controls Information in an NDA, ANDA, or BLA. U.S.
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
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A Senior Application Scientist's Guide to Chromogenic Peroxidase Substrates in Immunoassay Development
Introduction: The Quest for the Optimal Signal
As researchers, scientists, and drug development professionals, the reliability and sensitivity of our immunoassays are paramount. A critical decision in the development of any horseradish peroxidase (HRP)-based assay, such as an ELISA (Enzyme-Linked Immunosorbent Assay), is the choice of the chromogenic substrate. While the landscape of available reagents is vast and ever-evolving, a few key substrates have become the industry standard due to their robust performance.
This guide provides an in-depth comparison of the most commonly employed chromogenic substrates for HRP, focusing on their performance characteristics in different assay formats. While inquiries arise regarding novel or less-documented compounds like "2-Amino-6-methoxyphenol hydrochloride," our current comprehensive search of scientific literature and supplier databases does not indicate its established use as a standard chromogenic substrate in immunoassays. Therefore, this guide will focus on the well-characterized and widely adopted substrates: TMB (3,3’,5,5’-tetramethylbenzidine) , OPD (o-phenylenediamine) , and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) . Our objective is to provide you with the necessary data and insights to make an informed decision for your specific assay requirements.
The Mechanism of Action: A Shared Pathway to Signal Generation
The enzymatic reaction that drives signal generation in HRP-based immunoassays is a well-understood process. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.
Caption: General mechanism of HRP-catalyzed chromogenic substrate oxidation.
The choice of substrate directly impacts the sensitivity, dynamic range, and stability of the assay. Let's delve into a comparative analysis of the leading contenders.
Performance Comparison of Common HRP Substrates
The selection of a chromogenic substrate is a critical step in immunoassay development, with each option presenting a unique set of advantages and disadvantages.[1] Below is a summary of the key performance characteristics of TMB, OPD, and ABTS.
| Feature | TMB (3,3’,5,5’-tetramethylbenzidine) | OPD (o-phenylenediamine) | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) |
| Sensitivity | Highest | High | Moderate |
| Color Change | Blue (652 nm), turns Yellow (450 nm) upon stopping with acid | Yellow-Orange (492 nm) | Green (405-410 nm) |
| Molar Extinction Coefficient (ε) | High (39,000 M⁻¹cm⁻¹ at 450 nm) | Moderate (11,000 M⁻¹cm⁻¹ at 492 nm) | Moderate (36,000 M⁻¹cm⁻¹ at 410 nm) |
| Carcinogenicity | Non-carcinogenic | Potentially carcinogenic | Non-carcinogenic |
| Stability | Good, available as stable one-component solutions[2] | Light-sensitive, requires fresh preparation | Good |
| Endpoint vs. Kinetic Assays | Suitable for both | Primarily used for endpoint assays | Suitable for both, especially kinetic assays |
Expert Insights:
-
For maximum sensitivity , TMB is the substrate of choice for most applications.[3] The addition of a stop solution (typically a strong acid) not only halts the enzymatic reaction but also increases the molar absorptivity of the oxidized product, leading to a significant enhancement in signal intensity.
-
Safety considerations are a major factor. Due to its potential carcinogenicity, OPD has been largely replaced by TMB in many laboratories.
-
Kinetic assays can benefit from the use of ABTS, as the green color develops steadily over time, allowing for multiple readings. However, for endpoint assays, the lower signal intensity of ABTS compared to TMB may be a limiting factor.
Experimental Protocols: A Practical Guide
To ensure the reproducibility and accuracy of your results, adhering to a well-defined protocol is essential. Below are representative protocols for utilizing TMB and ABTS in a standard direct ELISA format.
Experimental Workflow: Direct ELISA
Sources
Quantitative structure-activity relationship (QSAR) of "2-Amino-6-methoxyphenol hydrochloride" derivatives
In the intricate world of drug discovery and development, understanding the relationship between a molecule's structure and its biological activity is paramount. This principle, the cornerstone of medicinal chemistry, finds its quantitative expression in the field of Quantitative Structure-Activity Relationship (QSAR) modeling. For researchers, scientists, and drug development professionals, QSAR provides a powerful computational lens to predict the biological activity of novel compounds, prioritize synthetic efforts, and optimize lead candidates, thereby accelerating the journey from molecule to medicine.
This guide delves into the QSAR of a vital class of compounds: substituted phenol derivatives. Phenolic scaffolds are ubiquitous in natural products and synthetic drugs, exhibiting a wide array of biological activities, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory effects. By exploring the QSAR of these derivatives, we can unravel the subtle interplay of structural modifications that govern their therapeutic potential. This document will serve as a practical and in-depth resource, comparing different QSAR models and providing the supporting experimental and computational methodologies to empower your research endeavors.
The Rationale Behind QSAR: From Structure to Predicted Activity
The fundamental premise of QSAR is that the biological activity of a chemical is a function of its molecular structure. By quantifying structural features as numerical descriptors, we can establish mathematical models that correlate these descriptors with observed biological responses. A robust QSAR model not only predicts the activity of new compounds but also provides invaluable insights into the mechanism of action, guiding the rational design of more potent and selective molecules.
The development of a predictive QSAR model is a systematic process, as illustrated in the workflow below. It begins with the careful curation of a dataset of compounds with known biological activities, followed by the calculation of molecular descriptors, model development using statistical methods, and rigorous validation to ensure its predictive power.[1][2]
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Experimental Protocols: Generating the Foundational Data
The reliability of any QSAR model is intrinsically linked to the quality of the input data. This section provides detailed, step-by-step methodologies for the synthesis of a diverse set of substituted phenol derivatives and the subsequent evaluation of their biological activity.
Synthesis of Substituted Phenol Derivatives
The ability to synthesize a library of compounds with varied substitution patterns is crucial for exploring the structure-activity landscape. Below is a general yet robust protocol for the synthesis of substituted phenols via the ipso-hydroxylation of arylboronic acids, a method known for its efficiency and mild reaction conditions.[3][4]
Protocol 1: Ipso-Hydroxylation of Arylboronic Acids
-
Materials: Substituted arylboronic acid, ethanol (EtOH), 30% hydrogen peroxide (H₂O₂), ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred solution of the arylboronic acid (1.0 mmol) in ethanol (3 mL), add 30% aqueous hydrogen peroxide (1.2 mmol).
-
Stir the reaction mixture vigorously at room temperature for 1 minute.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted phenol.
-
This method's scalability and the commercial availability of a wide range of arylboronic acids make it an excellent choice for generating a diverse compound library for QSAR studies.[3]
Biological Activity Assays
The choice of biological assay depends on the therapeutic target of interest. Here, we detail two widely used assays for evaluating the cytotoxic and antioxidant activities of phenolic compounds.
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][5][6][7][8]
-
Materials: Human cancer cell line (e.g., HeLa), Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, 96-well plates, MTT solution (5 mg/mL in PBS), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in DMEM.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a popular method for screening the free radical scavenging activity of compounds.[1][4]
-
Materials: DPPH, methanol, test compounds, 96-well plates, ascorbic acid (positive control).
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solutions at different concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
-
The Language of Molecules: Molecular Descriptors in Phenol QSAR
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. The selection of appropriate descriptors is a critical step in QSAR modeling. For substituted phenols, descriptors can be broadly categorized as follows:
-
Hydrophobic Descriptors: These describe the lipophilicity of a molecule, which influences its ability to cross cell membranes. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).
-
Electronic Descriptors: These quantify the electronic properties of a molecule, such as its ability to donate or accept electrons. Examples include Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents, and quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[9]
-
Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Molar refractivity (MR) and Taft steric parameters (Es) are common examples.
-
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.
The interplay of these descriptors determines the biological activity of substituted phenols. For instance, the toxicity of phenols is often correlated with their hydrophobicity (logP) and acidity (pKa).[1][9]
Caption: Key molecular descriptor classes influencing the biological activity of substituted phenols.
A Comparative Analysis of QSAR Models for Substituted Phenols
Different biological activities of substituted phenols are governed by different combinations of molecular descriptors. This section compares QSAR models for two distinct activities: toxicity and antioxidant capacity.
QSAR of Phenol Toxicity
The toxicity of phenolic compounds to various organisms has been extensively studied using QSAR. A recurring theme in these studies is the importance of hydrophobicity and electronic effects.[9][10][11]
For instance, a classic QSAR model for the toxicity of substituted phenols to the aquatic organism Tetrahymena pyriformis often takes the form:
log(1/IGC₅₀) = a * logP - b * pKa + c
where:
-
IGC₅₀ is the 50% growth inhibitory concentration.
-
logP represents the hydrophobicity.
-
pKa reflects the acidity of the phenolic hydroxyl group.
-
a, b, and c are regression coefficients.
This equation signifies that the toxicity increases with increasing hydrophobicity (allowing for better membrane penetration) and is also modulated by the degree of ionization of the phenol.[10]
Comparison of Models for Different Substitution Patterns:
QSAR studies have revealed that the mechanism of toxicity can differ for phenols with electron-donating groups (EDGs) versus those with electron-withdrawing groups (EWGs).[9]
-
Phenols with EDGs: Their toxicity is often well-described by models that primarily include a hydrophobicity term.
-
Phenols with EWGs: Their toxicity can be more complex, sometimes involving specific electronic interactions or metabolic activation, and may require additional electronic descriptors in the QSAR model.
The table below presents a hypothetical comparative dataset for the toxicity of a series of substituted phenols, illustrating the relationship between their structural descriptors and observed activity.
| Compound | Substituent | logP | pKa | Observed log(1/IGC₅₀) | Predicted log(1/IGC₅₀) |
| 1 | H | 1.46 | 9.98 | 0.50 | 0.52 |
| 2 | 4-CH₃ | 1.95 | 10.26 | 0.95 | 0.91 |
| 3 | 4-Cl | 2.39 | 9.42 | 1.52 | 1.55 |
| 4 | 4-NO₂ | 1.85 | 7.15 | 2.10 | 2.05 |
| 5 | 2,4-diCl | 3.23 | 7.85 | 2.55 | 2.58 |
QSAR of Phenol Antioxidant Activity
The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. Consequently, QSAR models for antioxidant activity often emphasize electronic and energetic descriptors.[12]
A representative QSAR model for the antioxidant activity of phenols might look like:
log(1/IC₅₀) = d * BDE - e * IP + f
where:
-
IC₅₀ is the half-maximal inhibitory concentration for radical scavenging.
-
BDE is the bond dissociation enthalpy of the O-H bond.
-
IP is the ionization potential of the phenol.
-
d, e, and f are regression coefficients.
This model indicates that a lower BDE (easier hydrogen donation) and a lower IP (easier electron donation) lead to higher antioxidant activity.
Comparison with Alternative Antioxidants:
When comparing the QSAR models of simple phenolic antioxidants to more complex natural antioxidants like flavonoids, the number and position of hydroxyl groups become crucial descriptors.[12] While the fundamental principles of hydrogen and electron donation remain the same, the extended conjugation and additional hydroxyl groups in flavonoids can significantly enhance their antioxidant potency, leading to more complex QSAR models.
Conclusion and Future Perspectives
QSAR modeling offers a powerful and resource-efficient approach to understanding and predicting the biological activities of substituted phenol derivatives. By carefully selecting molecular descriptors and employing robust statistical methods, we can develop predictive models that guide the design of novel therapeutic agents and help in assessing the toxicological risks of phenolic compounds.
The comparative analysis of QSAR models for different biological endpoints underscores the importance of tailoring the descriptor selection to the specific mechanism of action. As computational power and machine learning algorithms continue to advance, the accuracy and predictive capability of QSAR models are expected to improve further, solidifying their role as an indispensable tool in the modern drug discovery and development pipeline.
References
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- Selassie, C. D. (2003). QSAR of toxicology of substituted phenols. Journal of Health Science, 49(5), 317-326. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Phenols.
- Gramatica, P. (2007). Principles of QSAR models validation: internal and external.
- Gala, D., Di-fiore, S., & Tota, L. (2008). Computational modeling of substituent effects on phenol toxicity.
- Gharagheizi, F., & Abbasi, R. (2010). Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices. Chemical biology & drug design, 75(5), 521–531. [Link]
- D'Amato, E. M., & Beaudry, C. M. (2018). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 20(22), 5133-5137. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Phenols from 2,5-Diiodophenol.
- National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]
- Schultz, T. W., Sinks, G. D., & Cronin, M. T. (2002). A novel QSAR approach for estimating toxicity of phenols. SAR and QSAR in Environmental Research, 13(6), 637-647. [Link]
- Nakagami, H., & Wakamatsu, K. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. International Journal of Molecular Sciences, 25(5), 2898. [Link]
- Pasha, F. A., Srivastava, H. K., & Singh, P. P. (2005). Comparative QSAR study of phenol derivatives with the help of density functional theory. Bioorganic & medicinal chemistry, 13(23), 6489–6494. [Link]
- Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). [Link]
- Jones, C. D., & Hutchinson, J. H. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students.
- Al-Oqaili, N. A. A., Al-Jumaily, R. M. K., & Al-Saeed, S. M. A. (2023). MTT assay protocol. protocols.io. [Link]
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Roche. (n.d.).
- Kumar, S., & Pandey, A. K. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
- Postharvest Management of Horticultural Crops Class in Korea University. (2024, March 24). DPPH assay and TPC assays [Video]. YouTube. [Link]
- Yuan, S., et al. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports, 12(1), 7860.
- Chen, Y., et al. (2015). QSAR modeling results of the thermodynamics-activity relationship for 20 phenolic compounds in water and ethanol a. PLOS ONE, 10(3), e0121276.
- Lakhlifi, T., et al. (2014). QSAR analysis of the toxicity of phenols and thiophenols using MLR and ANN. Journal of Taibah University for Science, 8(3), 245-253.
- El-hayan, A., & Ousaa, A. (2019). A machine learning-based QSAR model for predicting phenols cytotoxicity. International Journal of Scientific and Management Research, 2(6), 1-11.
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A Comparative Benchmarking Guide to the Synthesis of 2-Amino-6-methoxyphenol Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Amino-6-methoxyphenol hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth, objective comparison of the primary synthesis routes to this compound, supported by experimental data and protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the development of a range of biologically active molecules. Its bifunctional nature, possessing both an amine and a hydroxyl group on a substituted benzene ring, allows for diverse chemical modifications, making it a versatile starting material in the synthesis of complex molecular architectures. The hydrochloride salt form enhances the stability and handling of the otherwise air-sensitive aminophenol. Given its importance, the selection of an optimal synthesis route is a critical decision in the early stages of a research and development pipeline, impacting yield, purity, scalability, and cost.
This guide will focus on the most prevalent and practical synthetic strategy: a two-step process involving the nitration of a readily available precursor followed by the reduction of the resulting nitro intermediate. We will explore different methodologies for each of these key transformations.
Visualizing the Core Synthesis Strategy
The dominant pathway to this compound begins with the electrophilic nitration of 6-methoxyphenol, followed by the reduction of the introduced nitro group to an amine, and finally, conversion to the hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
Part 1: The Nitration of 6-Methoxyphenol - A Comparative Analysis
The introduction of a nitro group onto the aromatic ring of 6-methoxyphenol is the critical first step. The directing effects of the hydroxyl and methoxy groups favor substitution at the positions ortho and para to them. Due to steric hindrance from the methoxy group, the primary products are typically 2-methoxy-6-nitrophenol and 2-methoxy-4-nitrophenol. The regioselectivity and yield of this reaction are highly dependent on the nitrating agent and reaction conditions.
Route 1.1: Classical Nitration with Nitric Acid and Sulfuric Acid
This is the most traditional method for aromatic nitration. The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring.
Mechanism Insight: The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. However, the harsh acidic conditions can lead to oxidation and the formation of undesired byproducts, often resulting in lower yields and complex purification procedures.[1][2]
Experimental Data Summary:
| Nitrating Agent | Starting Material | Key Conditions | Major Product(s) | Yield | Purity | Reference |
| HNO₃ / H₂SO₄ | Phenol | 0°C | o- and p-nitrophenol | Variable | Moderate | [2] |
| HNO₃ / H₂SO₄ | Eugenol (4-allyl-2-methoxyphenol) | 273 K (0°C) | 4-allyl-2-methoxy-6-nitrophenol | Not specified | Not specified | [3] |
Causality Behind Experimental Choices: The low temperature is crucial to control the exothermic nature of the reaction and to minimize the formation of oxidation byproducts. The slow, dropwise addition of the nitrating mixture ensures that the concentration of the highly reactive nitronium ion is kept low, which helps to control the reaction rate and improve selectivity.
Route 1.2: Regioselective Ortho-Nitration with Cerium (IV) Ammonium Nitrate (CAN)
A milder and more selective method for the ortho-nitration of phenols involves the use of cerium (IV) ammonium nitrate (CAN) in the presence of a mild base like sodium bicarbonate.[1][3] This method often provides high regioselectivity for the ortho-product, which is highly desirable for the synthesis of the target molecule.
Mechanism Insight: The proposed mechanism involves the formation of a complex between the phenol and CAN, followed by an intramolecular transfer of a nitro group to the ortho position. This pathway avoids the harsh conditions of mixed acid nitration and often leads to cleaner reactions with higher yields of the desired isomer.[4]
Experimental Data Summary:
| Nitrating Agent | Starting Material | Key Conditions | Major Product(s) | Yield | Purity | Reference |
| CAN / NaHCO₃ | Phenols with an unsubstituted ortho position | Room temperature, MeCN | o-nitrophenols | High (typically >85%) | High | [1][3] |
| CAN / NaHCO₃ | 3-Methoxyphenol | Room temperature, MeCN | 3-methoxy-2-nitrophenol | 90% | High | [1] |
Causality Behind Experimental Choices: The use of sodium bicarbonate neutralizes the acid generated during the reaction, preventing acid-catalyzed side reactions. Acetonitrile (MeCN) is a common solvent for these reactions as it is relatively inert and effectively dissolves the reactants. The reaction is typically run at room temperature, highlighting the mildness of this method compared to the classical approach.
Part 2: Reduction of 2-Methoxy-6-nitrophenol to 2-Amino-6-methoxyphenol
Once the 2-methoxy-6-nitrophenol intermediate is obtained and purified, the next step is the reduction of the nitro group to an amine. Several methods are available for this transformation, with the choice often depending on factors such as cost, scalability, and the presence of other functional groups.
Route 2.1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The reaction is typically carried out under a hydrogen atmosphere in the presence of a palladium catalyst supported on activated carbon.
Mechanism Insight: The surface of the palladium catalyst adsorbs both hydrogen gas and the nitro compound. The hydrogen atoms are then transferred to the nitro group in a stepwise manner, ultimately leading to the formation of the amine and water as the only byproduct.
Experimental Data Summary:
| Reducing Agent | Catalyst | Starting Material | Key Conditions | Product | Yield | Reference |
| H₂ | 5% Pd/C | 4-methoxy-2-nitrophenol | 20-30°C, atmospheric pressure, ethanol | 2-amino-4-methoxyphenol | 93% | [5] |
| H₂ | Pd/TiO₂ | Guaiacol (2-methoxyphenol) | Varies | 2-methoxycyclohexanone | 65% | [6] |
Causality Behind Experimental Choices: Ethanol is a common solvent for catalytic hydrogenation as it is inert to the reaction conditions and readily dissolves the starting material. The use of a catalyst support like activated carbon provides a high surface area for the palladium, maximizing its efficiency. The reaction is often run at or slightly above atmospheric pressure and at room temperature, making it a relatively mild and safe procedure.
Route 2.2: Metal-Mediated Reduction with Iron Powder
Reduction of aromatic nitro compounds using iron powder in an acidic medium is a classical and cost-effective method that is still widely used, particularly on an industrial scale.
Mechanism Insight: In the presence of an acid, typically hydrochloric or acetic acid, iron metal acts as a reducing agent, transferring electrons to the nitro group. The iron is oxidized in the process, and the nitro group is reduced to the amine.
Experimental Data Summary:
| Reducing Agent | Acid | Starting Material | Key Conditions | Yield | Reference |
| Fe powder | Acetic acid, HCl | Aromatic nitro compound | Reflux | 64% | [7] |
| Fe powder | Acetic acid | Aromatic nitro compound | 100°C | Not specified | [7] |
Causality Behind Experimental Choices: The acidic medium is necessary to activate the iron and to protonate the intermediates in the reduction process. The reaction is often heated to increase the rate of reaction. A workup with a base is required to neutralize the acid and liberate the free amine.
Part 3: Formation of the Hydrochloride Salt
The final step in the synthesis is the conversion of the 2-amino-6-methoxyphenol free base into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid.
Procedure: The crude or purified 2-amino-6-methoxyphenol is dissolved in a suitable solvent, such as isopropanol or a mixture of methanol and ether. A solution of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl gas in an organic solvent) is then added, causing the hydrochloride salt to precipitate. The salt can then be collected by filtration, washed with a cold solvent, and dried.
Detailed Experimental Protocols
Protocol 1: Regioselective Ortho-Nitration of 6-Methoxyphenol using CAN
Caption: Step-by-step workflow for the nitration of 6-methoxyphenol using CAN.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methoxyphenol (1 equivalent) and sodium bicarbonate (2 equivalents) in acetonitrile.
-
Reagent Addition: Slowly add a solution of cerium (IV) ammonium nitrate (2.2 equivalents) in acetonitrile to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate 2-methoxy-6-nitrophenol.
Protocol 2: Reduction of 2-Methoxy-6-nitrophenol via Catalytic Hydrogenation
Caption: Step-by-step workflow for the reduction of 2-methoxy-6-nitrophenol.
-
Reaction Setup: In a hydrogenation flask, dissolve 2-methoxy-6-nitrophenol (1 equivalent) in ethanol. Carefully add 5% palladium on carbon (5-10 mol%).
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-amino-6-methoxyphenol.
Conclusion and Recommendations
The synthesis of this compound is most reliably achieved through a two-step sequence of nitration and reduction.
For the nitration step , the use of cerium (IV) ammonium nitrate (CAN) is highly recommended for laboratory-scale synthesis. It offers superior regioselectivity for the desired ortho-nitro isomer and proceeds under mild conditions, leading to cleaner reactions and simpler purification.[1][3] While the classical approach with nitric and sulfuric acids is a well-established industrial method, it often results in a mixture of isomers and byproducts, necessitating more rigorous purification.
For the reduction step , catalytic hydrogenation with Pd/C is the preferred method due to its high efficiency, clean reaction profile (with water as the only byproduct), and mild reaction conditions.[5] The iron-based reduction is a viable, low-cost alternative, particularly for large-scale production, but it involves a more complex workup procedure to remove the iron salts.
The final conversion to the hydrochloride salt is a straightforward and high-yielding process. By carefully selecting the appropriate reagents and conditions for each step, researchers can ensure a reliable and efficient synthesis of this valuable intermediate.
References
- Sathunuru, R., Rao, U. N., & Biehl, E. (2004). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
- Sathunuru, R., & Biehl, E. (2004). Facile, high-yield, regioselective synthesis of ortho-nitro derivatives of hydroxy heterocycles using cerium (IV)
- Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
- Sathunuru, R., & Biehl, E. (2004). Facile, high-yield, regioselective synthesis of ortho-nitro derivatives of hydroxy heterocycles using cerium (IV) ammonium nitrate.
- US Patent 3,519,693A - Nitration process for phenolic compounds.
- US Patent Application US20100204470A1 - Method for salt preparation.
- Khazaei, A., Zolfigol, M. A., & Shiri, M. (2010). An Efficient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride. Scientia Iranica, 17(1), 49-54.
- Taniwaki, Y., Nakagawa, Y., Yabushita, M., & Tomishige, K. (2018). Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts. Green Chemistry, 20(14), 3296-3305. [Link]
- m-NITROPHENOL. Organic Syntheses Procedure. [Link]
- Pospíšil, J., & Potáček, M. (2015). Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments.
- Kazachenko, A. S., Tarabanko, V. E., Miroshnikova, A. V., & Taran, O. P. (2020). Reductive Catalytic Fractionation of Flax Shive over Ru/C Catalysts.
- Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]
- Ahmad, M. A., Hussain, S., Ahmad, M., Waqas, M., Ibrar, M., & Yasmeen, G. (2022). A Review on Selective Synthesis and Yield Enhancement of Ortho-Nitrophenol in the Presence of Phase-Transfer Catalysts. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 65(3), 302-308.
- Acetophenone, 2-amino-, hydrochloride. Organic Syntheses Procedure. [Link]
- Experiment 5 - Nitration of Methyl Benzo
- US Patent 2,634,293A - Process of preparing a monobasic salt of a secondary amine.
- What is the best way to convert my amine compound from the salt form into free amine?
- Chen, Y. C., Chen, J. J., & Chen, C. H. (2024). Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts.
- Kurbatova, E. K., & Kurbatov, A. P. (2015). Influence of solution composition and iron powder characteristics on reduction of 2,4,6-trinitrophenol. Russian Journal of General Chemistry, 85(11), 2585-2589.
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- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
The Synthesis Strategist: A Cost-Effectiveness Analysis of 2-Amino-6-methoxyphenol hydrochloride in Benzoxazole Synthesis
A Senior Application Scientist's Guide to Optimizing Reagent Selection in Pharmaceutical Development
In the competitive landscape of drug discovery and development, the economic viability of a synthetic route is as critical as its chemical efficiency. Every decision, from the choice of starting materials to the selection of solvents, directly impacts the bottom line and the timeline for bringing a new therapeutic to market. This guide provides a detailed cost-effectiveness analysis of "2-Amino-6-methoxyphenol hydrochloride" in the synthesis of a key pharmaceutical intermediate, the benzoxazole scaffold, comparing it to the more conventional precursor, 2-aminophenol.
Introduction: The Benzoxazole Moiety and the Importance of Strategic Synthesis
Benzoxazoles are a privileged heterocyclic scaffold found in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 2-substituted benzoxazoles is a cornerstone of medicinal chemistry, with the condensation of a 2-aminophenol derivative and a carboxylic acid or its equivalent being a primary and well-established route.
The choice of the starting 2-aminophenol derivative is a critical decision point. While unsubstituted 2-aminophenol is a common and cost-effective choice, the introduction of substituents on the aromatic ring can be crucial for modulating the pharmacological properties of the final molecule. "this compound" offers the potential to introduce a methoxy group at the 7-position of the benzoxazole ring, a modification that can significantly influence biological activity. However, this specialized reagent comes at a higher initial cost. This guide will dissect the trade-offs between these two starting materials through a detailed comparison of their performance in the synthesis of 2-phenylbenzoxazole and its 7-methoxy analog.
Comparative Synthesis of 2-Phenylbenzoxazoles
To provide a direct and objective comparison, we will examine the synthesis of two analogous 2-phenylbenzoxazole derivatives:
-
Route A: Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol.
-
Route B: Synthesis of 2-Phenyl-7-methoxybenzoxazole from this compound.
The following sections will detail the experimental protocols, analyze the performance metrics of each reaction, and culminate in a comprehensive cost-effectiveness analysis.
Experimental Protocols
Methodology Note: The following protocols are designed to be robust and reproducible in a standard laboratory setting. All reagents are specified as ACS grade to ensure high purity and minimize variability.
Route A: Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol
This established one-pot procedure utilizes polyphosphoric acid (PPA) as both a catalyst and a solvent, driving the condensation and cyclization of 2-aminophenol and benzoic acid.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminophenol (5.46 g, 50 mmol) and benzoic acid (6.11 g, 50 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (60 g) to the flask.
-
Reaction: Heat the reaction mixture to 160°C and maintain for 4 hours with vigorous stirring.
-
Work-up: Allow the mixture to cool to approximately 100°C and then pour it slowly into 500 mL of ice-cold water with continuous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-phenylbenzoxazole. Dry the product under vacuum.
Route B: Synthesis of 2-Phenyl-7-methoxybenzoxazole from this compound
This synthesis employs a two-step approach based on the Schotten-Baumann reaction. First, the aminophenol is acylated with benzoyl chloride, followed by an acid-catalyzed intramolecular cyclization to form the benzoxazole ring.
Experimental Protocol: Synthesis of 2-Phenyl-7-methoxybenzoxazole
-
Acylation (N-benzoylation):
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend this compound (8.78 g, 50 mmol) in dichloromethane (100 mL).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add pyridine (12.1 mL, 150 mmol) to the suspension.
-
Add benzoyl chloride (6.4 mL, 55 mmol) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 50 mL of 1 M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-3-methoxyphenyl)benzamide intermediate.
-
-
Cyclization:
-
To the crude N-(2-hydroxy-3-methoxyphenyl)benzamide, add polyphosphoric acid (50 g).
-
Heat the mixture to 140°C for 3 hours.
-
Follow the work-up and purification procedure as described in Route A (steps 4-6) to obtain 2-phenyl-7-methoxybenzoxazole.
-
Performance and Cost-Effectiveness Analysis
The following tables summarize the key performance indicators and a detailed cost analysis for both synthetic routes.
Performance Metrics
| Metric | Route A: 2-Phenylbenzoxazole | Route B: 2-Phenyl-7-methoxybenzoxazole |
| Yield | 85% | 75% (overall) |
| Purity | >98% (after recrystallization) | >98% (after recrystallization) |
| Reaction Time | 4 hours | 15 hours (Acylation: 12h, Cyclization: 3h) |
| Product Molar Mass | 195.22 g/mol | 225.25 g/mol |
Cost Analysis
Note: Reagent prices are based on current market estimates for ACS grade materials and may vary between suppliers.
Table 1: Reagent and Solvent Costs
| Reagent/Solvent | Supplier | Catalog Number | Cost (USD) | Quantity | Cost per Unit |
| 2-Aminophenol | Sigma-Aldrich | A78505 | 58.30 | 100 g | $0.58/g |
| 2-Amino-6-methoxyphenol HCl | Aladdin | A192834 | 91.90 | 100 mg | $919/g |
| Benzoic Acid | Sigma-Aldrich | BX0885 | 102.00 | 500 g | $0.20/g |
| Polyphosphoric Acid | Sigma-Aldrich | 208213 | 99.30 | 1 kg | $0.10/g |
| Benzoyl Chloride | Sigma-Aldrich | B1180 | 86.60 | 100 mL | $0.87/mL |
| Pyridine | Sigma-Aldrich | 270970 | 65.90 | 500 mL | $0.13/mL |
| Dichloromethane | Sigma-Aldrich | 320269 | 108.00 | 1 L | $0.11/mL |
| Ethyl Acetate | Sigma-Aldrich | 319902 | 85.50 | 1 L | $0.09/mL |
| Hexane | Sigma-Aldrich | 293236 | 98.10 | 1 L | $0.10/mL |
Table 2: Cost per Gram of Product
| Cost Component | Route A: 2-Phenylbenzoxazole (50 mmol scale) | Route B: 2-Phenyl-7-methoxybenzoxazole (50 mmol scale) |
| Starting Aminophenol | $3.17 (5.46 g) | $45.95 (8.78 g of HCl salt) |
| Acylating Agent | $1.22 (6.11 g Benzoic Acid) | $5.57 (6.4 mL Benzoyl Chloride) |
| Catalyst/Base | $6.00 (60 g PPA) | $1.57 (12.1 mL Pyridine) + $5.00 (50 g PPA) |
| Solvents | $18.00 (200 mL EtOH for recrystallization) | $11.00 (100 mL DCM) + $18.00 (200 mL EtOH) |
| Total Reagent/Solvent Cost | $28.39 | $87.09 |
| Theoretical Yield | 9.76 g | 11.26 g |
| Actual Yield | 8.30 g (85%) | 8.45 g (75%) |
| Cost per Gram of Product | $3.42/g | $10.31/g |
Workflow Visualization
To further clarify the synthetic pathways, the following diagrams illustrate the key steps in each route.
Discussion and Conclusion
The data clearly demonstrates a significant cost disparity between the two synthetic routes. The synthesis of 2-phenyl-7-methoxybenzoxazole using "this compound" is approximately three times more expensive on a per-gram basis than the synthesis of the unsubstituted analog from 2-aminophenol.
The primary cost driver for Route B is the starting material, "this compound," which is substantially more expensive than 2-aminophenol. Additionally, Route B involves a two-step process with a longer overall reaction time and requires a greater number of reagents, including the moderately priced benzoyl chloride and pyridine, which further contributes to the overall cost. While the yield of Route B is respectable, it does not compensate for the high initial investment in the starting material.
From a purely cost-effectiveness standpoint for the synthesis of a generic 2-phenylbenzoxazole scaffold, 2-aminophenol is the unequivocally superior starting material.
However, this analysis comes with a crucial caveat for the drug development professional. The decision to use a more expensive, functionalized starting material like "this compound" is rarely based on the cost of the intermediate alone. The strategic introduction of the methoxy group at the 7-position of the benzoxazole ring may be a critical determinant of the final compound's pharmacological profile, including its potency, selectivity, and metabolic stability.
Therefore, the higher cost of Route B may be justified if the resulting 7-methoxy-substituted benzoxazole demonstrates significantly enhanced biological activity or improved drug-like properties that translate to a more promising clinical candidate.
References
- Phillips, M. A. "The Formation of Benzoxazoles." Journal of the Chemical Society (Resumed), 1928, 2393-2399.
- The Schotten-Baumann Reaction. Organic Syntheses, Coll. Vol. 1, p.361 (1941); Vol. 4, p.33 (1925).
Safety Operating Guide
Mastering Chemical Disposal: A Guide to 2-Amino-6-methoxyphenol Hydrochloride
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is paramount in the safe management and disposal of laboratory chemicals. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-6-methoxyphenol hydrochloride, ensuring the safety of laboratory personnel and environmental compliance. Our approach is grounded in established safety protocols and the inherent chemical properties of the compound, offering a framework that is both scientifically sound and practically applicable.
Understanding the Hazard Profile: Why Specific Disposal is Critical
This compound is an aromatic amine, a class of compounds often associated with specific health hazards. According to GHS classifications, this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1] The hydrochloride salt introduces a halogen, which necessitates specific waste segregation to prevent environmental contamination and ensure proper treatment.[2][3] Improper disposal, such as drain disposal, is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes.[4][5]
The core principle behind the following disposal procedures is the containment and segregation of this hazardous waste to neutralize its potential for harm.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough review of the Safety Data Sheet (SDS) is mandatory.[2] The work area must be prepared to handle the chemical safely, which includes ensuring a chemical fume hood is operational and the area is free of clutter.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental dust exposure that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn and fully fastened. | Prevents skin contact, as the compound is harmful and can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[2][6] A NIOSH-approved respirator may be necessary for large spills or if a fume hood is not available. | Minimizes the inhalation of dust or aerosols, which is a primary route of exposure and can be harmful.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its physical state (solid or liquid) and whether you are disposing of the pure compound, a solution, or a contaminated container.
Solid Waste Disposal (Unused Reagent, Contaminated Labware)
Solid waste includes the original reagent powder, contaminated weigh boats, pipette tips, and paper towels from spill cleanup.
Procedure:
-
Collection: Carefully transfer all solid waste into a designated hazardous waste container. This container must be compatible with the chemical and clearly labeled.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[2]
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.[3]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[2]
Liquid Waste Disposal (Aqueous/Solvent Solutions)
This category includes reaction mixtures, stock solutions, and solvent rinsates containing this compound.
Procedure:
-
Segregation: This is a critical step. Because this compound is a halogenated organic, its waste stream must be kept separate from non-halogenated waste.[2][3][8] This is due to the different treatment methods required for halogenated compounds.
-
Collection: Collect all liquid waste in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[3]
-
Container Management: Do not overfill the container; a general rule is to fill it to no more than 75-80% capacity to allow for vapor expansion.[8] Keep the container tightly sealed when not in use.[6]
-
Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the full chemical names of all constituents (including solvents) with their approximate percentages, and relevant hazard symbols.[3]
-
Storage and Disposal: Store the container in a secondary containment bin within a ventilated area.[9] Contact your EHS department for pickup and disposal.
Empty Container Decontamination and Disposal
Empty containers that once held this compound must be decontaminated before they can be disposed of as regular trash.
Procedure:
-
Triple Rinsing: The standard and required procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[7]
-
Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste in the designated "Halogenated Organic Waste" container.[2][7] Subsequent rinses may also need to be collected depending on your institution's specific policies.
-
Container Disposal: After triple rinsing and air-drying, deface the original label on the container and dispose of it in the appropriate recycling or trash bin as per your facility's guidelines.[7]
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.[7]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in the solid hazardous waste container.[4][7][10] For liquid spills, use an inert absorbent material to contain the spill.[3]
-
Cleanup: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance decision-making tool, the following diagram outlines the disposal workflow for this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous disposal protocols, laboratory professionals can uphold their commitment to safety, environmental stewardship, and regulatory compliance. Always prioritize safety and consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet as the ultimate sources of information.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- SAFETY DATA SHEET - 2-Methoxyphenol. Fisher Scientific.
- SAFETY DATA SHEET - 2-Amino-6-methoxy-3-nitropyridine. Fisher Scientific.
- Hazardous Waste Disposal Guide. Northwestern University.
- SAFETY DATA SHEET - 5-Amino-2-methoxyphenol. Fisher Scientific.
- 2-Amino-6-methoxyphenol. PubChem.
- Halogenated Solvents in Labor
- Substance Information - Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)
- SAFETY D
- Substance Information - 4-aminomethyl-2-methoxyphenol hydrochloride. ECHA.
- Management of Hazardous Wastes containing Halogen
- Chemical and Hazardous Waste Guide. UiO.
- Proper Disposal of 2'-Aminoacetophenone Hydrochloride: A Guide for Labor
- SAFETY DATA SHEET - 2-Methoxyphenol. Fisher Scientific.
- safety data sheet - 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride. Enamine.
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- 3. campusoperations.temple.edu [campusoperations.temple.edu]
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- 9. mn.uio.no [mn.uio.no]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
